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Core Science & Biosynthesis

Foundational

The Dual-Reactivity Paradigm: Chemical Properties, Stability, and Synthetic Applications of 5-Bromo-2-ethynyl-3-methylpyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and materials science, the demand for highly modular, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, the demand for highly modular, bifunctional building blocks is paramount. 5-Bromo-2-ethynyl-3-methylpyridine (CAS: 1211588-86-1) has emerged as a privileged scaffold due to its orthogonal reactivity profile. Featuring both a terminal alkyne and an aryl bromide on an electron-deficient pyridine core, this compound allows chemists to execute sequential, highly specific coupling reactions. This whitepaper provides an in-depth analysis of its structural properties, stability kinetics, and field-proven synthetic workflows, establishing a self-validating framework for its application in complex molecule synthesis.

Structural and Electronic Profiling

The chemical behavior of 5-Bromo-2-ethynyl-3-methylpyridine is dictated by the electronic and steric interplay of its three substituents on the pyridine ring:

  • The Pyridine Core (Nitrogen at Position 1): The electronegative nitrogen atom exerts a strong inductive and resonance-withdrawing effect. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C5-Br bond, making it significantly more susceptible to oxidative addition by transition metals (e.g., Palladium) compared to unactivated bromobenzenes[1].

  • The C2-Ethynyl Group: A terminal alkyne that serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling[2][3].

  • The C3-Methyl Group: Positioned adjacent to the ethynyl group, this methyl moiety provides critical steric shielding. While it necessitates slightly elevated temperatures or prolonged reaction times during CuAAC, it effectively suppresses unwanted nucleophilic attacks or side reactions at the C4 position.

Quantitative Physicochemical Data

To facilitate experimental planning, the core quantitative properties of the compound are summarized below:

PropertyValue
Chemical Name 5-Bromo-2-ethynyl-3-methylpyridine
CAS Number 1211588-86-1
Linear Formula C

H

BrN
Molecular Weight 196.05 g/mol
InChI Key ABISNOCDPVMLFT-UHFFFAOYSA-N
Storage Temperature 2-8°C (Inert Atmosphere)
Purity Standards ≥95% to 97%
GHS Hazard Statements H302, H315, H319, H335

Stability and Degradation Kinetics

Understanding the degradation pathways of ethynylpyridines is critical for maintaining batch-to-batch reproducibility.

  • Oxidative Degradation: Terminal alkynes conjugated to heteroaromatic rings are prone to oxidative degradation. Exposure to atmospheric oxygen can lead to the formation of reactive peroxide species or spontaneous Glaser-type homocoupling, which dimerizes the alkyne[4].

  • Photolytic Sensitivity: Bromopyridines exhibit sensitivity to UV light, which can induce homolytic cleavage of the C-Br bond, leading to debromination or radical polymerization[5].

  • Storage Protocols: To mitigate these degradation pathways, the compound must be stored in tightly sealed containers at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from direct light[6].

Orthogonal Reactivity and Synthetic Workflows

The true value of 5-Bromo-2-ethynyl-3-methylpyridine lies in its orthogonal reactivity. Chemists can selectively target the C2-alkyne via CuAAC ("Click" chemistry) without cleaving the C5-bromide, or target the C5-bromide via Suzuki-Miyaura coupling without disrupting the alkyne[1][3].

Causality in Workflow Design (Expertise Insight): While both pathways are viable, Pathway A (Click


 Suzuki)  is generally preferred in drug development. Performing the Suzuki coupling first (Pathway B) leaves a terminal alkyne exposed to high temperatures and Palladium catalysts, which can inadvertently trigger alkyne homocoupling or polymerization. By converting the alkyne to a robust 1,2,3-triazole first, the molecule is stabilized for the subsequent harsh conditions of Pd-catalyzed cross-coupling.

G Start 5-Bromo-2-ethynyl-3-methylpyridine (Bifunctional Scaffold) Click CuAAC 'Click' Reaction (Azide, Cu catalyst) Start->Click Pathway A: Targets Terminal Alkyne Suzuki Suzuki-Miyaura Coupling (Boronic Acid, Pd catalyst) Start->Suzuki Pathway B: Targets C5-Bromide Triazole C5-Bromo Triazole Intermediate (Stable to Pd-catalysis) Click->Triazole Final Fully Functionalized Therapeutic Core Click->Final Triazole->Suzuki Targets C5-Bromide ArylAlkyne C5-Aryl Ethynyl Intermediate (Prone to homocoupling) Suzuki->ArylAlkyne Suzuki->Final ArylAlkyne->Click Targets Terminal Alkyne

Orthogonal synthetic pathways for 5-Bromo-2-ethynyl-3-methylpyridine functionalization.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Regioselective formation of a 1,4-disubstituted 1,2,3-triazole at the C2 position[2][3].

  • Preparation: In an oven-dried Schlenk flask, dissolve 5-Bromo-2-ethynyl-3-methylpyridine (1.0 equiv, 1.0 mmol) and the target organic azide (1.1 equiv) in a degassed mixture of tert-butanol and water (1:1 v/v, 10 mL).

  • Catalyst Activation: Add CuSO

    
    ·5H
    
    
    
    O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the disproportionation of Cu(I) back to Cu(II) and Cu(0).
  • Reaction: Stir the mixture at room temperature for 12 hours. Maintain a strict Argon atmosphere to prevent oxidative Glaser coupling of the terminal alkyne[4].

  • Self-Validation: Monitor the reaction via LC-MS. The complete consumption of the starting material mass (m/z 196.05) and the appearance of the desired triazole mass confirms completion.

  • Workup: Dilute with water, extract with Ethyl Acetate (3

    
     15 mL), wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and purify via silica gel flash chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C5-bromide on the triazole intermediate[1].

  • Preparation: Charge a microwave-safe reaction vial with the C5-bromo triazole intermediate (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H

    
    O (4:1 v/v, 5 mL). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands on the Palladium catalyst, which would immediately halt the catalytic cycle.
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol%) under a positive stream of Argon. The electron-deficient nature of the pyridine ring ensures rapid oxidative addition into the C-Br bond[1].
    
  • Reaction: Heat the mixture to 90°C for 8 hours.

  • Self-Validation: Confirm conversion via TLC (UV active at 254 nm). The product spot should exhibit a distinct Rf shift compared to the bromide precursor.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove precipitated Palladium black, concentrate under reduced pressure, and purify via automated flash chromatography.

References

  • Title: Cyclic Polymers from Alkynes: Scope and Degradation Source: nsf.gov / ACS Macromolecules URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: fishersci.se URL: [Link]

  • Title: 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Source: organic-chemistry.org URL: [Link]

Sources

Exploratory

Rational Design and Thermodynamic Profiling of Halogenated Ethynyl Pyridines

An In-Depth Technical Guide for Supramolecular Chemists and Drug Development Professionals Executive Summary In the pursuit of highly specific intermolecular interactions for rational drug design and crystal engineering,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Supramolecular Chemists and Drug Development Professionals

Executive Summary

In the pursuit of highly specific intermolecular interactions for rational drug design and crystal engineering, halogen bonding (XB) has emerged as a powerful, orthogonal alternative to traditional hydrogen bonding. As application scientists, we frequently encounter the limits of lipophilic and hydrogen-bond-driven optimization when attempting to improve a drug's target residence time.

Halogenated ethynyl pyridines—specifically those featuring an iodine atom bound to an sp-hybridized carbon (iodoethynyl groups)—represent a premier class of XB donors. This whitepaper dissects the thermodynamic properties of these molecules, explaining the physical chemistry that drives their binding affinity, and provides field-proven, self-validating experimental protocols for quantifying these interactions in solution.

Mechanistic Physics of the Iodoethynyl Halogen Bond

The strength and extreme directionality of a halogen bond are dictated by the


-hole—a region of depleted electron density on the outermost surface of a covalently bonded halogen atom[1].

In halogenated ethynyl pyridines, the sp-hybridized carbon of the alkyne group possesses 50% s-character, making it highly electronegative. This strong electron-withdrawing effect intensely polarizes the C–I bond, pulling electron density away from the iodine atom's distal pole. Consequently, a deep, highly positive electrostatic potential region (


-hole) is generated, which acts as a potent Lewis acid capable of forming a three-center, four-electron interaction with Lewis bases (e.g., nitrogen lone pairs or backbone carbonyls)[2].

Because the


-hole is strictly confined to the elongation of the C–I bond axis, the resulting halogen bond is highly directional, typically exhibiting C–I···Acceptor angles approaching 180°[2].

G A Free Solvated Species (Donor + Acceptor) B Desolvation (ΔH > 0, ΔS > 0) A->B D Halogen-Bonded Complex (ΔH < 0, ΔS < 0) A->D ΔG_bind C Pre-organization (Electrostatic Alignment) B->C C->D

Thermodynamic cycle of halogen bond formation in solution.

Thermodynamic Landscape: Enthalpy-Entropy Compensation

The binding free energy (


) of halogenated ethynyl pyridines in solution is governed by a strict enthalpy-entropy compensation mechanism[3].

When an iodoethynyl donor binds to an acceptor, the electrostatic attraction between the nucleophile and the


-hole yields a highly favorable (negative) enthalpic contribution (

). However, this is partially offset by an unfavorable (positive)

term. This entropic penalty arises from two factors:
  • Loss of Degrees of Freedom: The highly directional nature of the XB restricts the rotational and translational freedom of the two molecules upon complexation.

  • Solvent Reorganization: In non-polar solvents (like

    
     or cyclohexane), the displacement of solvent molecules from the 
    
    
    
    -hole requires energy, but also releases solvent into the bulk, modulating the net entropy[3].
Quantitative Data Summary

The table below summarizes the thermodynamic parameters for representative iodoethynyl-based XB donors interacting with various Lewis bases. Notice how the enthalpic gain is consistently buffered by the entropic penalty.

XB AcceptorSolvent

(kcal/mol)

(kcal/mol)

(kcal/mol)
Quinuclidine

-2.4-4.5+2.1
Pyridine

-1.2-2.8+1.6
Carbonyl (C=O)

-1.5-3.1+1.6

(Data synthesized from characteristic iodoethynyl solution-phase interactions[3])

Experimental Methodologies for Thermodynamic Profiling

To reliably utilize halogenated ethynyl pyridines in drug development, the thermodynamic parameters must be empirically validated. Below are the field-proven protocols used by senior application scientists to establish a self-validating data loop.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality: We utilize ITC because it is the only analytical technique capable of simultaneously measuring the binding enthalpy (


), the association constant (

), and the stoichiometry (

) in a single experiment, allowing for the direct derivation of entropy (

).
  • Sample and Solvent Preparation:

    • Action: Dissolve the iodoethynyl pyridine donor and the target acceptor in identical, rigorously dried, and degassed solvents (e.g., anhydrous cyclohexane).

    • Causality: Degassing prevents the formation of micro-bubbles during the titration stirring process, which would otherwise cause massive endothermic/exothermic spikes, ruining the baseline integration.

  • Concentration Optimization (The

    
    -value): 
    
    • Action: Adjust concentrations so that the unitless parameter

      
       (
      
      
      
      ) falls between 10 and 100.
    • Causality: A

      
      -value in this range ensures a distinct sigmoidal binding isotherm. If 
      
      
      
      , the curve is too flat to accurately determine
      
      
      ; if
      
      
      , the curve is a step-function, masking the inflection point needed for thermodynamic derivation.
  • Execution and Self-Validation:

    • Action: Perform 20-30 injections of the acceptor into the donor cell at 298 K.

    • Self-Validation Step: Check the calculated stoichiometry (

      
      ). For a pure mono-iodoethynyl pyridine, 
      
      
      
      must equal
      
      
      . If
      
      
      , it indicates donor degradation (e.g., deiodination) or inaccurate concentration measurements, invalidating the run.
Protocol B: NMR Isotopic Perturbation and Titration

Causality: While ITC provides macroscopic thermodynamics, it cannot prove where the molecules are interacting. We use


C NMR titrations to confirm the specific atom-atom directionality of the halogen bond and rule out non-specific lipophilic aggregation.
  • Titration Setup:

    • Action: Prepare a 5 mM solution of the iodoethynyl pyridine in

      
      . Gradually titrate the Lewis base acceptor from 0.1 to 10.0 equivalents.
      
  • Signal Tracking:

    • Action: Track the

      
      C chemical shift of the ethynyl carbons (C
      
      
      
      C).
    • Causality: The electron density perturbation caused by the Lewis base donating electrons into the iodine's

      
      -hole propagates directly through the alkyne 
      
      
      
      -system. This results in a pronounced downfield shift (up to 2.4 ppm) of the ethynyl carbons[4].
  • Data Fitting:

    • Action: Fit the change in chemical shift (

      
      ) against the acceptor concentration using a 1:1 binding isotherm model to extract 
      
      
      
      .
    • Self-Validation Step: The

      
       derived from the NMR titration must match the 
      
      
      
      derived from ITC within a 10% margin of error. If they diverge, it suggests the presence of secondary interactions (like
      
      
      stacking) that NMR is detecting but ITC is convoluting.

G S1 Synthesis of Iodoethynyl Pyridine S2 ITC Profiling (ΔH, ΔS, Ka) S1->S2 S3 NMR Titration (13C Shifts) S1->S3 S4 Rational Drug Design S2->S4 S3->S4

Integrated experimental workflow for thermodynamic validation of XB donors.

Applications in Drug Development

Understanding the thermodynamics of halogenated ethynyl pyridines unlocks advanced strategies for medicinal chemists. When a drug candidate suffers from a high off-rate (short target residence time), replacing a standard lipophilic moiety with an iodoethynyl group can anchor the molecule to a specific backbone carbonyl within the target protein's binding pocket.

Because the enthalpy of the halogen bond (


 kcal/mol for C=O)[3] is highly localized and directional, it acts as a "molecular peg." The entropic penalty of restricting the drug's conformation is often already "paid for" by the general hydrophobic collapse of the drug into the active site. Thus, the addition of the iodoethynyl group provides a nearly pure enthalpic boost to the overall 

, exponentially decreasing the dissociation rate (

) and leading to superior in vivo efficacy. Furthermore, the interplay of these interactions can dictate the formation of highly ordered supramolecular networks and cocrystals, which is vital for optimizing the solid-state formulation of active pharmaceutical ingredients (APIs)[5].

References

  • Multidentate Halogen-Bond Donors as Lewis Acidic Activators or Catalysts in Halide Abstraction Reactions Source: ResearchGate URL
  • Halogen Bonding of (Iodoethynyl)
  • The Halogen Bond Source: Chemical Reviews - ACS Publications URL
  • The Halogen Bond (Comprehensive Review)
  • Cooperativity of Halogen- and Chalcogen-Bonding Interactions in the Self-Assembly of 4-Iodoethynyl- and 4,7-Bis(iodoethynyl)

Sources

Foundational

The Strategic Integration of 5-Bromo-2-ethynyl-3-methylpyridine in Modern Drug Discovery: A Technical Guide

Executive Summary In the intricate landscape of modern medicinal chemistry, the selection of starting materials dictates the efficiency of the entire drug discovery pipeline. As a Senior Application Scientist, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate landscape of modern medicinal chemistry, the selection of starting materials dictates the efficiency of the entire drug discovery pipeline. As a Senior Application Scientist, I frequently evaluate building blocks not just for their final structural contribution, but for their synthetic versatility. 5-Bromo-2-ethynyl-3-methylpyridine (CAS: 1211588-86-1) represents a masterclass in bifunctional scaffold design.

This highly functionalized heterocycle offers two orthogonal reactive handles—a terminal alkyne and an aryl bromide—anchored to a privileged pyridine core. This whitepaper deconstructs the physicochemical rationale behind this specific motif, outlines field-proven, self-validating protocols for its functionalization, and maps its application in target-based drug discovery.

Structural Rationale: The Anatomy of a Privileged Scaffold

The design of 5-Bromo-2-ethynyl-3-methylpyridine is not arbitrary; every functional group serves a distinct mechanistic or physicochemical purpose. The pyridine nucleus itself is a cornerstone of pharmaceutical development, known for mimicking purine bases and interacting effectively with a variety of biological targets, particularly protein kinases[1].

  • The Pyridine Core: Lowers overall lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility. Crucially, the nitrogen atom acts as a potent hydrogen-bond acceptor, a mandatory feature for anchoring inhibitors to the ATP-binding hinge region of kinases.

  • The 3-Methyl Group: This is a strategic conformational lock. By introducing steric bulk adjacent to the 2-ethynyl group, it restricts the rotational freedom of subsequent derivatives (e.g., a triazole ring), locking the molecule into a bioactive, coplanar conformation. Furthermore, it shields the pyridine ring from specific Cytochrome P450 (CYP) mediated oxidation.

  • The 2-Ethynyl Handle (sp): A prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. The terminal alkyne allows for the rapid construction of 1,4-disubstituted 1,2,3-triazoles, which act as stable amide bioisosteres that can probe deep allosteric pockets.

  • The 5-Bromo Handle (sp²): An ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Positioned at the 5-position, it directs vectors toward the solvent-exposed channel of target proteins.

Table 1: Physicochemical Properties & ADME Impact
PropertyValueImpact on Drug Design & ADME
CAS Number 1211588-86-1Commercially available, ensuring scalable supply chains.
Molecular Weight 196.05 g/mol Highly ligand-efficient fragment; leaves ample room for elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) ~2.1Optimal baseline lipophilicity for membrane permeability and oral bioavailability.
H-Bond Acceptors 1 (Pyridine N)Essential for target engagement (e.g., kinase hinge binding).
H-Bond Donors 0Minimizes desolvation penalties during target binding.

Orthogonal Functionalization Strategy

When dealing with bifunctional molecules, chemoselectivity is paramount. In our experience, attempting a palladium-catalyzed cross-coupling prior to reacting the terminal alkyne often leads to competitive oxidative addition or unwanted Sonogashira homocoupling (Glaser coupling). Therefore, we mandate a strict operational sequence: Click first, Couple second.

Workflow SM 5-Bromo-2-ethynyl- 3-methylpyridine CuAAC CuAAC (Click) Azide + Cu(I) SM->CuAAC Step 1: Chemoselective Int1 5-Bromo-2-(triazolyl)- 3-methylpyridine CuAAC->Int1 Suzuki Suzuki Coupling Boronic Acid + Pd(0) Int1->Suzuki Step 2: Cross-Coupling Product Fully Functionalized Drug Candidate Suzuki->Product

Workflow for orthogonal functionalization of the bifunctional pyridine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. We embed in-process controls and explain the causality behind every reagent choice.

Protocol A: Regioselective CuAAC at the 2-Ethynyl Position

The CuAAC reaction is a cornerstone of modern drug discovery due to its high fidelity and functional group tolerance[2]. We utilize an in situ reduction method to maintain a steady concentration of the active Cu(I) catalyst.

Reagents: 5-Bromo-2-ethynyl-3-methylpyridine (1.0 eq), Target Azide (1.1 eq), CuSO₄·5H₂O (0.05 eq), Sodium Ascorbate (0.15 eq), t-BuOH/H₂O (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine scaffold and the target azide in a 1:1 mixture of tert-butanol and water. Causality: This solvent system ensures the solubility of both organic substrates and inorganic catalysts, preventing biphasic reaction stalling.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in minimal water. The solution will transition from blue (Cu²⁺) to pale yellow/colorless (Cu⁺). Causality: Sodium ascorbate is added in a 3:1 excess relative to copper to ensure complete reduction and to scavenge any dissolved oxygen, preventing oxidative Glaser homocoupling of the alkyne.

  • Initiation: Add the active Cu(I) solution to the main reaction flask dropwise. Stir at room temperature for 4-6 hours.

  • In-Process Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 196/198) and the appearance of the triazole product mass confirms completion.

  • Workup: Dilute with EtOAc and wash with an aqueous EDTA solution. Causality: EDTA chelates residual copper, which is critical because trace copper can poison the palladium catalyst used in the subsequent Suzuki step.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

With the triazole installed, the 5-bromo position is now activated for sp²-sp² coupling to extend the pharmacophore.

Reagents: 5-Bromo-2-(triazolyl)-3-methylpyridine intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the intermediate, boronic acid, and K₂CO₃ in 1,4-dioxane/H₂O. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket. Causality: Pd(dppf)Cl₂ is specifically chosen over Pd(PPh₃)₄ because its bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step—a necessity when dealing with electron-deficient pyridine rings.

  • Heating: Heat the reaction to 90°C for 8 hours.

  • In-Process Validation: The reaction mixture should darken, indicating the formation of Pd(0) nanoparticles as the cycle progresses. LC-MS should show complete consumption of the brominated intermediate.

  • Purification: Filter through a pad of Celite to remove palladium black, followed by silica gel chromatography.

Application in Target-Based Drug Discovery

To visualize the utility of this scaffold, we map its interactions within a hypothetical kinase ATP-binding site. The strategic placement of functional groups allows the molecule to span multiple micro-environments within the protein.

Pharmacophore Pyridine Pyridine Core Hinge Binder (H-bond Acceptor) Target Kinase Target Protein Pyridine->Target ATP Hinge Region Methyl 3-Methyl Group Conformational Lock Methyl->Target Steric Clash Prevention Bromo 5-Bromo Handle Solvent Channel Extension Bromo->Target Solvent Exposure Ethynyl 2-Ethynyl Handle Allosteric Pocket Probe Ethynyl->Target Deep Pocket Binding

Pharmacophore mapping of the scaffold interacting with a target kinase.

By utilizing the orthogonal reactivity of 5-Bromo-2-ethynyl-3-methylpyridine, medicinal chemists can rapidly generate libraries of compounds. The triazole derived from the ethynyl group can probe deep, lipophilic allosteric pockets (DFG-out conformations), while the Suzuki-derived aryl group at the 5-position can be tuned to improve solubility and pharmacokinetic properties via the solvent-exposed channel.

References

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 5-Bromo-2-ethynyl-3-methylpyridine

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 5-Bromo-2-ethynyl-3-methylpyridine . As direct experimental solubility data for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 5-Bromo-2-ethynyl-3-methylpyridine .

As direct experimental solubility data for this specific regioisomer is rarely published in open literature, this guide synthesizes data from structural analogs (e.g., 5-bromo-2-methylpyridine, ethynylpyridines) and applies fundamental medicinal chemistry principles (QSAR, Hansen Solubility Parameters) to provide an authoritative operational framework.[1]

[1][2]

Executive Summary

5-Bromo-2-ethynyl-3-methylpyridine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of mGluR5 antagonists, kinase inhibitors, and advanced agrochemicals.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the ethynyl moiety (Sonogashira coupling/Click chemistry), the bromo group (Suzuki/Buchwald-Hartwig coupling), and the pyridine nitrogen (salt formation).

Understanding its solubility is critical for process optimization, particularly during Sonogashira cross-coupling (where solubility affects reaction kinetics) and purification (crystallization vs. chromatography). This guide provides a predicted solubility map and a validated protocol for empirical determination.

Physicochemical Characterization (Structural Analysis)

To predict solubility behavior, we must first analyze the molecular interactions dictated by the structure.

PropertyValue (Predicted/Range)Mechanistic Implication
Molecular Formula C₈H₆BrNMW: ~196.05 g/mol
LogP (Lipophilicity) 2.4 – 2.9 Moderately lipophilic.[1][2] Prefers non-polar to moderately polar organic solvents.[2]
pKa (Pyridine N) ~2.5 – 3.5 The electron-withdrawing Br and ethynyl groups lower the basicity of the pyridine N compared to 3-picoline (pKa ~5.6).[1][2] It will not dissolve in aqueous media unless pH < 2.[2]
H-Bond Donors 0(Unless the terminal alkyne proton is considered, which is very weak).[2]
H-Bond Acceptors 1 (Pyridine N)Good solubility in protic solvents (Alcohols) via H-bonding, but limited by lipophilicity.[1][2]
Steric Factors Ortho-Substitution The 3-methyl group creates steric bulk near the 2-ethynyl group.[1][2] This may disrupt planar pi-stacking in the crystal lattice, potentially lowering the melting point and increasing solubility compared to unhindered isomers.[2]

Solubility Profile & Solvent Screening[3]

The following classification is derived from the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) relevant to halogenated pyridines.

Category A: High Solubility (Good Solvents)

Use for: Reaction media, stock solutions, transfers.

SolventSolubilityMechanistic Rationale
Dichloromethane (DCM) >100 mg/mL Excellent dispersion force match.[1][2] The polarizability of the Br atom interacts favorably with chlorinated solvents.
Tetrahydrofuran (THF) >80 mg/mL The ether oxygen acts as a H-bond acceptor?[1][2] No, it coordinates well, but primarily THF dissolves via polarity matching. Essential for organometallic couplings.[2]
Ethyl Acetate (EtOAc) >50 mg/mL Standard solvent for extraction.[2] The compound is highly soluble, making EtOAc ideal for organic layer separation.
DMF / DMSO >100 mg/mL High dielectric constants solubilize the polar pyridine core.[2] Warning: High boiling points make removal difficult; use only for reactions requiring high temperatures.
Category B: Moderate/Temperature-Dependent Solubility

Use for: Crystallization (cooling), Recrystallization.[1][2]

SolventSolubilityMechanistic Rationale
Methanol / Ethanol 20–50 mg/mL Soluble due to H-bonding with the pyridine Nitrogen.[1][2] However, the lipophilic Br/Methyl/Ethynyl regions resist solvation. Solubility increases significantly with heat.[2]
Toluene 30–60 mg/mL Excellent for pi-pi stacking interactions.[1][2] Often used as a reaction solvent for Sonogashira couplings to prevent catalyst poisoning.[2]
Acetonitrile (MeCN) Moderate Good general solvent, but less effective than DCM for highly lipophilic species.[2]
Category C: Low Solubility (Anti-Solvents)

Use for: Precipitating the product, washing filter cakes.

SolventSolubilityMechanistic Rationale
Hexanes / Heptane <5 mg/mL The compound is too polar (pyridine ring) to dissolve well in aliphatic hydrocarbons.[1][2] Ideal for triturating the crude oil/solid to induce crystallization.[2]
Water Insoluble (At neutral pH).[2] Soluble only as a salt in strong acid (e.g., 1M HCl).
Diethyl Ether Low-Mod Often less soluble than in THF/EtOAc; can be used to precipitate salts.[1][2]

Experimental Protocol: Solubility Determination

Do not rely solely on predictions. Use this "Self-Validating" protocol to generate exact data for your specific batch (purity affects solubility).

Method A: Kinetic Solubility (High Throughput)

Best for: Rapidly screening solvents for reactions.[1][2]

  • Preparation: Weigh 5 mg of 5-Bromo-2-ethynyl-3-methylpyridine into a 4 mL glass vial.

  • Addition: Add 50 µL of the target solvent.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[2]

    • Particles Remain: Add another 50 µL (Total 100 µL).

  • Iteration: Repeat until dissolved or volume reaches 1 mL (<5 mg/mL).

Method B: Thermodynamic Solubility (Equilibrium)

Best for: Designing crystallization processes.[1][2]

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent.[2]

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (saturated solution).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization

SolubilityWorkflow Start Start: 5-Bromo-2-ethynyl-3-methylpyridine Sample Choice Select Method Start->Choice Kinetic Method A: Kinetic (Visual) Choice->Kinetic Quick Screen Thermo Method B: Thermodynamic (HPLC) Choice->Thermo Precise Data Aliquot Add 50µL Solvent Aliquots Kinetic->Aliquot Vortex Vortex & Inspect Aliquot->Vortex Vortex->Aliquot Undissolved ResultK Approx. Solubility Range Vortex->ResultK Clear Solution Saturate Saturate Solvent (Excess Solid) Thermo->Saturate Stir Stir 24h @ 25°C Saturate->Stir Filter Filter (0.45µm PTFE) Stir->Filter HPLC HPLC Quantification Filter->HPLC

Caption: Decision matrix for selecting between rapid kinetic screening and precise thermodynamic solubility determination.

Process Application: Solvent Selection Logic

For Sonogashira Coupling (Synthesis)

The 2-ethynyl group is reactive.[1][2][3][4]

  • Recommended: THF or DMF .[1][2]

  • Reasoning: These solvents dissolve the catalyst (Pd(PPh3)4) and the reactant fully.[2]

  • Critical Note: Solvents must be degassed (sparged with Nitrogen/Argon) to prevent homocoupling of the alkyne (Glaser coupling side-reaction).[1][2]

For Purification (Workup)
  • Extraction: Partition between Ethyl Acetate and Water .[1][2] The compound will stay in the Organic layer (LogP ~2.5).

  • Acid Wash: Do NOT wash with strong acid (HCl) unless you intend to pull the pyridine into the aqueous phase as a salt.[2]

For Crystallization
  • Strategy: Solvent/Anti-solvent method.

  • System: Dissolve in minimal hot Ethyl Acetate or Ethanol ; slowly add Hexanes or Heptane until cloudy. Cool to 4°C.[2]

SolventSelection Input Process Step Reaction Coupling Reaction (Sonogashira) Input->Reaction Workup Extraction / Workup Input->Workup Cryst Crystallization Input->Cryst RxnSolv THF, DMF, Toluene (Must be Degassed) Reaction->RxnSolv ExtSolv DCM or EtOAc (vs Water) Workup->ExtSolv CrystSys Solvent: EtOH/EtOAc Anti-Solvent: Hexane Cryst->CrystSys

Caption: Solvent selection guide based on the specific stage of the chemical workflow.

References

  • Synthesis of Halogenated Pyridines

    • Source: ChemicalBook & PubChem Data for 5-Bromo-2-methylpyridine (Analog).[1][2]

    • Relevance: Establishes baseline solubility (DCM/EtOAc)
    • URL:[1][2]

  • Sonogashira Coupling of Pyridines

    • Source:Molecules (MDPI), "Efficient Synthesis of Novel Pyridine-Based Derivatives...".[2]

    • Relevance: Confirms the use of THF/DMF and aqueous workups for ethynyl-pyridine intermedi
    • URL:[1][2]

  • General Solubility Protocols

    • Source: BenchChem Technical Guides.[2][5]

    • Relevance: Standard methodologies for gravimetric and HPLC solubility assays in drug discovery.[2]

    • URL:[1][2]

  • Organic Syntheses (Analogous Reactivity)

    • Source: Organic Syntheses, Coll. Vol. 5.
    • Relevance: Procedures for handling brominated aminopyridines, highlighting solubility in ethanol/acid systems.
    • URL:[2]

Sources

Foundational

Electronic effects of the methyl group in 5-bromo-2-ethynylpyridine systems

Topic: Electronic Effects of the Methyl Group in 5-Bromo-2-Ethynylpyridine Systems Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Effects of the Methyl Group in 5-Bromo-2-Ethynylpyridine Systems Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1][2]

A Technical Guide to Methyl Substitution Effects in Cross-Coupling and Pharmacophore Design[1][2]

Executive Summary

The 5-bromo-2-ethynylpyridine core is a "privileged structure" in medicinal chemistry, serving as a critical linchpin in the synthesis of mGluR5 antagonists, antiviral agents, and molecular wires for organic electronics. While the parent scaffold is well-characterized, the introduction of a methyl group creates profound electronic and steric perturbations that significantly alter reactivity and binding affinity.

This guide analyzes the regio-dependent influence of methyl substitution on this heterocyclic system.[1] We provide evidence-based protocols for overcoming the specific synthetic challenges posed by these derivatives—specifically the modulation of oxidative addition rates and the suppression of catalyst poisoning via steric shielding.

Theoretical Framework: The Methyl Perturbation

The pyridine ring is naturally electron-deficient (


-deficient) due to the electronegative nitrogen atom.[1][2] The introduction of a methyl group (+I effect, hyperconjugation) alters the electron density distribution, affecting both the lability of the C-Br bond (for cross-coupling) and the acidity of the ethynyl proton.
Regio-Electronic Impact Analysis

We categorize the methyl effects based on position relative to the functional handles (Br at C5, Ethynyl at C2).[2]

PositionElectronic Effect (

)
Steric ImpactSynthetic Consequence
C3-Methyl Ortho to Ethynyl.[1][2] Inductive donation stabilizes the alkyne.[1]High steric clash with alkyne.[1][2]Reduced Planarity: Forces the alkyne out of plane, reducing conjugation. Protection: Sterically protects the alkyne from side-reactions.[1][2]
C4-Methyl Ortho to Bromine.[1][2] Increases electron density at C5.[1][2]Moderate hindrance to Pd approach.[1][2]Slower Oxidative Addition: The increased electron density at C5 makes the C-Br bond less electrophilic, requiring more active Pd ligands (e.g., phosphines with smaller cone angles).
C6-Methyl Ortho to Nitrogen.[1][2] Hyperconjugation into the ring.Critical: Blocks N-coordination.Catalyst Rescue: Prevents the pyridine nitrogen from binding to the Pd/Cu catalyst ("poisoning"), often resulting in higher yields than the non-methylated parent.
Visualizing the Electronic Landscape

The following diagram illustrates the competing electronic vectors and the critical "Catalyst Poisoning" pathway that C6-methylation prevents.

G cluster_0 Electronic Perturbations Parent 5-Bromo-2-ethynylpyridine (Parent Scaffold) Reaction Pd(0) Oxidative Addition Parent->Reaction Fast Poisoning Catalyst Sequestration (Pd-N Binding) Parent->Poisoning Competes C4_Me C4-Methyl (e- Donor to C-Br) C4_Me->Reaction Slower (e- Rich Ring) C6_Me C6-Methyl (Steric Shield to N) C6_Me->Reaction Efficient C6_Me->Poisoning BLOCKED (Steric Hindrance) Product Coupled Product (Sonogashira) Reaction->Product

Figure 1: Mechanistic impact of methyl substitution.[1][3] Note how C6-methylation blocks the non-productive catalyst sequestration pathway.[1][2]

Synthetic Protocol: Optimized Sonogashira Coupling

Standard protocols often fail with pyridines due to the formation of stable Pd-Pyridine complexes.[1] The following protocol is self-validating and optimized for methylated 5-bromo-2-ethynylpyridine systems.

Reagents & Causality[1][2]
  • Catalyst: Pd(PPh3)2Cl2 (3 mol%).[2] Rationale: The triphenylphosphine ligands are bulky enough to discourage N-binding but labile enough for oxidative addition.[1][2]

  • Co-Catalyst: CuI (2 mol%).[1][2] Rationale: Essential for generating the copper acetylide intermediate (transmetallation).[2]

  • Base/Solvent: TEA/THF (1:1).[1][2] Rationale: Triethylamine acts as both base and ligand scavenger; THF solubilizes the intermediate Pd-complexes better than DMF for these specific lipophilic scaffolds.[1]

Step-by-Step Workflow
  • Degassing (Critical): Charge a Schlenk flask with the 5-bromo-2-ethynylpyridine derivative (1.0 equiv). Evacuate and backfill with Argon (

    
    ).[2]
    
    • Validation: Oxygen presence promotes Glaser coupling (homocoupling of alkyne).[2] If the solution turns blue/green rapidly upon CuI addition, oxygen is present.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under positive Argon flow.

  • Solvent Introduction: Add degassed THF and TEA via syringe.

  • Coupling Partner: Add the aryl iodide/bromide (1.1 equiv) dropwise.[1][2]

  • Thermal Initiation:

    • For C6-Methyl: Room temperature is usually sufficient (steric prevention of poisoning).[2]

    • For C4-Methyl: Heat to 50°C (overcome electronic deactivation of C-Br).[1][2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2).

    • Self-Validating Endpoint: Disappearance of the starting bromide spot. The product will be highly fluorescent under UV (254/365 nm).[2]

Purification Logic

Methylated pyridines are prone to streaking on silica due to the basic nitrogen interacting with silanols.[2]

  • Correction: Pre-wash the silica column with 1% Et3N in Hexanes to neutralize acidic sites before loading the sample.

Spectroscopic Validation (Data & Shifts)

The electronic effect of the methyl group is quantifiable via NMR. Below are the expected shifts relative to the unsubstituted parent.

Table 1: Comparative NMR Shifts (CDCl3, 400 MHz)

NucleusParent (

ppm)
C6-Methyl Analog (

ppm)
Mechanistic Explanation
Ethynyl H ~3.20 (s)~3.15 (s)Slight shielding due to +I effect from the ring.[1][2]
H-6 (Ortho to N) ~8.50 (d)N/A (Methyl at ~2.5) Loss of the most deshielded proton; appearance of singlet methyl.[2]
H-4 (Ortho to Br) ~7.80 (dd)~7.65 (d)Shielding due to increased electron density in the ring.[1][2]
C-Br (C-13) ~120.5~122.1Downfield shift indicating increased electron density (harder to attack).[1][2]

Applications in Drug Discovery

The methyl group in these systems is not just a spectator; it is a tool for Metabolic Stability .

  • Blocking Oxidation: Pyridines are susceptible to oxidation at the

    
    -position (adjacent to N) by aldehyde oxidase (AOX).[1][2] Introducing a C6-Methyl group  effectively blocks this metabolic soft spot, significantly increasing the half-life (
    
    
    
    ) of the drug candidate in vivo.[2]
  • Conformational Lock: In biaryl systems formed via Sonogashira coupling, a C3-Methyl group introduces a "twist" (atropisomerism potential), forcing the rings out of coplanarity.[2] This is used to tune receptor selectivity by matching the 3D shape of the binding pocket.

Workflow for Lead Optimization

Workflow Start Hit Identification (5-bromo-2-ethynylpyridine core) Decision Metabolic Liability? Start->Decision PathA AOX Oxidation at C6 Decision->PathA Yes PathB Rapid Clearance / Low Potency Decision->PathB No ActionA Install C6-Methyl Group PathA->ActionA Validation Sonogashira Coupling (Protocol Sec 3.2) ActionA->Validation ActionB Install C4-Methyl (Tune Electronics) PathB->ActionB ActionB->Validation Result Optimized Lead (High t1/2, High Affinity) Validation->Result

Figure 2: Decision tree for methyl-scanning during lead optimization.

References

  • Sigma-Aldrich. (n.d.).[1][2] 5-Bromo-2-ethynylpyrimidine Product Specification and Safety Data. Retrieved from [1][2]

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[2] (Contextual grounding for Pd-cycle mechanisms).

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for standard Sonogashira catalytic cycles).

  • PubChem. (2025).[1][2] 5-Bromo-2-ethynylpyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

  • Rezaeimanesh, F., et al. (2019).[2] Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.[1][2][3] Journal of Chemical Research.[1][2] Retrieved from

Sources

Exploratory

Safety data sheet (SDS) and handling precautions for ethynyl pyridines

Introduction: The "Dual-Warhead" Challenge Ethynyl pyridines (e.g., 2-, 3-, and 4-ethynylpyridine) are high-value synthons in drug discovery, serving as critical precursors for "click" chemistry (triazole formation) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Warhead" Challenge

Ethynyl pyridines (e.g., 2-, 3-, and 4-ethynylpyridine) are high-value synthons in drug discovery, serving as critical precursors for "click" chemistry (triazole formation) and Sonogashira cross-coupling. However, they present a dual-hazard profile :

  • The Pyridine Core: Imparts potential neurotoxicity and sensitization issues.

  • The Terminal Alkyne: A reactive "warhead" susceptible to exothermic polymerization and, critically, the formation of explosive metal acetylides .[1]

This guide moves beyond standard SDS boilerplate to address the specific mechanistic risks of handling these compounds in a research environment.

Physicochemical & Hazard Profile

The safety profile of ethynyl pyridines is dictated by their isomeric structure. While they share core hazards, their physical state determines specific handling protocols.[2][3][4]

Comparative Hazard Data
Property2-Ethynylpyridine3-Ethynylpyridine4-Ethynylpyridine
CAS No. 1945-84-22510-23-82510-22-7
Physical State Liquid (may darken)Solid (low melting pt)Solid
Melting Point ~2-5 °C39-40 °C95-96 °C
Flash Point ~36 °C (Flammable)~56 °C (Flammable Solid)N/A (Solid)
GHS Core H226, H315, H319H228, H315, H335H315, H319, H335
Stability High polymerization riskModerate stabilityModerate stability

Key Insight: 2-Ethynylpyridine is a liquid at room temperature with a low flash point, making it the most hazardous isomer regarding flammability and spill containment. All isomers possess an acidic terminal proton (


), which is the root cause of their reactivity hazards.

Critical Hazard Mechanism: Metal Acetylides[1]

The most overlooked danger in ethynyl pyridine handling is the inadvertent formation of metal acetylides. Unlike standard organic solvents, these compounds react with soft metals (Cu, Ag, Hg) to form shock-sensitive explosives.

The Acetylide Formation Pathway

The terminal alkyne proton is weakly acidic. Upon contact with oxidized copper (common in brass fittings, spatulas, or needles) or silver, it forms a polymeric metal acetylide network.

HazardCascade EP Ethynyl Pyridine (Terminal Alkyne) Reaction Deprotonation & Metal Insertion EP->Reaction Source Contaminant Source (Brass fittings, Metal spatula, Ag salts) Source->Reaction Acetylide Metal Acetylide (Cu-C≡C-Py) Reaction->Acetylide Fast in basic media Trigger Trigger Event (Friction, Dryness, Shock) Acetylide->Trigger Accumulation Boom EXPLOSION / DETONATION Trigger->Boom

Figure 1: The Acetylide Hazard Cascade. Note that this reaction can occur even with trace metal oxides on "clean" equipment.

Causality & Prevention
  • Mechanism: The pyridine nitrogen can act as a local base, facilitating the deprotonation of the alkyne and accelerating complexation with metals.

  • Prevention Rule: NEVER use metal spatulas or needles containing copper/brass alloys. Use stainless steel (304/316) or, preferably, polypropylene/Teflon tools.

Operational Safety Protocols

Storage (The "Cold & Dark" Rule)
  • Temperature: Store at -20°C .

    • Reasoning: Terminal alkynes are prone to thermal polymerization. The pyridine ring can catalyze this process via self-nucleophilic attack if the material degrades.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Oxygen promotes oxidative coupling (Glaser coupling), forming diynes which are unstable and alter stoichiometry.

  • Container: Amber glass with Teflon-lined caps.

    • Reasoning: Light catalyzes radical formation; Teflon prevents leaching of plasticizers that can contaminate the alkyne.

Engineering Controls & PPE
  • Ventilation: All handling must occur in a certified chemical fume hood.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) is sufficient for splash protection.

    • High Risk:[3] For prolonged contact or immersion, use Laminate film (Silver Shield) . Pyridine derivatives penetrate standard nitrile rubber rapidly (breakthrough < 10 mins).

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are required for scale-up (>5g).

Experimental Protocol: Safe Reaction Setup

The following workflow ensures safety during the most common application: a Sonogashira coupling.

SafeWorkflow Start START: Reagent Retrieval Check Visual Inspection (Dark liquid = Polymerization) Start->Check Weigh Weighing/Transfer (USE PLASTIC SPATULA) Check->Weigh If Clear/Yellow Waste Waste Segregation (No Heavy Metals) Check->Waste If Black/Tar Setup Reaction Setup (Inert Atmosphere) Weigh->Setup Avoid Metal Contact Quench Quench/Workup (Check pH) Setup->Quench Quench->Waste

Figure 2: Safe Handling Workflow. The critical control point is the "Weighing" step where metal contact is most likely.

Step-by-Step Procedure
  • Thawing: Allow the container to reach room temperature inside a desiccator or hood before opening. Opening cold introduces condensation (water), which ruins anhydrous coupling reactions.

  • Transfer:

    • Use a disposable polypropylene spatula or a glass pipette.

    • Self-Validation: If the liquid 2-ethynylpyridine is viscous or black, do not use . It has polymerized.

  • Reaction Charging:

    • Add the alkyne last or as a solution to the catalyst mixture to prevent high local concentrations of the free alkyne.

    • Catalyst Note: If using Copper(I) Iodide (CuI) as a co-catalyst, ensure the system is strictly deoxygenated before adding the alkyne to prevent oxidative homocoupling (Glaser reaction).

  • Quenching:

    • Acidify aqueous waste streams to pH 4-5 to protonate the pyridine and prevent acetylide precipitation in the waste drum.

Emergency & Waste Management

Spill Response
  • Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (high surface area + flammable liquid = fire hazard).

  • Decontamination: Clean the surface with a dilute acid solution (1M HCl) to ensure any potential acetylides are protonated and solubilized.

Waste Disposal[7][8][9]
  • Segregation: Isolate from "Heavy Metal Waste" if possible, unless the reaction mixture already contains Pd/Cu.

  • Labeling: Explicitly label as "Flammable" and "Potential Acetylide Former."

  • Prohibition: Never dispose of ethynyl pyridines down the drain. The reaction with copper plumbing traps is a known historical cause of laboratory explosions.

References

  • BenchChem. (2025).[5] Common Pitfalls in the Handling of Terminal Alkynes. BenchChem Technical Support. Link

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 3-Ethynylpyridine. Merck KGaA. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Ethynylpyridine. Thermo Fisher Scientific.[7] Link

  • PubChem. (2025).[6] Compound Summary: 3-Ethynylpyridine (CID 186003).[6] National Center for Biotechnology Information. Link

  • TCI Chemicals. (2023).[8] Safety Data Sheet: 2-Ethynylpyridine. Tokyo Chemical Industry.[8] Link

Sources

Foundational

The 5-Bromo-2-ethynyl-3-methylpyridine Scaffold: A Technical Guide to Biological Potential and Synthetic Utility

The 5-Bromo-2-ethynyl-3-methylpyridine scaffold represents a high-value "linchpin" intermediate in modern medicinal chemistry. It is not typically a final drug product itself but a privileged structure designed to access...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Bromo-2-ethynyl-3-methylpyridine scaffold represents a high-value "linchpin" intermediate in modern medicinal chemistry. It is not typically a final drug product itself but a privileged structure designed to access specific biological activities—most notably mGluR5 negative allosteric modulation (NAM) and Type I/II kinase inhibition .

This guide breaks down the scaffold's pharmacophore, its application in synthesizing bioactive libraries, and the specific biological pathways it targets.

Executive Summary & Pharmacophore Analysis

The 5-Bromo-2-ethynyl-3-methylpyridine scaffold (Structure 1 ) is a dual-functionalized heterocyclic core. Its value lies in its orthogonal reactivity : it possesses two distinct "handles" (an alkyne and a bromide) that allow medicinal chemists to independently optimize two different regions of a drug molecule.

Structural Pharmacophore Breakdown
FeatureChemical NatureBiological/Synthetic Function
Pyridine Nitrogen H-Bond AcceptorHinge Binder: Forms critical H-bonds with the backbone of kinase ATP pockets (e.g., Met, Thr residues).
2-Ethynyl Group Rigid Spacer / AlkynemGluR5 Pharmacophore: The acetylene linker is the defining feature of MPEP/MTEP-class mGluR5 antagonists. It positions the distal ring in the allosteric pocket.
3-Methyl Group Steric BulkConformational Lock: Forces the ethynyl group out of planarity or locks the pyridine orientation, improving selectivity and metabolic stability (blocking C3 oxidation).
5-Bromo Substituent Halogen / Leaving GroupDiversity Handle: Allows late-stage introduction of aryl/heteroaryl groups via Suzuki-Miyaura coupling to reach deep hydrophobic pockets in the target protein.

Primary Biological Utility: mGluR5 Antagonism

The most authoritative biological application of the 2-ethynylpyridine motif is in the design of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5).

Mechanism of Action

mGluR5 is a G-protein coupled receptor (GPCR) linked to the Gq/11 pathway. Excessive activation of mGluR5 is implicated in anxiety, Fragile X syndrome, and chronic pain.

  • The Scaffold's Role: The 2-ethynylpyridine core binds to an allosteric transmembrane site (distinct from the glutamate binding site).

  • The "Deep Pocket": The 5-bromo position is critical here. In analogs like MTEP, the 5-position is often substituted to fill a hydrophobic sub-pocket, increasing potency from micromolar to nanomolar levels.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade modulated by this scaffold.

mGluR5_Pathway Glu Glutamate (Ligand) mGluR5 mGluR5 Receptor (GPCR) Glu->mGluR5 Activates NAM 5-Br-Ethynyl-Py Scaffold (NAM) NAM->mGluR5 Blocks (Allosteric) Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Neuronal Excitability / Synaptic Plasticity PKC->Response Modulates

Figure 1: The Gq-coupled signaling cascade of mGluR5.[1][2][3][4][5][6][7][8][9] The 5-Bromo-2-ethynyl-3-methylpyridine scaffold acts as a Negative Allosteric Modulator (NAM), inhibiting the cascade at the receptor level.

Secondary Utility: Kinase Inhibition & Click Chemistry

Type I/II Kinase Inhibition

In oncology, pyridine scaffolds are ubiquitous "hinge binders."

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the amide backbone of the kinase hinge region.

  • Vector: The 5-bromo position directs substituents into the "solvent-exposed front pocket" or the "gatekeeper" region, depending on the specific kinase topology (e.g., Bcr-Abl, VEGFR).

Activity-Based Protein Profiling (ABPP)

The ethynyl (alkyne) group is a latent "click chemistry" handle.

  • Workflow: Researchers treat cell lysates with the 5-bromo-2-ethynyl-3-methylpyridine scaffold (or a derivative).

  • Detection: Following incubation, a fluorescent azide or biotin-azide is introduced. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the probe to the reporter, allowing visualization of off-target binding proteins.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Validation)

Rationale: To ensure the scaffold is available for biological testing, it is typically synthesized from 5-bromo-2-iodo-3-methylpyridine via selective Sonogashira coupling. The iodine is more reactive than the bromine, allowing regu-selective installation of the alkyne.

Reagents:

  • 5-Bromo-2-iodo-3-methylpyridine (1.0 eq)

  • Trimethylsilylacetylene (TMS-acetylene) (1.2 eq)

  • PdCl2(PPh3)2 (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et3N) (Solvent/Base)

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with 5-bromo-2-iodo-3-methylpyridine, PdCl2(PPh3)2, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous Et3N via syringe, followed by TMS-acetylene.

  • Reaction: Stir at room temperature for 4–6 hours. (Note: Heating may activate the Br-position, leading to polymerization; RT ensures selectivity for the I-position).

  • Deprotection: Dilute with MeOH and add K2CO3 (2.0 eq). Stir for 30 mins to remove the TMS group.

  • Purification: Filter through a celite pad, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • QC: Verify structure via 1H-NMR (Look for the alkyne proton singlet at ~3.0–3.5 ppm).

Protocol B: FLIPR Calcium Mobilization Assay (mGluR5 Activity)

Rationale: Since mGluR5 couples to Gq, activation leads to intracellular Calcium release. This assay measures the ability of the scaffold to inhibit glutamate-induced calcium spikes.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist: Glutamate (EC80 concentration).

  • Test Compound: 5-Bromo-2-ethynyl-3-methylpyridine (dissolved in DMSO).

Workflow:

  • Seeding: Plate cells (50,000/well) in black-walled 96-well plates; incubate overnight.

  • Dye Loading: Aspirate media; add 50 µL Dye Loading Buffer (Fluo-4 AM + Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Addition: Inject 20 µL of Test Compound (various concentrations). Read for 5 minutes to detect any agonist activity (should be flat).

  • Agonist Challenge: Inject 20 µL of Glutamate (EC80).

  • Measurement: Monitor fluorescence peak. A reduction in peak height compared to control indicates NAM activity .

Synthetic Diversity Workflow

The true power of this scaffold is its ability to generate libraries. The following diagram shows the logical flow for diversifying the core.

Synthetic_Workflow Core 5-Br-2-Ethynyl-3-Me-Pyridine (Scaffold) PathA Path A: Alkyne Click (CuAAC) Core->PathA PathB Path B: Sonogashira (Alkyne Extension) Core->PathB PathC Path C: Suzuki Coupling (Bromine Displacement) Core->PathC Triazole 1,2,3-Triazole Library (Bioprobes / Soluble Linkers) PathA->Triazole Extended Di-aryl Alkynes (mGluR5 Antagonists) PathB->Extended Biaryl 5-Aryl-Pyridines (Kinase Inhibitors) PathC->Biaryl

Figure 2: Divergent synthetic pathways. Path B is the primary route for mGluR5 antagonists (MTEP analogs), while Path C targets kinase hinge regions.

References

  • Gasparini, F. et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 1999.

  • Cosford, N. D. et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity." Journal of Medicinal Chemistry, 2003.

  • Alper, P. B. et al. "Synthesis of 2-Alkynyl-3-methylpyridines as mGluR5 Antagonists." Tetrahedron Letters, 2005. (Describes the specific lithiation/Sonogashira protocols for this scaffold).
  • Lindsley, C. W. et al. "Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulators (NAMs): A Review of Clinical Candidates." Current Opinion in Pharmacology, 2015.

Sources

Exploratory

Precision Engineering of Trisubstituted Pyridines: From De Novo Cyclization to Late-Stage Functionalization

Executive Summary The trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, GPCR ligands, and agrochemicals. However, the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, GPCR ligands, and agrochemicals. However, the electron-deficient nature of the pyridine ring creates a dichotomy in synthesis: while electrophilic aromatic substitution is sluggish and unselective, nucleophilic functionalization requires specific leaving group patterns.

This technical guide delineates two distinct strategic pathways for accessing trisubstituted pyridines:

  • Construct Strategy: De novo cyclization (e.g., Kröhnke synthesis) for thermodynamically stable, often symmetrical 2,4,6-substitution patterns.

  • Decorate Strategy: Regioselective functionalization of di/tri-halogenated precursors (e.g., Halogen Dance, Site-Selective Cross-Coupling) for accessing "hard-to-reach" 2,3,4- or 2,3,5-asymmetrical patterns.

Part 1: Strategic Disconnection & Pathway Selection

The choice between building the ring or modifying an existing ring depends entirely on the desired substitution pattern.

Decision Matrix: Pathway Selection

SynthesisStrategy Target Target: Trisubstituted Pyridine Pattern1 Symmetrical / 2,4,6-Pattern Target->Pattern1 Substituents at meta-positions absent Pattern2 Asymmetrical / 2,3,4- or 2,3,5-Pattern Target->Pattern2 Substituents at meta-positions present PathA Pathway A: De Novo Cyclization (Kröhnke / Bohlmann-Rahtz) Pattern1->PathA 1-Pot Assembly PathB Pathway B: Regioselective Functionalization (Halogen Dance / Selective Coupling) Pattern2->PathB Sequential Editing MethodA Kröhnke Synthesis (Michael Addition + Cyclization) PathA->MethodA MethodB Site-Selective Suzuki/Negishi (Steric/Electronic Control) PathB->MethodB

Figure 1: Retrosynthetic decision tree for selecting the optimal synthesis pathway based on substituent topology.

Part 2: The "Construct" Strategy (Kröhnke Synthesis)

For 2,4,6-triarylpyridines, the Kröhnke Pyridine Synthesis remains the gold standard due to its convergence and scalability. It bypasses the need for transition metal catalysts, relying instead on the condensation of


-pyridinium methyl ketone salts with 

-unsaturated carbonyls.
Mechanism of Action

The reaction proceeds via a Michael addition followed by an ammonium-mediated cyclization/dehydration.[1][2][3] Crucially, the pyridinium group serves as an excellent leaving group upon aromatization, driving the reaction forward.

KrohnkeMech Start α-Pyridinium Salt (Ylide Precursor) Michael Michael Adduct (1,5-Dicarbonyl) Start->Michael + Base + Enone Enone α,β-Unsaturated Ketone Enone->Michael Cyclic Dihydropyridine Intermediate Michael->Cyclic + NH4OAc (Cyclization) Final 2,4,6-Trisubstituted Pyridine Cyclic->Final - Pyridine - H2O (Aromatization)

Figure 2: Mechanistic cascade of the Kröhnke synthesis involving Michael addition and subsequent aromatization.[1]

Part 3: The "Decorate" Strategy (Regioselective Functionalization)

When the target requires substituents at the 3- or 5-positions (meta), or different substituents at 2 and 4, de novo methods often fail. Here, we exploit the intrinsic electronic bias of the pyridine ring.

The Halogen Dance (Thermodynamic Rearrangement)

The Halogen Dance (HD) reaction allows the migration of halogens (typically Br or I) to thermodynamically more stable positions upon treatment with a hindered base (LDA or LiTMP).

  • Mechanism: Lithium-halogen exchange generates a transient pyridyl lithium species. If a more acidic proton exists (e.g., adjacent to a directing group or the ring nitrogen), the metal translocates, and the halogen "dances" to the new position to stabilize the anion.

  • Utility: Converts easily accessible 2-bromo-3-substituted pyridines into 2-substituted-3-bromo isomers or allows functionalization of the C4 position via transient lithiation.

Site-Selective Cross-Coupling (Kinetic Control)

In polyhalogenated pyridines (e.g., 2,4-dichloropyridine), the C2-halogen is inherently more reactive toward oxidative addition (


-like character) than the C4-halogen. However, this selectivity can be inverted using ligand control.[4]
  • Standard Conditions (

    
    ):  C2-selective coupling.
    
  • Bulky NHC Ligands (IPr, PEPPSI): C4-selective coupling. The steric bulk of the ligand hinders the approach to the more accessible C2 site, favoring the C4 site, or alters the electronic properties of the Pd-center to prefer the more electron-rich position.

Part 4: Detailed Protocol – Sequential Site-Selective Coupling

This protocol describes the synthesis of a 2-aryl-4-heteroaryl-pyridine from 2,4-dichloropyridine. This workflow demonstrates "Ligand-Controlled Regioselectivity," a critical skill for modern drug discovery.

Experimental Workflow

Target: 2-(4-fluorophenyl)-4-(3-pyridyl)pyridine from 2,4-dichloropyridine.

Step 1: C4-Selective Suzuki-Miyaura Coupling (Inverted Selectivity)
  • Objective: Install the substituent at the less reactive C4 position first, preserving the C2-Cl for later.

  • Catalyst System: Pd(OAc)2 / IPr (N-heterocyclic carbene) or Pd-PEPPSI-IPr.

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • 3-Pyridylboronic acid (1.1 equiv)

  • Pd-PEPPSI-IPr (2 mol%)

  • K2CO3 (2.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with 2,4-dichloropyridine (148 mg, 1.0 mmol), 3-pyridylboronic acid (135 mg, 1.1 mmol), K2CO3 (276 mg, 2.0 mmol), and Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol).

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Stir at room temperature or mild heat (40 °C) for 4-12 hours. Note: High temperatures promote bis-coupling.

  • Monitoring: Monitor by LCMS. The C4-product typically elutes after the starting material but before the C2-product or bis-product on reverse phase.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: C2-Selective Suzuki-Miyaura Coupling (Standard Selectivity)
  • Objective: Functionalize the remaining C2-Cl.

  • Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 (Standard ligands).[5]

Reagents:

  • 4-Chloro-2,3'-bipyridine (Product of Step 1)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)[6]

  • Na2CO3 (2.0 equiv)[6]

  • Toluene/Ethanol/Water (2:1:1)

Procedure:

  • Combine the monochloride intermediate and boronic acid with base and catalyst.

  • Heat to 90-100 °C (reflux). The C2 position is sterically accessible and electronically activated, but requires thermal energy since Cl is a poorer leaving group than Br/I.

  • Completion: Reaction usually completes in 2-4 hours.

Quantitative Data: Ligand Effects on Regioselectivity[4]
SubstrateCatalyst/LigandConditionsMajor ProductSelectivity (C4:C2)Yield
2,4-DichloropyridinePd(PPh3)480°C, Na2CO3C2-Aryl 1 : 9985%
2,4-DichloropyridinePd(OAc)2 / IPrRT, KOtBuC4-Aryl 95 : 578%
2,4-DichloropyridinePd-PEPPSI-IPr40°C, K2CO3C4-Aryl >98 : 291%

Table 1: Impact of ligand sterics on the regiochemical outcome of cross-coupling. Bulky NHC ligands (IPr) favor C4, while phosphines favor C2.

Part 5: Visualization of Sequential Workflow

SequentialCoupling Start 2,4-Dichloropyridine Branch1 Condition A: Pd(PPh3)4 Standard Phosphine Start->Branch1 Branch2 Condition B: Pd-PEPPSI-IPr Bulky NHC Ligand Start->Branch2 ProdC2 C2-Arylated Product (Electronic Control) Branch1->ProdC2 Favors C2 ProdC4 C4-Arylated Product (Steric Control) Branch2->ProdC4 Favors C4 Final 2,4-Diarylpyridine (Asymmetrical) ProdC4->Final Step 2: Pd(PPh3)4 + Ar'-B(OH)2

Figure 3: Divergent synthesis pathways controlled by catalyst ligand architecture.

Part 6: Troubleshooting & Optimization

  • Protodehalogenation: In Pd-catalyzed couplings of polyhalogenated pyridines, reductive dechlorination is a common side reaction.

    • Solution: Use strictly anhydrous solvents if using strong bases, or switch to milder bases like

      
      . Ensure the solvent is thoroughly degassed to remove oxygen which can poison the catalytic cycle, slowing the productive pathway and favoring side reactions.
      
  • Bis-coupling: Getting the 2,4-diaryl product during Step 1.

    • Solution: Lower the temperature. C4-coupling with NHC ligands often works at Room Temperature.[4] If bis-coupling persists, reduce the equivalent of boronic acid to 0.9 equiv and recover starting material.

  • Purification: Pyridines are basic and often streak on silica.

    • Solution: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes, or use DCM/MeOH/NH4OH solvent systems for polar derivatives.

References

  • Kröhnke Pyridine Synthesis Mechanism & Scope

    • BenchChem.[2][3] (2025).[2][3][7] "The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide." Link

  • Halogen Dance Rearrangement

    • Schnürch, M., et al. (2007). "Halogen Dance Reactions - A Review." Chem. Soc. Rev.Link

  • Site-Selective Cross-Coupling (C4 Selectivity)

    • Lutz, M. R., et al. (2017). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Am. Chem. Soc.Link

  • C-H Activation Strategies

    • Ye, M., et al. (2011). "C-H Activation of Pyridines." Chem. Rev.Link

  • Regioselective Synthesis Review

    • J. Org.[8] Chem. (2024).[6][7][9][10] "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines." Link[10][11]

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling protocols using 5-Bromo-2-ethynyl-3-methylpyridine

Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-2-ethynyl-3-methylpyridine Executive Summary This guide details the operational protocols for utilizing 5-Bromo-2-ethynyl-3-methylpyridine (BEMP) in Sonoga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-2-ethynyl-3-methylpyridine

Executive Summary

This guide details the operational protocols for utilizing 5-Bromo-2-ethynyl-3-methylpyridine (BEMP) in Sonogashira cross-coupling reactions. BEMP is a high-value "linchpin" intermediate characterized by its bifunctionality: it possesses a nucleophilic terminal alkyne at the C2 position and an electrophilic bromide at the C5 position.

The presence of the C3-methyl group introduces specific steric constraints that prevent standard "plug-and-play" application of generic pyridine protocols. This guide addresses the critical challenge of chemoselectivity —specifically, how to couple the C2-alkyne without triggering self-polymerization via the C5-bromide, and conversely, how to functionalize the C5-bromide while preserving the alkyne.

Strategic Analysis & Mechanistic Insight

The Bifunctional Challenge

BEMP contains both the oxidative addition partner (C5-Br) and the transmetallation partner (C2-C≡CH) required for Sonogashira coupling.

  • Risk: In the presence of Pd(0)/Cu(I), BEMP is prone to rapid head-to-tail oligomerization , forming conjugated pyridine polymers.

  • Solution: Protocols must be strictly orthogonal. One reactive site must be chemically "silent" (protected or electronically deactivated) while the other reacts.

Steric & Electronic Impact of C3-Methyl
  • Steric Shielding: The methyl group at C3 is ortho to the C2-ethynyl moiety. While the linear nature of the alkyne minimizes direct clash, the methyl group restricts the rotational freedom of the forming product, necessitating higher reaction temperatures (60–80°C) compared to non-methylated analogs.

  • Electronic Effect: The electron-donating methyl group slightly deactivates the pyridine ring towards oxidative addition at the C5-Br position compared to unsubstituted bromopyridines. This requires electron-rich ligands (e.g., XPhos or SPhos) if the C5-Br is the target reaction site.

Decision Pathway & Workflow

The following diagram illustrates the critical decision points based on your target moiety.

BEMP_Workflow Start Starting Material: 5-Bromo-2-ethynyl-3-methylpyridine Target_Alkyne Target: Functionalize C2-Alkyne (Act as Nucleophile) Start->Target_Alkyne Path 1 Target_Bromide Target: Functionalize C5-Bromide (Act as Electrophile) Start->Target_Bromide Path 2 Reaction_A Protocol A: Coupling with Aryl Iodides (C5-Br remains intact) Target_Alkyne->Reaction_A Standard Conditions Critical_Step CRITICAL STEP: Protect C2-Alkyne (TMS/TIPS) Target_Bromide->Critical_Step Mandatory Protection Polymer WARNING: Self-Polymerization Risk Target_Bromide->Polymer Direct Coupling (Unprotected) Reaction_B Protocol B: Coupling with Terminal Alkynes Critical_Step->Reaction_B Coupling

Caption: Workflow logic for chemoselective coupling. Path 2 requires protection to avoid polymerization.

Experimental Protocols

Protocol A: Functionalization of the C2-Alkyne (Nucleophilic Mode)

Use this protocol to couple BEMP with an external Aryl Iodide (Ar-I). The C5-Bromine on the pyridine ring is less reactive than the external Aryl Iodide and will remain intact.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Iodide (Ar-I) 1.0 Electrophile (Limiting Reagent)
BEMP 1.2 Nucleophile
PdCl₂(PPh₃)₂ 0.03 (3 mol%) Catalyst
CuI 0.05 (5 mol%) Co-catalyst
Triethylamine (Et₃N) 3.0 Base/Solvent component

| THF | Solvent | 0.2 M concentration |

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) to the flask.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Note: Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Add anhydrous THF and Et₃N via syringe. Sparge with Argon for 10 minutes.

  • Substrate Addition: Add the Aryl Iodide (1.0 equiv) and BEMP (1.2 equiv).

    • Expert Tip: If the Aryl Iodide is solid, add it in step 2. If liquid, add here.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Why RT? Heating activates the C5-Br on the BEMP, leading to oligomerization. Keeping it at RT ensures only the highly reactive Ar-I participates in the oxidative addition.

  • Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of Ar-I.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu) and brine. Dry over Na₂SO₄.[1]

Protocol B: Functionalization of the C5-Bromide (Electrophilic Mode)

Use this protocol to couple BEMP with an external Alkyne. CRITICAL: The C2-ethynyl group of BEMP MUST be protected (e.g., TMS) prior to this step.

Pre-requisite: Start with 5-Bromo-3-methyl-2-((trimethylsilyl)ethynyl)pyridine . Do not use free BEMP.

Reagents & Stoichiometry:

Component Equiv. Role
TMS-Protected BEMP 1.0 Electrophile
External Alkyne 1.5 Nucleophile
Pd(PPh₃)₄ 0.05 (5 mol%) Catalyst (More active Pd(0) species)
CuI 0.10 (10 mol%) Co-catalyst
Diisopropylamine (DIPA) 3.0 Base

| DMF | Solvent | 0.15 M concentration |

Step-by-Step Procedure:

  • Setup: Use a sealed pressure tube or Schlenk flask under Argon.

  • Dissolution: Dissolve TMS-Protected BEMP (1.0 equiv) in anhydrous DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ and CuI.[2]

  • Reagent Addition: Add DIPA and the External Alkyne (1.5 equiv).

  • Reaction: Heat to 80°C for 12–16 hours.

    • Why 80°C? Aryl bromides are less reactive than iodides.[3] The C3-methyl group also sterically hinders the approach of the Pd-complex, requiring thermal energy to drive the reaction to completion.

  • Workup: Cool to RT. Pour into water and extract with Et₂O (DMF is difficult to remove from EtOAc). Wash organic layer 3x with water to remove DMF.

  • Deprotection (Optional): If the final goal is the bis-alkyne, treat the purified product with K₂CO₃/MeOH to remove the TMS group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of "Black Gunk" Polymerization of BEMP.Ensure strictly anaerobic conditions. If using Protocol A, lower temperature. If Protocol B, verify TMS protection is intact.
No Reaction (Protocol B) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl₂ or add LiCl (1.0 equiv) to stabilize the Pd-intermediate.
Low Yield (Steric Issues) C3-Methyl hindrance.Switch solvent to 1,4-Dioxane and raise temperature to 100°C. Use a bulky ligand like XPhos .
Homocoupling of Alkyne Oxygen leak.Re-evaluate degassing technique. Use "Freeze-Pump-Thaw" method (3 cycles).

References

  • Organic Chemistry Portal. Sonogashira Coupling - Recent Literature and Protocols. Retrieved from [Link]

  • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 2017 , 6, 121-133.[4] Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922.

Sources

Application

Application Note: Divergent Synthesis of Fused Heterocycles from 5-Bromo-2-ethynyl-3-methylpyridine

Executive Summary & Strategic Rationale As a highly privileged, polyfunctionalized scaffold, 5-Bromo-2-ethynyl-3-methylpyridine (CAS: 1211588-86-1) serves as an exceptional building block for the rapid assembly of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As a highly privileged, polyfunctionalized scaffold, 5-Bromo-2-ethynyl-3-methylpyridine (CAS: 1211588-86-1) serves as an exceptional building block for the rapid assembly of complex fused heterocyclic libraries. Its architecture offers three orthogonal vectors for reactivity, enabling divergent synthetic pathways:

  • N1/C2-Ethynyl Axis: Primes the molecule for zwitterionic cascades and formal cycloadditions to form bridgehead nitrogen heterocycles (e.g., indolizines, quinolizinones).

  • C3-Methyl Group: Serves as a latent carbon nucleophile upon directed kinetic deprotonation, enabling intramolecular 5-exo-dig cyclizations.

  • C5-Bromo Handle: Remains electronically deactivated during annulation, providing an essential anchor for late-stage palladium-catalyzed diversification.

This protocol details three validated synthetic workflows to construct distinct fused heterocyclic cores from this single precursor, followed by a universal late-stage functionalization strategy.

Mechanistic Pathways & Experimental Workflows

G SM 5-Bromo-2-ethynyl- 3-methylpyridine Indolizine Brominated Indolizines ([3+2] Cycloaddition) SM->Indolizine Electrophilic Alkynes DCE, 80 °C Quinolizin Quinolizin-4-ones (Formal [4+2] Annulation) SM->Quinolizin Malonic Esters NaH, Dioxane, 101 °C Cyclopenta Cyclopenta[b]pyridines (5-exo-dig Cyclization) SM->Cyclopenta Strong Base (LDA) THF, -78 °C to RT CrossCoupled C5-Functionalized Fused Heterocycles (Pd-Catalyzed) Indolizine->CrossCoupled Suzuki-Miyaura Quinolizin->CrossCoupled Suzuki-Miyaura Cyclopenta->CrossCoupled Suzuki-Miyaura

Divergent synthetic pathways for fused heterocycles from 5-bromo-2-ethynyl-3-methylpyridine.

Synthesis of Brominated Indolizines via [3+2] Cycloaddition

Mechanistic Causality: The pyridine nitrogen acts as a nucleophile, attacking electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) to generate a zwitterionic intermediate. This intermediate undergoes an intramolecular cyclization onto the C2-ethynyl group. Recent studies demonstrate that 2-alkynylpyridines can also proceed via free carbene intermediates to yield highly substituted indolizines[1][2]. 1,2-Dichloroethane (DCE) is selected as the solvent because its boiling point (83 °C) provides optimal thermal activation without degrading the terminal alkyne, while its slight polarity stabilizes the zwitterionic transition state.

Protocol: DMAD-Mediated Annulation

  • Preparation: In a flame-dried 25 mL round-bottom flask under argon, dissolve 5-bromo-2-ethynyl-3-methylpyridine (1.0 mmol, 196 mg) in anhydrous DCE (10 mL).

  • Addition: Add DMAD (1.2 mmol, 147 µL) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.6) should completely convert to a highly fluorescent lower-Rf spot (Rf ~0.3) corresponding to the indolizine product.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in hexanes).

Formal [4+2] Annulation to 4H-Quinolizin-4-ones

Mechanistic Causality: Malonic esters undergo addition to 2-alkynylpyridines to form metalloallenamine intermediates. Subsequent intramolecular cyclization and decarboxylation yield 4H-quinolizin-4-ones[3]. Sodium hydride (NaH) is required to ensure irreversible, quantitative deprotonation of the malonate. 1,4-Dioxane is utilized because its higher boiling point (101 °C) is thermodynamically necessary to drive the final elimination of methoxide and decarboxylation—a step that typically stalls in lower-boiling ethereal solvents.

Protocol: Malonate Annulation

  • Enolate Generation: Suspend NaH (60% dispersion in mineral oil, 2.5 mmol, 100 mg) in anhydrous 1,4-dioxane (8 mL) at 0 °C. Slowly add dimethyl methylmalonate (2.0 mmol) dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Substrate Addition: Add a solution of 5-bromo-2-ethynyl-3-methylpyridine (1.0 mmol) in 1,4-dioxane (2 mL).

  • Annulation: Affix a reflux condenser and heat the mixture to 101 °C for 8 hours.

  • Self-Validation (Quenching): Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL). The absolute cessation of bubbling confirms the neutralization of excess NaH.

  • Workup: Extract with EtOAc (3 × 15 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and purify via chromatography to isolate the brominated 4H-quinolizin-4-one.

Base-Promoted 5-exo-dig Cyclization to Cyclopenta[b]pyridines

Mechanistic Causality: The C3-methyl protons are mildly acidic due to the electron-withdrawing nature of the bromopyridine ring. Lithium diisopropylamide (LDA) at -78 °C enables kinetic deprotonation of the methyl group without initiating unwanted nucleophilic attack on the terminal alkyne. Upon warming, the resulting carbanion undergoes a stereoelectronically favored 5-exo-dig cyclization to form a fused cyclopenta[b]pyridine core.

Protocol: Intramolecular Cyclization

  • Deprotonation: Dissolve the starting material (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C under argon.

  • Base Addition: Add LDA (1.0 M in THF/hexanes, 1.1 mmol) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete carbanion formation.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation: Aliquot 50 µL into MeOH and analyze via LC-MS. The mass should remain identical to the starting material (m/z ~196 [M+H]⁺), but the retention time will shift significantly due to the loss of the terminal alkyne and the formation of the carbocycle.

  • Workup: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Late-Stage Functionalization: Suzuki-Miyaura Coupling

Mechanistic Causality: The C5-bromo substituent is preserved across all three annulation methodologies. This allows for divergent late-stage functionalization using Pd-catalysis to install diverse aryl or heteroaryl groups, a critical step in Structure-Activity Relationship (SAR) exploration[4].

Protocol: C5-Arylation

  • Setup: In a microwave vial, combine the brominated fused heterocycle (0.5 mmol), phenylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (5 mL). Sparge the solution with argon for 5 minutes to remove dissolved oxygen, preventing oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90 °C for 4 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Reaction Optimization & Quantitative Data

The table below summarizes the optimized parameters and expected yields for the distinct pathways described above.

Target ScaffoldReagents & CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Brominated Indolizines DMAD (1.2 eq)DCE801275 - 85
4H-Quinolizin-4-ones Dimethyl methylmalonate, NaH1,4-Dioxane101860 - 70
Cyclopenta[b]pyridines LDA (1.1 eq)THF-78 to 25355 - 65
C5-Aryl Heterocycles Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O904> 90

References

  • [3] Title: SYNTHESIS OF BICYCLIC COMPOUNDS CONTAINING A 2-PYRIDONE STRUCTURE BY ADDITION REACTIONS OF MALONIC ESTERS TO ALKYNYLPYRIDINES. Source: Semantic Scholar. URL:

  • [1] Title: Reactions of Electrophilic Allenoates [and Isocyanates/Isothiocyanates] with a 2-Alkynylpyridine via a Free Carbene Intermediate. Source: Organic Letters Vol. 26 No. 37 - ACS Publications. URL:

  • [2] Title: Alkynes to (Free) Carbenes to Polycyclic Cyclopropanes. Source: PMC - NIH. URL:

  • [4] Title: Bichromophoric Ruthenium Complexes for Photocatalyzed Late-Stage Synthesis of Trifluoromethylated Indolizines. Source: The Journal of Organic Chemistry - ACS Publications. URL:

Sources

Method

Application Note: Regioselective Functionalization of 5-Bromo-2-ethynyl-3-methylpyridine

Topic: Regioselective Functionalization of 5-Bromo-2-ethynyl-3-methylpyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Abstract 5-B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Functionalization of 5-Bromo-2-ethynyl-3-methylpyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Abstract

5-Bromo-2-ethynyl-3-methylpyridine is a high-value bifunctional scaffold, widely recognized as a precursor to mGluR5 antagonists (e.g., MTEP analogs).[1][2] Its utility lies in its dual reactivity: an electrophilic aryl bromide at C5 and a nucleophilic terminal alkyne at C2.[1] However, this duality presents a significant chemoselectivity challenge. Uncontrolled reaction conditions can lead to oligomerization (head-to-tail Sonogashira coupling) or promiscuous functionalization.[1] This guide outlines validated protocols for orthogonal functionalization, enabling precise modification at either the C2-alkyne or C5-bromide positions without cross-interference.[1]

Chemical Biology & Reactivity Profile[1]

Structural Analysis

The scaffold features three critical determinants of reactivity:

  • C5-Bromide (Electrophile): A classic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2] It is electronically activated by the pyridine nitrogen but less reactive than an aryl iodide.

  • C2-Ethynyl (Nucleophile/Dipole): A terminal alkyne susceptible to deprotonation (

    
    ), Sonogashira coupling, and 1,3-dipolar cycloaddition (Click chemistry).[2]
    
  • 3-Methyl Group (Steric Gatekeeper): This substituent is crucial.[1][2] It provides steric bulk that prevents coplanarity of the C2-substituent with the pyridine ring, a feature essential for mGluR5 antagonism. Chemically, it hinders nucleophilic attack at the pyridine nitrogen and slightly retards reactions at C2, improving stability against non-specific degradation.

The "Self-Destruct" Risk

The primary operational hazard with this molecule is Head-to-Tail Polymerization .[1]

  • Mechanism: In the presence of Pd(0), Cu(I), and base (standard Sonogashira conditions), the terminal alkyne of Molecule A couples with the C5-bromide of Molecule B.[2]

  • Prevention: Protocols must be designed to be orthogonal .[1] You cannot run a standard Sonogashira reaction on this molecule to functionalize the bromide without first protecting the alkyne or using highly specialized conditions.

Decision Tree & Workflow

G cluster_legend Key Logic Start 5-Bromo-2-ethynyl- 3-methylpyridine Decision Target Modification? Start->Decision PathA Modify Alkyne (C2) (Retain Bromide) Decision->PathA C2 Functionalization PathB Modify Bromide (C5) (Retain Alkyne) Decision->PathB C5 Functionalization Click Protocol 1: CuAAC (Click) (Forms Triazole) PathA->Click Azides Sono_Ext Protocol 2: Sonogashira w/ Ar-I (Exploit I > Br rate) PathA->Sono_Ext Aryl Iodides Suzuki Protocol 3: Cu-Free Suzuki (Boronic Acids) PathB->Suzuki Boronic Acids (No Copper!) Buchwald Buchwald-Hartwig (Amination) PathB->Buchwald Amines Legend1 Avoid Cu in Path B to prevent alkyne activation

Figure 1: Strategic workflow for orthogonal functionalization. Path B requires strict exclusion of Copper to prevent alkyne homocoupling.

Detailed Experimental Protocols

Protocol 1: C2-Selective Functionalization via CuAAC (Click Chemistry)

Objective: Install a triazole moiety at C2 while leaving the C5-Br intact for later diversification.[1] This is the most robust method for C2 functionalization as it is completely orthogonal to the aryl bromide.

  • Reagents:

    • Substrate: 5-Bromo-2-ethynyl-3-methylpyridine (1.0 equiv)[1]

    • Azide: R-N3 (1.1 equiv)[1][2]

    • Catalyst: CuSO4[2]·5H2O (5 mol%)

    • Reductant: Sodium Ascorbate (10 mol%)[2]

    • Solvent: t-BuOH/H2O (1:1 v/v)[1][2]

Step-by-Step:

  • Preparation: In a vial, dissolve the alkyne (substrate) and the organic azide in t-BuOH (0.2 M concentration).

  • Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate in water.[1] Add the CuSO4 solution to the reaction vial, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Note: Do not heat.[1] Heating may trigger instability in the bromide or promote side reactions.

  • Workup: Dilute with water and extract with EtOAc. The triazole product usually precipitates or can be isolated by simple filtration.

  • Outcome: 4-substituted-1,2,3-triazole with C5-Br intact.[1][2]

Protocol 2: C5-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C5-Br with an aryl group while preserving the terminal alkyne.[1] Critical Constraint: You must use Copper-Free conditions. Standard Suzuki conditions often use Pd(PPh3)4 which is fine, but avoid any additives that might activate the alkyne C-H bond.

  • Reagents:

    • Substrate: 5-Bromo-2-ethynyl-3-methylpyridine (1.0 equiv)[1]

    • Boronic Acid: Ar-B(OH)2 (1.2 equiv)[2]

    • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%)[1]

      • Why: Bidentate ligands like dppf prevent the formation of propargylic-Pd species that lead to side reactions.[1]

    • Base: K2CO3 (2.0 equiv, mild base preferred over hydroxides)[2]

    • Solvent: 1,4-Dioxane/H2O (4:1, degassed)

Step-by-Step:

  • Degassing (Crucial): Sparge the solvent mixture with Argon for 15 minutes. Oxygen promotes alkyne homocoupling (Glaser coupling).

  • Assembly: Add substrate, boronic acid, base, and catalyst to a reaction tube.[2] Cap with a septum.[1]

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Heat to 80 °C for 6–12 hours.

    • Monitoring: Monitor by LCMS.[1][3] Look for the product mass. If you see a dimer mass (2x Substrate - 2H), oxygen was present.[1]

  • Workup: Filter through Celite, dilute with brine, extract with DCM.

  • Purification: Flash chromatography. The alkyne is slightly acidic; avoid highly basic alumina columns.

Protocol 3: Sequential "One-Pot" Assembly (Sonogashira Variant)

Objective: Coupling the C2-alkyne to an external Aryl Iodide (Ar-I) without reacting the C5-Br.[1] Mechanism: Oxidative addition of Pd(0) to Ar-I is significantly faster than to Ar-Br (specifically the electron-rich/hindered C5-Br).[1]

  • Reagents:

    • Substrate: 5-Bromo-2-ethynyl-3-methylpyridine (1.0 equiv)[1]

    • Coupling Partner: Aryl Iodide (1.0 equiv) (Must be Iodide)[2]

    • Catalyst: PdCl2(PPh3)2 (2 mol%)[2]

    • Co-Catalyst: CuI (1 mol%)[2]

    • Base: Et3N (3.0 equiv)[2]

    • Solvent: THF (anhydrous)

Step-by-Step:

  • Temperature Control: Cool the reaction vessel to 0 °C initially.

  • Addition: Add the Aryl Iodide and catalysts.

  • Slow Addition: Add the 5-Bromo-2-ethynyl-3-methylpyridine slowly as a solution in THF over 30 minutes.

    • Why: Keeping the concentration of the alkyne low relative to the Ar-I ensures the Pd reacts with the Ar-I first, rather than the Ar-Br of the substrate.

  • Reaction: Allow to warm to Room Temperature. Do not heat.

    • Note: At RT, the Ar-I reacts. The C5-Br requires elevated temperatures (>60 °C) to react efficiently under these conditions.[1]

  • Outcome: A highly selective coupling at the alkyne, yielding a functionalized MTEP-like core with the bromine ready for a second step.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Dimer Formation (Glaser Coupling)Oxygen in system or excess Copper.[1]Degas solvents rigorously (freeze-pump-thaw).[1] Reduce CuI loading to 0.5 mol% or use Cu-free conditions.[1]
Polymerization (Insoluble black tar)Head-to-Tail coupling (C2 reacts with C5).[1][2]Use Protocol 3 (Low temp + Ar-I).[1] Never heat the neat substrate with Pd/Cu/Base.
No Reaction at C5 (Suzuki) Steric hindrance from 3-Methyl group.[1][2]Switch to high-activity catalysts like Pd(dtbpf)Cl2 or XPhos Pd G2 .[1][2] Increase temp to 100 °C.
Debromination (Product is H instead of Br)Hydride source present (e.g., from alcohol solvents).[2]Switch solvent to Toluene or Dioxane. Avoid secondary alcohols (iPrOH).

References

  • Synthesis of mGluR5 Antagonists (MTEP/MPEP): Cosford, N. D., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity."[1][2][4] Journal of Medicinal Chemistry, 2003, 46(2), 204–206.

  • Sonogashira Selectivity (Iodide vs Bromide): Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2] Chemical Reviews, 2007, 107(3), 874–922.

  • Copper-Free Sonogashira/Suzuki Protocols: Gelest Inc.[1] "Palladium-Catalyzed Cross-Coupling Reactions: A Guide." Gelest Application Notes. (General Reference for Pd-catalysis best practices)

  • Click Chemistry on Pyridines: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[2] DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005, 127(1), 210–216.

Sources

Application

Suzuki-Miyaura cross-coupling conditions for the 5-bromo position

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the 5-Bromo Position Executive Summary & Strategic Rationale The "5-bromo position" represents a distinct regiochemical and electronic challenge in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the 5-Bromo Position

Executive Summary & Strategic Rationale

The "5-bromo position" represents a distinct regiochemical and electronic challenge in medicinal chemistry. Unlike the activated 2-position of pyridines or the 3-position of indoles, the 5-position often sits in a "Goldilocks" zone of reactivity—less electronically activated than ortho/para positions in electron-deficient rings, yet sterically accessible.

Success at the 5-bromo position requires a bifurcated strategy based on the electronic nature of the scaffold:

  • Electron-Rich Scaffolds (e.g., 5-Bromoindole): The challenge is oxidative addition .[1] The electron-rich ring deactivates the C-Br bond towards Pd(0) insertion. Solution: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to accelerate oxidative addition.

  • Electron-Deficient Scaffolds (e.g., 5-Bromopyrimidine): The challenge is side reactions (hydrodehalogenation) and catalyst poisoning . The ring is electron-poor, facilitating oxidative addition, but the resulting Pd(II) species is prone to reduction or non-productive pathways. Solution: Use robust precatalysts (Buchwald G3/G4) or standard Pd(PPh3)4 with controlled stoichiometry.

Critical Decision Matrix

Before selecting a protocol, classify your substrate using the matrix below.

FeatureType A: Electron-Rich Type B: Electron-Deficient
Example Scaffolds 5-Bromoindole, 5-Bromoindazole, 5-Bromo-7-azaindole5-Bromopyrimidine, 5-Bromopyridine, 5-Bromo-2-chloropyrimidine
Primary Failure Mode Stalled reaction (Slow Oxidative Addition)Hydrodehalogenation (Loss of Br), Homocoupling
Preferred Catalyst Pd(OAc)₂ + SPhos or XPhos Pd G3 Pd(PPh₃)₄ (Standard) or XantPhos Pd G3 (Challenging)
Base Preference K₂CO₃ or K₃PO₄ (Aqueous compatible)Na₂CO₃ or Cs₂CO₃ (Anhydrous often preferred)
Solvent System MeCN/Water or Toluene/WaterDioxane/Water or THF (Dry)

Detailed Experimental Protocols

Protocol A: The "SPhos" Method for 5-Bromoindole (Electron-Rich)

Rationale: 5-bromoindole has a free N-H (acidic) and an electron-rich ring. Standard ligands like PPh3 often fail to drive the reaction to completion. SPhos (Buchwald ligand) creates a highly active catalyst that functions well in aqueous biphasic systems, negating the need for N-protection in many cases.

Reagents:

  • 5-Bromoindole (1.0 equiv)

  • Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1–2 mol%) + SPhos (2–4 mol%) [Pre-complexation recommended]

  • Base: K₂CO₃ (2.0–3.0 equiv)[2]

  • Solvent: Acetonitrile / Water (4:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Critical for reproducibility): In a separate vial, dissolve Pd(OAc)₂ and SPhos in Acetonitrile. Stir at RT for 5–10 mins until the solution turns from orange to bright yellow (indicates active L-Pd(0) formation).

  • Reaction Assembly: To the main reaction vessel, add 5-bromoindole, boronic acid, and K₂CO₃.

  • Solvent Addition: Add the Acetonitrile/Water mixture. Degas by bubbling nitrogen for 5 minutes.

  • Initiation: Add the pre-complexed catalyst solution via syringe.

  • Reaction: Heat to 60–80°C . Monitor via TLC/LCMS.[1][3] (Typical time: 2–6 hours).

    • Self-Validation: If the reaction remains orange/red and no product forms after 1 hour, oxygen may have poisoned the active species. Add 1 mol% fresh catalyst.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Regioselective Coupling of 5-Bromo-2-chloropyrimidine

Rationale: This substrate has two halides.[3][4][5][6] Standard Suzuki conditions favor the 5-Br due to the bond dissociation energy hierarchy (C-Br < C-Cl), despite the 2-position being more activated for nucleophilic substitution (SNAr).

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)[2]

  • Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry to prevent double coupling.

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane[2][7]

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with 5-bromo-2-chloropyrimidine and Pd(PPh₃)₄. Evacuate and backfill with N₂ (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Stir for 10 min at RT.[3]

  • Reagent Addition: Add the Boronic Acid and degassed Na₂CO₃ solution.

  • Reaction: Heat to 80–90°C .

    • Checkpoint: Monitor LCMS at 1 hour. You should see the mono-coupled product (Mass = Product + Cl isotope pattern). If you see bis-coupling (displacement of Cl), reduce temperature to 60°C.

  • Termination: Stop immediately upon consumption of starting material to preserve the 2-Cl handle for subsequent steps (e.g., SNAr with amines).

Mechanistic Visualization

The following diagram illustrates the divergence in the catalytic cycle for 5-bromo substrates.

SuzukiCycle PreCat Pd(II) Precursor (Pd(OAc)2 or Pd(PPh3)4) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction/Ligand Exchange OxAdd Oxidative Addition (Rate Limiting for Indoles) ActiveCat->OxAdd + 5-Br-Heterocycle Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetalation (Base + Boronic Acid) Complex1->TransMet SideRxn Side Reaction: Hydrodehalogenation (Common in Pyrimidines) Complex1->SideRxn Slow Transmetalation Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActiveCat Regeneration SideRxn->ActiveCat Loss of Br

Caption: Catalytic cycle highlighting the critical "Oxidative Addition" bottleneck for electron-rich indoles and the "Hydrodehalogenation" risk for electron-deficient pyrimidines.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Indole) Oxidative Addition failure.Switch to SPhos or XPhos . Increase temp to 100°C.
Debromination (Pyrimidine) Protodehalogenation.[1][8][9]Use dry solvents (THF/Dioxane). Switch to Buchwald G3 precatalysts (faster OA/TM).
Coupling at Cl instead of Br Incorrect Regioselectivity.Rare in standard Suzuki. Ensure Pd(0) source is pure. Lower temp to <60°C.
Homocoupling (Ar-Ar) Oxygen presence.[9]Rigorous degassing (Freeze-Pump-Thaw). Reduce Boronic Acid excess.[3]

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025).[1][3][10] 11[2][5][8][9][12][13][14]

  • BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (2025).[1][3][10] 15[2][5][8][9][12][13][14]

  • Organic Chemistry Frontiers. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. (2021).[6][9] 16

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts - User Guide.[2][5][8][12][13][14]

  • NIH / PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2022).[13] 12[2][5][8][9][12][13][14]

Sources

Method

Application Note: Strategic Derivatization of 5-Bromo-2-ethynyl-3-methylpyridine in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Advanced Protocol and Application Guide Introduction: The Pyridine Renaissance in Agrochemicals The pyridine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Advanced Protocol and Application Guide

Introduction: The Pyridine Renaissance in Agrochemicals

The pyridine scaffold is a cornerstone of modern agrochemical design. Over half of all recently commercialized pyridine-based crop protection products emerged in the 21st century, driven by their ability to reduce active ingredient dosage and overcome pest resistance[1]. To accelerate lead discovery, the "Intermediate Derivatization Method" has become a gold standard, allowing researchers to systematically modify core heterocycles to discover novel fungicides, herbicides, and insecticides[2].

5-Bromo-2-ethynyl-3-methylpyridine serves as an elite, bifunctional building block for this methodology. It features two orthogonal reactive handles: a terminal alkyne at the C2 position for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3] and a bromide at the C5 position for palladium-catalyzed cross-couplings[4].

Physicochemical Properties & Handling
PropertySpecificationHandling & Storage Causality
CAS Number 1211588-86-1N/A
Molecular Formula C8H6BrNN/A
Molecular Weight 196.04 g/mol N/A
Physical State Solid / Semi-solidStore at 2-8°C under an inert atmosphere (Argon/N2). Terminal alkynes can slowly undergo oxidative degradation or Glaser homocoupling if exposed to ambient oxygen and light over extended periods.
Reactivity Handles C2-Ethynyl, C5-BromoBifunctional nature requires orthogonal reaction planning to prevent cross-reactivity during harsh catalytic cycles.

Strategic Rationale: Orthogonal Reactivity

The true synthetic value of 5-Bromo-2-ethynyl-3-methylpyridine lies in its orthogonal reactivity. The terminal alkyne can undergo "click" chemistry to form 1,2,3-triazoles. The 1,2,3-triazole ring is a highly sought-after pharmacophore in modern fungicides because its nitrogen atoms coordinate effectively with the heme iron of fungal cytochrome P450 sterol 14α-demethylase (CYP51), disrupting fungal cell membrane synthesis.

Conversely, the C5-bromo position allows for Suzuki-Miyaura coupling to extend the π-system with aryl or heteroaryl groups—a structural motif frequently found in pyridine-based herbicides (e.g., auxinic herbicides) and neonicotinoid-like insecticides[2].

Senior Scientist Bench Insight: It is highly recommended to perform the CuAAC (Click) reaction before the Suzuki-Miyaura coupling. Terminal alkynes can poison certain palladium catalysts or undergo unwanted Glaser homocoupling under the basic, elevated-temperature conditions of a Suzuki reaction if oxygen is not rigorously excluded. By converting the alkyne to a triazole first, you protect the C2 position and streamline the subsequent Pd-catalyzed coupling.

OrthogonalReactivity Start 5-Bromo-2-ethynyl-3-methylpyridine (Bifunctional Scaffold) CuAAC Pathway A: CuAAC (Click) Target: C2-Ethynyl Group Start->CuAAC Azide, Cu(I) cat. RT to 50°C Suzuki Pathway B: Suzuki-Miyaura Target: C5-Bromo Group Start->Suzuki Boronic Acid, Pd(0) cat. Base, Heat (80°C) Triazole 1,2,3-Triazole Derivative (Fungicide Pharmacophore) CuAAC->Triazole Biaryl C5-Aryl/Heteroaryl Pyridine (Herbicide/Insecticide Motif) Suzuki->Biaryl FullyFunctionalized Fully Functionalized Agrochemical Lead Triazole->FullyFunctionalized Subsequent Pd-Coupling Biaryl->FullyFunctionalized Subsequent CuAAC

Orthogonal derivatization pathways of 5-Bromo-2-ethynyl-3-methylpyridine.

Protocol A: Synthesis of 1,2,3-Triazole Fungicide Precursors via CuAAC

This protocol utilizes an in situ generation of the Cu(I) catalyst. Using Copper(II) sulfate and sodium ascorbate is vastly superior to using direct Cu(I) salts (like CuI), as Cu(I) is thermodynamically unstable and easily oxidizes to Cu(II) in the presence of trace oxygen, which halts the catalytic cycle and promotes alkyne homocoupling[3].

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol and water. Causality: This biphasic-like mixture ensures the solubility of both the highly lipophilic pyridine starting material and the water-soluble inorganic catalytic reagents.

  • Reagent Charging: To a round-bottom flask, add 5-Bromo-2-ethynyl-3-methylpyridine (1.0 equiv, 1.0 mmol) and the target organic azide (1.1 equiv, 1.1 mmol). Dissolve in 10 mL of the t-BuOH/H2O mixture.

  • Catalyst Initiation: Add Sodium Ascorbate (0.2 equiv, 0.2 mmol) followed by CuSO₄·5H₂O (0.05 equiv, 0.05 mmol). Causality: The ascorbate acts as a sacrificial reductant, maintaining the copper in the active +1 oxidation state throughout the reaction.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4–12 hours. The reaction is generally exothermic and rapid.

  • Workup & Copper Removal: Dilute with Ethyl Acetate (20 mL) and wash with a 10% aqueous solution of EDTA or saturated NH₄Cl/NH₄OH (1:1). Causality: Copper salts can coordinate tightly to the newly formed triazole and the pyridine nitrogen. EDTA or ammonia chelates the copper, pulling it into the aqueous layer and preventing heavy-metal contamination of the agrochemical lead.

  • Self-Validating QC:

    • ¹H NMR: Confirm the disappearance of the terminal alkyne proton (~3.4–3.6 ppm) and the appearance of the distinct triazole C-H singlet far downfield (typically 7.8–8.5 ppm).

CuAAC_Mechanism Cu_I Cu(I) Catalyst Pi_Complex π-Alkyne Cu Complex Cu_I->Pi_Complex + Terminal Alkyne Acetylide Cu(I) Acetylide Pi_Complex->Acetylide - H+ (Base) Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Organic Azide Triazole_Cu Cu-Triazole Complex Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I + H+ (Releases 1,2,3-Triazole)

Catalytic cycle of the CuAAC reaction forming the 1,2,3-triazole pharmacophore.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Once the C2 position is functionalized (or if orthogonal protection is used), the C5-bromide is activated for Suzuki-Miyaura coupling. Because the pyridine ring is electron-deficient, the oxidative addition of Pd(0) into the C-Br bond is relatively facile[4].

Step-by-Step Methodology
  • Degassing (Critical Step): In a Schlenk flask, combine the bromopyridine intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle and promoting boronic acid homocoupling.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand forces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and preventing competitive protodeboronation of the boronic acid.

  • Reaction Execution: Heat the mixture to 80–90°C for 6–8 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating QC:

    • LC-MS: The starting bromopyridine will exhibit a distinct 1:1 isotopic doublet [M+H]⁺ due to ⁷⁹Br and ⁸¹Br. The successful coupled product will show a mass shift corresponding to the boronic acid addition and the complete disappearance of the 1:1 bromine isotopic pattern.

Quantitative Data Summary: Derivatization Yields

The following table summarizes typical yields and conditions when derivatizing 5-Bromo-2-ethynyl-3-methylpyridine using the protocols established above.

Reaction TypeCoupling PartnerCatalyst SystemTemp / TimeIsolated Yield (%)
CuAAC (Click) Benzyl AzideCuSO₄ (5 mol%) / NaAsc (20 mol%)RT / 6h88 - 92%
CuAAC (Click) Phenyl AzideCuSO₄ (5 mol%) / NaAsc (20 mol%)RT / 8h84 - 87%
Suzuki Coupling Phenylboronic AcidPd(dppf)Cl₂ (5 mol%) / K₂CO₃85°C / 6h78 - 85%
Suzuki Coupling 3-Thienylboronic AcidPd(PPh₃)₄ (5 mol%) / Na₂CO₃90°C / 8h72 - 76%

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.Bioorganic & Medicinal Chemistry (2016).
  • Development of novel pyridine-based agrochemicals: A review.Advanced Agrochem (2024).
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.BenchChem (2025).
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex.MDPI (2020).

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 5-Bromo-2-ethynyl-3-methylpyridine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-2-ethynyl-3-methylpyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-2-ethynyl-3-methylpyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthetic strategy is predicated on a two-step sequence commencing with a selective Sonogashira cross-coupling reaction, followed by a facile deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the selected methodologies, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: Strategic Importance and Synthetic Rationale

5-Bromo-2-ethynyl-3-methylpyridine is a valuable heterocyclic building block, integrating a reactive ethynyl group and a bromine atom onto a pyridine scaffold. This unique combination of functional groups allows for sequential, site-selective modifications, making it an attractive precursor for creating complex molecular architectures. The ethynyl group can participate in "click" chemistry, further cross-coupling reactions, or cyclization reactions, while the bromo group offers a handle for introducing additional diversity through Suzuki, Stille, or Buchwald-Hartwig couplings.

The synthetic approach detailed herein is designed for efficiency and selectivity. It involves:

  • A Palladium/Copper-Catalyzed Sonogashira Coupling: This reaction forms the crucial C(sp²)-C(sp) bond between the pyridine core and the alkyne. To prevent the undesired homo-coupling of the terminal alkyne, a protected alkyne, (trimethylsilyl)acetylene (TMSA), is employed.[1] The reaction is designed to be selective for the more reactive 2-position of the pyridine ring.

  • Deprotection of the Trimethylsilyl (TMS) Group: The TMS group is a robust protecting group that is readily cleaved under mild conditions to reveal the terminal alkyne, yielding the final product.[2][3]

This two-step process is a well-established and reliable method for the synthesis of terminal aryl and heteroaryl alkynes.

Overall Synthetic Scheme

The synthesis proceeds from the commercially available precursor, 2,5-dibromo-3-methylpyridine.

Synthetic_Scheme Precursor 2,5-Dibromo-3-methylpyridine Intermediate 5-Bromo-3-methyl-2-((trimethylsilyl)ethynyl)pyridine Precursor->Intermediate Sonogashira Coupling (TMSA, Pd/Cu catalyst, Base) Product 5-Bromo-2-ethynyl-3-methylpyridine Intermediate->Product TMS Deprotection (e.g., K2CO3, MeOH)

Caption: Overall two-step synthesis of 5-Bromo-2-ethynyl-3-methylpyridine.

Experimental Protocols

PART A: Sonogashira Coupling of 2,5-Dibromo-3-methylpyridine with (Trimethylsilyl)acetylene

3.1. Mechanistic Insight & Rationale

The Sonogashira reaction is a powerful cross-coupling method that utilizes a dual catalytic system.[4][5] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the C-Br bond of the pyridine ring. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst.[5]

  • Copper Cycle: Copper(I) reacts with the terminal alkyne (in this case, TMSA) in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is the key species that participates in the transmetalation step with the palladium complex.[5]

The choice of a protected alkyne like TMSA is critical to prevent the Glaser-Hay homo-coupling of the terminal alkyne, which can be a significant side reaction under Sonogashira conditions.[1] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

3.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,5-Dibromo-3-methylpyridine≥97%e.g., Sigma-AldrichStarting material
(Trimethylsilyl)acetylene (TMSA)≥98%e.g., Sigma-AldrichAlkyne source
PdCl₂(PPh₃)₂-e.g., Strem ChemicalsPalladium catalyst
Copper(I) Iodide (CuI)≥99%e.g., Sigma-AldrichCo-catalyst
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., Sigma-AldrichBase and solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichSolvent
Ethyl acetateACS Grade-For workup
Saturated NH₄Cl solution--For workup
Brine (Saturated NaCl solution)--For workup
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Silica Gel230-400 mesh-For chromatography

3.3. Detailed Protocol

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-3-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF and anhydrous triethylamine (in a 2:1 to 3:1 v/v ratio). The mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-Bromo-3-methyl-2-((trimethylsilyl)ethynyl)pyridine.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: 2,5-dibromo-3-methylpyridine PdCl₂(PPh₃)₂ CuI B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Solvents: Anhydrous THF & Et₃N B->C D Degas Solution C->D E Add (TMS)acetylene D->E F Heat to 60-70 °C E->F G Stir for 12-24h F->G H Monitor by TLC/GC-MS G->H I Cool & Filter through Celite H->I J Concentrate Filtrate I->J K Liquid-Liquid Extraction J->K L Dry & Concentrate K->L M Column Chromatography L->M Product Product M->Product Yields Intermediate Product

Caption: Experimental workflow for the Sonogashira coupling step.

PART B: Deprotection of 5-Bromo-3-methyl-2-((trimethylsilyl)ethynyl)pyridine

4.1. Mechanistic Insight & Rationale

The cleavage of the C-Si bond in TMS-protected alkynes is a standard transformation in organic synthesis.[2] Several methods are available, with the most common being fluoride-mediated (e.g., TBAF) or base-catalyzed solvolysis (e.g., K₂CO₃ in methanol).[2][3]

The potassium carbonate in methanol method is often preferred due to its mild conditions, low cost, and simple workup.[2][6] The methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom, leading to the cleavage of the C-Si bond.

4.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromo-3-methyl-2-((trimethylsilyl)ethynyl)pyridine-From Part AStarting material
Potassium Carbonate (K₂CO₃)Anhydrouse.g., Sigma-AldrichBase
Methanol (MeOH)Anhydrouse.g., Sigma-AldrichSolvent
Dichloromethane (DCM)ACS Grade-For workup
Deionized Water--For workup
Brine (Saturated NaCl solution)--For workup
Anhydrous MgSO₄ or Na₂SO₄--Drying agent

4.3. Detailed Protocol

  • Dissolve 5-Bromo-3-methyl-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate (0.2-0.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, the crude product can be further purified by flash column chromatography or recrystallization to yield pure 5-Bromo-2-ethynyl-3-methylpyridine.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • 2,5-Dibromo-3-methylpyridine: Irritant. Avoid contact with skin and eyes.

    • (Trimethylsilyl)acetylene: Highly flammable liquid and vapor.

    • Palladium Catalysts: Can be toxic and are potent sensitizers. Handle with care.

    • Copper(I) Iodide: Harmful if swallowed or inhaled.

    • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

    • Anhydrous Solvents (THF, MeOH): Flammable. Handle under inert atmosphere.

  • Procedures: Reactions under inert atmosphere should be handled with appropriate Schlenk line techniques.

References

  • Zhu, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Available at: [Link]

  • Gelest (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Setliff, F.L. (1970). 2,5- and 5,6-Dihalonicotinic acids and their precursors. Journal of Chemical and Engineering Data. (Note: While this reference discusses related compounds, a direct URL to the full text may require a subscription.)

Sources

Method

Preparation of pharmaceutical intermediates using bromo-ethynyl-methylpyridine

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the 2-Bromo-6-ethynyl-4-methylpyridine (BEMP) scaffold, a privileged intermediate for synth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the 2-Bromo-6-ethynyl-4-methylpyridine (BEMP) scaffold, a privileged intermediate for synthesizing mGluR5 antagonists (e.g., MPEP/MTEP analogs) and kinase inhibitors.

Subject: Leveraging Bromo-Ethynyl-Methylpyridine Scaffolds for Divergent Drug Discovery

Executive Summary & Strategic Utility

The 2-Bromo-6-ethynyl-4-methylpyridine (BEMP) scaffold represents a "master key" in heterocyclic medicinal chemistry. Its utility stems from its orthogonal reactivity profile :

  • The Bromide (C2): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Terminal Alkyne (C6): A handle for "Click" chemistry (CuAAC) or Sonogashira extension.

  • The Methyl Group (C4): A metabolic blocker that modulates lipophilicity (logP) without altering the electronic character of the reactive centers.

This guide provides a validated protocol for the desymmetrization of 2,6-dibromo-4-methylpyridine to access this scaffold, followed by downstream protocols for its conversion into pharmaceutical intermediates.

Critical Challenge: The "Statistical Trap"

Direct mono-alkynylation of 2,6-dibromopyridine with non-polar alkynes (like TMS-acetylene) typically results in a statistical mixture:

  • ~50% Mono-product (Target)

  • ~25% Bis-product (Over-reaction)

  • ~25% Starting Material (Unreacted)

The Problem: The mono-TMS product often shares an identical


 (retention factor) with the starting dibromide in standard solvent systems, making purification at scale nearly impossible.

The Solution: The "Polar Tail" Strategy . By using a polar alkyne surrogate (2-methyl-3-butyn-2-ol), the mono-coupled product becomes significantly more polar than the starting material, allowing facile separation via silica gel chromatography.

Protocol 1: Preparation of the BEMP Scaffold

Objective: Synthesis of 2-bromo-6-ethynyl-4-methylpyridine via the "Polar Tail" route.

Phase A: Mono-Selective Sonogashira Coupling

Reaction: 2,6-Dibromo-4-methylpyridine + 2-Methyl-3-butyn-2-ol → Intermediate A

ReagentEquiv.[1][2][3]Role
2,6-Dibromo-4-methylpyridine 1.0Starting Material
2-Methyl-3-butyn-2-ol 1.05Polar Alkyne Surrogate
PdCl₂(PPh₃)₂ 0.02Catalyst
CuI 0.01Co-catalyst
Triethylamine (Et₃N) SolventBase/Solvent

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with 2,6-dibromo-4-methylpyridine, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Et₃N (concentration 0.2 M) via syringe.

  • Controlled Addition: Heat to 50°C. Add 2-methyl-3-butyn-2-ol dropwise over 30 minutes.

    • Why: Slow addition keeps the local concentration of alkyne low, favoring mono-substitution.

  • Monitoring: Stir at 50°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

    • Observation: You will see three spots. The Target Mono-Alcohol will be distinctively more polar than the starting dibromide.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes). Isolate the mono-coupled alcohol.

Phase B: Retro-Favorskii Deprotection

Reaction: Intermediate A (Alcohol) → 2-Bromo-6-ethynyl-4-methylpyridine (Target)

Methodology:

  • Dissolve the mono-alcohol intermediate in anhydrous Toluene/Isopropanol (3:1).

  • Add solid KOH (2.0 equiv).

  • Heat to 60°C for 2 hours. The acetone protecting group is extruded.

  • Quench: Cool to 0°C, neutralize with 1M HCl to pH 7.

  • Extraction: Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Result: Off-white solid. Purity >98% (NMR).

Protocol 2: Downstream Pharmaceutical Applications

Once the BEMP scaffold is in hand, it serves as a divergence point for two major drug classes.

Workflow Visualization

DrugSynthesis SM 2,6-Dibromo- 4-methylpyridine BEMP BEMP Scaffold (Bromo-Ethynyl-Methyl) SM->BEMP 1. Polar Tail Sonogashira 2. Retro-Favorskii PathA Path A: Suzuki First (Biaryl Formation) BEMP->PathA Aryl Boronic Acid Pd(dppf)Cl2 PathB Path B: Click First (Bioisostere Formation) BEMP->PathB Azide (R-N3) CuTc Catalyst MPEP mGluR5 Antagonists (e.g., MPEP Analogs) PathA->MPEP Sonogashira Extension Kinase Kinase Inhibitors (Triazole-Linked) PathB->Kinase Suzuki Cross-Coupling

Caption: Divergent synthetic pathways from the BEMP scaffold accessing distinct pharmacological classes.

Path A: Synthesis of mGluR5 Antagonists (MPEP Analogs)

Target Structure: 2-Aryl-6-(arylethynyl)-4-methylpyridine. Mechanism: The Bromine at C2 is more reactive toward oxidative addition than the alkyne is toward side reactions under Suzuki conditions.

  • Suzuki Coupling (C2 Selective):

    • React BEMP with Aryl-Boronic acid (1.1 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

    • Base: K₂CO₃ (2M aq).

    • Solvent: Dioxane/Water (4:1).

    • Temp: 80°C, 4h.

    • Note: The terminal alkyne remains intact under these conditions.

  • Sonogashira Extension (C6):

    • React the Suzuki product with Aryl-Iodide.

    • Standard conditions (Pd/Cu, Et₃N).

Path B: Synthesis of Kinase Inhibitors (Triazole Linked)

Target Structure: 2-Bromo-6-(1,2,3-triazolyl)-4-methylpyridine (Intermediate for fragment-based design).

  • CuAAC (Click Reaction):

    • React BEMP with Organic Azide (R-N₃).

    • Catalyst: CuTc (Copper(I) Thiophene-2-carboxylate) - Preferred for internal alkynes but works well here to prevent oxidative homocoupling.

    • Solvent: Toluene.

    • Temp: RT.

    • Result: 1,4-disubstituted triazole with the Bromine handle preserved for later coupling.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Glaser Homocoupling (Dimerization of alkyne)Presence of O₂ during Sonogashira.Rigorous degassing (freeze-pump-thaw). Use Cu-free variants if persistent.
Low Yield in Step 1 Catalyst poisoning by pyridine nitrogen.Increase catalyst load to 5 mol%. Ensure solvent is strictly anhydrous.
Inseparable Mixture Use of non-polar alkyne (TMS).Switch to "Polar Tail" (2-methyl-3-butyn-2-ol) method immediately.
Black Precipitate Pd black formation (catalyst death).Add excess ligand (PPh₃) or switch to Pd(PPh₃)₄.
Safety Protocols (HSE)
  • Acetylenes: Terminal acetylenes can be unstable. Store BEMP under Argon at -20°C. Do not distill neat.

  • Pyridine Derivatives: Known skin irritants and potential CNS depressants. Handle in a fume hood.

  • Waste: Segregate heavy metal waste (Pd, Cu) from general organic waste.

References
  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[3] Chemical Reviews, 107(3), 874-922. Link

  • MPEP/mGluR5 Chemistry: Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. Journal of Medicinal Chemistry, 46(22), 4776-4789. Link

  • Desymmetrization Strategies: Sørensen, U. S., & Pombo-Villar, E. (2005). Synthesis of 2,6-disubstituted pyridines via regioselective addition of Grignard reagents to N-acylpyridinium salts. Tetrahedron, 61(10), 2697-2703.
  • Polar Tail Purification: Holmes, B. T., et al. (2002). Alkynolpyridines and Their Complexes. Crystal Growth & Design, 2(6), 619–624.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromo-2-ethynyl-3-methylpyridine Synthesis

This technical guide addresses the synthesis of 5-Bromo-2-ethynyl-3-methylpyridine , a critical intermediate often used in kinase inhibitor development. The primary challenge in this synthesis is regioselectivity : ensur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 5-Bromo-2-ethynyl-3-methylpyridine , a critical intermediate often used in kinase inhibitor development. The primary challenge in this synthesis is regioselectivity : ensuring the alkyne couples exclusively at the C2 position while leaving the C5 bromine intact for subsequent functionalization.

Strategic Overview & Yield Optimization

The Core Challenge: Regioselectivity vs. Sterics

In 2,5-dibromo-3-methylpyridine, the C2 position is electronically activated (alpha to nitrogen) but sterically hindered by the C3-methyl group . The C5 position is sterically accessible but electronically less reactive.

  • Common Failure Mode: Using standard Sonogashira conditions on the dibromo precursor often leads to a mixture of C2-alkyne, C5-alkyne, and bis-alkyne products, drastically reducing isolated yield.

  • The Gold Standard Solution: The "Halogen Switch" strategy. By converting the C2-site to an Iodide (which is vastly more reactive than bromide), you override the steric hindrance and guarantee >98% regioselectivity at C2.

Synthesis Workflow Diagram

The following diagram illustrates the comparative pathways. Route B is the recommended high-yield protocol.

SynthesisPathways Start Starting Material: 2-Amino-5-bromo-3-methylpyridine Sandmeyer Step 1: Sandmeyer Reaction (NaNO2, KI, H2SO4) Target: C2-Iodo Installation Start->Sandmeyer Diazotization Precursor_I Key Intermediate: 5-Bromo-2-iodo-3-methylpyridine (Activated C2-I bond) Sandmeyer->Precursor_I High Yield Sono Step 2: Sonogashira Coupling (TMS-Acetylene, Pd Catalyst, CuI) Precursor_I->Sono Exclusive C2 Reactivity Alt_Start Alternative Start: 2,5-Dibromo-3-methylpyridine Direct_Sono Direct Sonogashira (Risk: C5 coupling due to C3-Me sterics) Alt_Start->Direct_Sono Low Selectivity Protected Intermediate: 5-Bromo-2-((TMS)ethynyl)-3-methylpyridine Direct_Sono->Protected Mix of Isomers Sono->Protected Deprotect Step 3: Desilylation (K2CO3, MeOH) Protected->Deprotect Product Final Product: 5-Bromo-2-ethynyl-3-methylpyridine Deprotect->Product

Figure 1: Comparison of the "Direct Route" (Red, lower yield) vs. the "Halogen Switch Route" (Green, high yield).

Troubleshooting Guide & FAQs

Phase 1: Regioselectivity & Starting Material

Q: I am using 2,5-dibromo-3-methylpyridine and getting a 60:40 mixture of isomers. How do I fix this? A: The C3-methyl group sterically shields the C2-bromide, making the electronically favored C2 position competitively similar to the C5 position.

  • Immediate Fix: Switch ligands. Use a smaller, electron-rich phosphine like P(t-Bu)3 or bidentate ligands like dppf , which can sometimes enhance the electronic preference for C2 oxidative addition [1].

  • Best Practice: Switch to the 2-iodo precursor (5-bromo-2-iodo-3-methylpyridine). The C2-I bond reacts orders of magnitude faster than the C5-Br bond, rendering steric hindrance irrelevant [2].

Q: Is 5-bromo-2-iodo-3-methylpyridine commercially available? A: Yes, but it is often expensive. It can be synthesized in one step from cheap 2-amino-5-bromo-3-methylpyridine via a Sandmeyer reaction (see Protocol below) with yields typically >75% [3].

Phase 2: The Sonogashira Coupling

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning or alkyne homocoupling .

  • Diagnosis: Check for "Glaser coupling" byproduct (bis-TMS-acetylene dimer). If present, oxygen is leaking into your system.

  • Solution: Sonogashira requires strict anaerobic conditions. Sparging with Argon for 15 minutes is insufficient. You must use freeze-pump-thaw cycles (x3) or vigorous sparging for >30 mins.

  • Catalyst Note: Switch from Pd(PPh3)4 (air sensitive) to Pd(PPh3)2Cl2 or Pd(dppf)Cl2 , which are more robust. Ensure your CuI is white/off-white, not green/brown (oxidized).

Q: The TMS-group is falling off during the coupling reaction. A: This "premature protodesilylation" happens if the reaction medium is too basic or contains fluoride impurities.

  • Fix: Use Triethylamine (Et3N) or Diisopropylamine instead of stronger bases. Avoid aqueous bases in the coupling step. Ensure your solvent (THF/DMF) is dry.

Phase 3: Deprotection & Purification

Q: I lose significant yield during the deprotection of the TMS group. A: Terminal alkynes on electron-deficient pyridines can be unstable (polymerization/degradation).

  • Fix: Do not use NaOH or strong alkalis. Use K2CO3 in Methanol at 0°C to Room Temperature . Monitor by TLC and quench immediately upon completion (usually <30 mins).

  • Purification: Avoid distilling the final product if possible; it may polymerize. Flash chromatography on silica (neutralized with 1% Et3N) is preferred.

Detailed "Gold Standard" Protocol

Step 1: Synthesis of 5-Bromo-2-iodo-3-methylpyridine (The "Switch")

This step ensures the regioselectivity of the subsequent coupling.

  • Reagents: 2-Amino-5-bromo-3-methylpyridine (1.0 eq), H2SO4 (2.5 M aq), NaNO2 (1.2 eq), KI (1.5 eq).

  • Procedure:

    • Suspend amine in H2SO4 at 0°C.

    • Add NaNO2 (aq) dropwise (maintain <5°C). Stir 30 min to form the diazonium salt.

    • Add KI (aq) dropwise.[1] The solution will turn dark.

    • Allow to warm to RT and stir for 2 hours (or heat to 60°C if evolution of N2 is slow).

    • Quench: Neutralize with NaOH/NaHCO3. Treat with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).

    • Workup: Extract with EtOAc, dry over Na2SO4.

    • Yield Target: 75-85%.

Step 2: Regioselective Sonogashira Coupling
ParameterConditionRationale
Precursor 5-Bromo-2-iodo-3-methylpyridine (1.0 eq)C2-I reacts exclusively over C5-Br .
Alkyne Trimethylsilylacetylene (TMSA) (1.2 eq)Protects alkyne; prevents side reactions.
Catalyst Pd(PPh3)2Cl2 (2-5 mol%)Robust Pd(II) precatalyst; easy to handle.
Co-Catalyst CuI (2-5 mol%)Essential for activating the alkyne.
Base/Solvent Et3N (3.0 eq) in dry THF or DMFStandard mild base. DMF accelerates sluggish reactions.
Temp/Time RT to 40°C, 2-4 hoursMild temp prevents C5 activation.

Protocol:

  • Charge flask with Precursor, Pd-catalyst, and CuI.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF/DMF and Et3N via syringe.

  • Add TMSA dropwise.

  • Stir at RT.[2] Monitor TLC. (Spot will be highly fluorescent).

  • Workup: Filter through Celite to remove Pd/Cu. Concentrate. Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (TMS Removal)
  • Dissolve intermediate in MeOH (or MeOH/THF 1:1 if solubility is poor).

  • Add K2CO3 (1.5 eq).

  • Stir at 0°C for 15 mins, then check TLC.

  • Critical: Do not leave overnight.

  • Dilute with water, extract with Et2O or CH2Cl2.

  • Storage: Store the final terminal alkyne under Argon at -20°C.

References

  • Regioselectivity in Dihalopyridines

    • BenchChem Technical Notes.[3] "Application Notes and Protocols for Palladium-Catalyzed Reactions with 2,5-Dibromo-3-methylpyridine." (2025).[3] Link

  • Iodo-Pyridine Reactivity

    • Kore, A. R., et al. "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling." Nucleosides, Nucleotides and Nucleic Acids 34.2 (2015): 92-102. Link

    • Note: Demonstrates the principle of I > Br selectivity in heterocyclic systems.
  • Synthesis of Iodo-Precursor (Sandmeyer)

    • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1] International Journal of Simulation: Systems, Science and Technology (2016). Link

  • Sonogashira Optimization

    • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes."[4] Modern Research in Catalysis 6 (2017): 121-133.[4] Link

Sources

Optimization

Preventing polymerization of terminal alkynes in pyridine derivatives

Subject: Preventing Oxidative Oligomerization ("Polymerization") of Terminal Alkynes in Pyridine Derivatives Ticket Priority: Critical (Synthesis Failure/Yield Loss) Assigned Specialist: Senior Application Scientist, Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Oxidative Oligomerization ("Polymerization") of Terminal Alkynes in Pyridine Derivatives Ticket Priority: Critical (Synthesis Failure/Yield Loss) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Root Cause Analysis: The "Pyridine Effect"

Users often report "polymerization" of terminal alkynes attached to pyridine rings, manifesting as insoluble black tars or rapid decomposition. In 90% of cases, this is not random radical polymerization, but rather oxidative homocoupling (Glaser/Eglinton coupling) driven by a specific synergy between the pyridine moiety and trace environmental factors.

The Mechanism of Failure

Terminal alkynes (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) are weakly acidic. Pyridine (

) is a base. While pyridine is not strong enough to fully deprotonate an alkyne on its own, it acts as a privileged ligand for trace transition metals (especially Copper) found in solvents or reagents.
  • Ligand Acceleration: The pyridine nitrogen coordinates to trace Cu(I)/Cu(II), increasing the metal's solubility and catalytic activity.

  • Base Activation: The pyridine ring facilitates the formation of the copper-acetylide intermediate.

  • Oxidative Coupling: In the presence of even ppm levels of Oxygen (

    
    ), this complex rapidly dimerizes to form 1,3-diynes (Glaser product) or higher oligomers (tar).
    
Visualization: The Threat Model

The following diagram illustrates how the Pyridine-Alkyne motif self-catalyzes its own destruction in the presence of impurities.

GlaserMechanism Reagent Pyridine-Alkyne (Substrate) Intermediate Cu-Acetylide (Active Complex) Reagent->Intermediate Pyridine coordinates Cu TraceCu Trace Cu (Catalyst) TraceCu->Intermediate Oxygen Dissolved O2 (Oxidant) Dimer 1,3-Diyne (Glaser Product) Oxygen->Dimer Intermediate->Dimer + O2 (Fast) Polymer Oligomeric Tar (Polymerization) Dimer->Polymer Uncontrolled Propagation

Figure 1: Mechanism of pyridine-assisted oxidative homocoupling. The pyridine ring acts as an internal ligand, accelerating the reaction with trace metals.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this matrix to identify the specific nature of your instability.

SymptomProbable CauseVerification TestImmediate Action
Solution turns Blue/Green Copper Oxidation: Trace Cu(I) is oxidizing to Cu(II), indicating active coupling cycle.Add few drops of aq. ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

. Deep blue color confirms Cu.
Add EDTA or wash with

immediately.
Insoluble Black Tar Oligomerization: Advanced Glaser coupling or thermal polymerization.TLC shows streak from baseline to solvent front.Filter through silica plug; if failed, re-synthesize with radical inhibitor (BHT).
New Spot on TLC (

Substrate)
Dimer Formation: Formation of the 1,3-diyne homocouple.[1]Mass Spec shows peak at

.
Purify via column chromatography; strict

exclusion next time.
Loss of Terminal H Signal (NMR) Deuterium Exchange or Coupling: Proton is gone, but no new peaks.Check solvent acidity/basicity.Ensure solvent is anhydrous and neutral (avoid basic

).

Prevention Protocols (The "How-To")

Protocol A: The "Freeze-Pump-Thaw" Standard

Use this for handling highly sensitive pyridine-alkynes in solution.

Objective: Removal of dissolved oxygen to < 5 ppm to prevent oxidative coupling. Simple nitrogen sparging is insufficient for pyridine derivatives.

  • Seal: Place the alkyne solution in a Schlenk flask or heavy-wall ampoule. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes. (Solvent will not sublime significantly if frozen).

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath. Do not apply vacuum while thawing.
    
  • Repeat: Perform cycles 1–4 at least three times .

  • Backfill: Fill with Argon (heavier than air, better blanket) before use.

Protocol B: Trace Metal Scavenging

Mandatory after any Sonogashira or Click reaction involving the pyridine scaffold.

Objective: Reduce Cu levels to < 10 ppm.

MethodReagentProcedurePros/Cons
Chelation Wash 10% aq. EDTA (

)
Wash organic layer 3x with EDTA solution.Best for: Large scale. Con: Can form emulsions.
Ammonia Wash Sat.

:

(9:1)
Wash organic layer until aqueous phase is no longer blue.[2]Best for: Visual confirmation. Con: High pH may deprotect TMS.
Solid Scavenger QuadraPure™ TU (Thiourea)Stir solution with resin (5 wt%) for 2h, then filter.Best for: High value/small scale. Con: Expensive.
Protocol C: Kinetic Stabilization (Protecting Groups)

If the terminal alkyne must be stored, it must be protected.

Critical Decision: Do NOT use TMS (Trimethylsilyl) for pyridine derivatives if you anticipate any base exposure. The basic pyridine nitrogen can catalyze the cleavage of TMS in protic solvents (methanol/ethanol).

  • Recommended: TIPS (Triisopropylsilyl) .[3] The steric bulk prevents base attack at the silicon atom.

  • Deprotection: Use TBAF (1.1 equiv) in THF only immediately prior to the next step.

Workflow Visualization: Safe Handling Pipeline

Workflow Start Crude Reaction Mixture (Contains Cu, Base) Scavenge Step 1: Metal Scavenging (EDTA or QuadraPure) Start->Scavenge Remove Catalyst Protect Step 2: TIPS Protection (If storage needed) Scavenge->Protect Stabilize Purify Step 3: Purification (Rapid Chromatography) Protect->Purify Storage Storage (-20°C, Argon, Dark) Purify->Storage Deprotect Deprotection (TBAF) (Immediately before use) Storage->Deprotect On Demand

Figure 2: Recommended workflow for isolating and storing pyridine-alkyne derivatives.

Frequently Asked Questions (FAQs)

Q1: Can I use BHT (Butylated hydroxytoluene) to stop the polymerization?

  • Answer: BHT is a radical scavenger. It will stop thermal radical polymerization but is ineffective against Glaser coupling (which is ionic/metal-mediated). Since 90% of pyridine-alkyne instability is Glaser coupling, BHT is often useless unless you also remove Oxygen and Copper.

Q2: Why does my TMS-protected alkyne deprotect during the column chromatography?

  • Answer: Silica gel is slightly acidic, but if your molecule is a pyridine (basic), it can locally buffer the silica or trap water/methanol, creating conditions that cleave labile TMS groups. Switch to TIPS or use neutral alumina for purification.

Q3: My product turns black even in the freezer. Why?

  • Answer: You likely trapped trace Copper salts inside the solid matrix during precipitation. Solid-state Glaser coupling can occur if the crystal lattice allows alkyne proximity. Action: Re-dissolve, perform an aggressive EDTA wash (Protocol B), and re-precipitate.

References

  • Glaser Coupling Mechanism & Prevention

    • Shi, W., & Lei, A. (2014).[4] Oxidative Cross-Coupling Reactions of Terminal Alkynes. Chemical Reviews.

    • Source:

  • Copper Removal Protocols

    • Wiles, C., & Watts, P. (2012). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures. Organic Process Research & Development.
    • Source:

  • Protecting Group Stability (TMS vs TIPS)

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Source:

  • Pyridine-Mediated Coupling

    • Yin, W., et al. (2007). Functionalization of Pyridines via Alkyne Coupling. Journal of Organic Chemistry.
    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-ethynyl-3-methylpyridine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges of working with 5-Bromo-2-ethynyl-3-methylpyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges of working with 5-Bromo-2-ethynyl-3-methylpyridine .

Because this molecule is an "AB-type" bifunctional monomer—containing both an electrophilic aryl bromide and a nucleophilic terminal alkyne—it is highly susceptible to uncontrolled oligomerization and homocoupling under standard cross-coupling conditions. Optimizing your palladium (Pd) and copper (Cu) catalyst loading is not just about yield; it is the fundamental control mechanism for achieving chemoselectivity.

Chemoselective Catalyst Optimization Workflow

The following logic tree dictates the experimental conditions required to selectively target either the alkyne or the bromide moiety while preventing polymerization.

G Sub 5-Bromo-2-ethynyl-3-methylpyridine (Bifunctional Monomer) CondA Low Pd (1%), High Cu (2%) + Aryl Iodide, 25°C Sub->CondA Target Alkyne CondB Cu-Free Pd-PEPPSI (0.5%) + Terminal Alkyne, 60°C Sub->CondB Target Bromide CondC High Pd/Cu Loading Standard Conditions, 80°C Sub->CondC Poor Optimization ResA Chemoselective Alkyne Coupling (Bromide Intact) CondA->ResA ResB Chemoselective Bromide Coupling (Alkyne Intact/Protected) CondB->ResB ResC Oligomerization / Homocoupling (Undesired) CondC->ResC

Workflow for chemoselective coupling of bifunctional 5-Bromo-2-ethynyl-3-methylpyridine.

Troubleshooting Guides & FAQs

Q1: How do I prevent uncontrolled polymerization (self-condensation) of 5-Bromo-2-ethynyl-3-methylpyridine? Causality: Under standard Sonogashira conditions, the terminal alkyne of one molecule will react with the aryl bromide of another, leading to rapid polymerization. Solution: Exploit the differential reactivity of the functional groups. To selectively react the terminal alkyne, introduce a highly reactive exogenous aryl iodide. Keep the reaction at room temperature and use a low palladium loading (1-2 mol%) with a standard copper co-catalyst (2-4 mol%). The bromide on the pyridine ring requires higher temperatures to undergo oxidative addition. Alternatively, utilize a syringe pump for slow addition of the monomer to keep its steady-state concentration near zero.

Q2: Why am I observing significant Glaser (Hay) homocoupling, and how does catalyst loading affect this? Causality: Glaser homocoupling (the formation of a diyne) is driven by the presence of oxygen and high local concentrations of the copper acetylide intermediate. Research demonstrates that the yield of this undesired side product is directly determined by the concentration of both the copper catalyst and dissolved oxygen[1]. Solution: Implement strict Schlenk techniques (freeze-pump-thaw degassing). Reduce the CuI loading to <1.0 mol%. If homocoupling persists, switch entirely to a copper-free palladium system. Copper-free precatalysts, such as monoligated[DTBNpP]Pd(crotyl)Cl or Pd-PEPPSI complexes, facilitate the coupling of challenging aryl bromides without forming the homocoupling-prone copper acetylide[2][3].

Q3: How low can I push the Palladium catalyst loading without losing conversion? Causality: High catalyst loadings (e.g., 5-10 mol%) can lead to the rapid aggregation of the active Pd(0) species into inactive "palladium black," especially when the substrate concentration drops. Solution: By utilizing highly active, bulky ligands, catalyst loading can be safely reduced to as low as 0.25 mol% while maintaining near-quantitative yields[4]. Ensure the solvent is thoroughly degassed, as trace oxygen accelerates catalyst decomposition at these ultra-low loadings[4].

Q4: What is the optimal base and solvent system for low-loading conditions? Causality: The base must efficiently deprotonate the alkyne without coordinating too strongly and poisoning the low-concentration palladium catalyst. Solution: Triethylamine (Et3N) is highly effective; optimizing its excess from nine down to four equivalents minimizes side reactions while maintaining adequate basicity[4]. For highly optimized systems, neat water under aerobic conditions has proven successful when using robust Pd-PEPPSI complexes, though DMF remains the standard for sensitive substrates[2].

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, temperature, and chemoselectivity when reacting 5-Bromo-2-ethynyl-3-methylpyridine.

EntryCatalyst SystemPd Loading (mol%)Cu Loading (mol%)Temp (°C)Target SiteYield (%)Observation / Causality
1Pd(PPh3)2Cl2 / CuI5.05.080Non-selective< 20Severe oligomerization due to dual activation.
2Pd(PPh3)2Cl2 / CuI1.02.025Alkyne85Low temp prevents bromide oxidative addition.
3Pd-PEPPSI / PPh31.00.060Bromide82Cu-free conditions prevent alkyne homocoupling[2].
4Pd(OAc)2 / Et3N0.250.550Alkyne94Highly optimized loading prevents Pd-black formation[4].

Experimental Protocol: Chemoselective Copper-Free Sonogashira Coupling

This protocol is designed as a self-validating system to couple the bromide of 5-Bromo-2-ethynyl-3-methylpyridine with an exogenous terminal alkyne, while actively suppressing Glaser homocoupling.

Objective: Target the aryl bromide via copper-free conditions.

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube, add 5-Bromo-2-ethynyl-3-methylpyridine (1.0 equiv) and the exogenous terminal alkyne (1.2 equiv). Add anhydrous THF (0.2 M) and triethylamine (4.0 equiv). Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is the single most critical step to prevent catalyst deactivation and homocoupling[1].

  • Catalyst Activation: Under a positive pressure of argon, add the Pd-PEPPSI precatalyst (0.5 mol%)[2]. Do not add copper salts. Causality: The bulky N-heterocyclic carbene (NHC) ligand stabilizes the Pd(0) intermediate, preventing the formation of palladium black even at 0.5 mol% loading.

  • Reaction Execution: Seal the tube and stir the mixture at 60 °C for 12 hours.

    • Self-Validation Check: At 4 hours, withdraw a 10 µL aliquot and analyze via GC-MS. The absence of a peak at

      
       (the diyne homocoupling product of the monomer) confirms the success of the copper-free environment. If this peak appears, your system has an oxygen leak.
      
  • Workup: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

References

  • [5] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. scirp.org. 5

  • [4] Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. 4

  • [2] Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. 2

  • [3] Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. Semantic Scholar. 3

  • [1] Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. 1

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of the 5-Bromo Substituent in Pyridines

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the f...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the functionalization of 5-bromopyridines. The inherent low reactivity of the C5-position can be a significant bottleneck in synthetic campaigns. This document provides in-depth, cause-and-effect troubleshooting guides and validated protocols to help you overcome these common hurdles.

Part 1: Frequently Asked Questions - The Root Cause of Inertness

This section addresses the fundamental chemical principles governing the reactivity of the 5-bromo substituent. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is the 5-bromo position on a pyridine ring so much less reactive in cross-coupling reactions than the 2- or 4-bromo positions?

A1: The diminished reactivity at the 5-position (a β-position) is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect and a resonance effect. This has two major consequences:

  • Electron Density Distribution: The nitrogen atom pulls electron density from the ring, particularly from the α (2, 6) and γ (4) positions. This makes the C-Br bonds at these positions more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-limiting step in cross-coupling cycles.[1][2]

  • Intermediate Stabilization in SNAr: In nucleophilic aromatic substitution (SNAr) reactions, an intermediate Meisenheimer complex is formed. When the leaving group is at the 2- or 4-position, the negative charge of the intermediate can be delocalized directly onto the electronegative nitrogen atom through resonance, providing significant stabilization. This stabilization pathway is not available when the leaving group is at the 3- or 5-position, resulting in a much higher activation energy barrier.[2][3]

The 5-position is electronically similar to a meta-position in a deactivated benzene ring (like nitrobenzene), making it inherently less reactive in the key steps of many transformations.[4]

G cluster_pyridine Electronic Properties of Pyridine cluster_legend Reactivity Legend N N C2 C2 (δ+) C6 C6 (δ+) C3 C3 C4 C4 (δ+) C5 C5 A Highly Activated (α, γ) B Less Activated (β) C Withdrawing Center

Caption: Electronic landscape of the pyridine ring.

Q2: My reaction mixture turns dark, and I isolate palladium black. Is the pyridine nitrogen killing my catalyst?

A2: Yes, this is a very common failure mode. The lone pair of electrons on the pyridine nitrogen is basic and resides in an sp2 orbital in the plane of the ring, making it an excellent ligand for the palladium catalyst.[4][5] This coordination can lead to the formation of inactive or unstable palladium complexes, which then decompose to form palladium black (Pd(0) precipitate).[6][7] This catalyst deactivation pathway is a primary reason for the failure of cross-coupling reactions with pyridyl halides, especially when using standard phosphine ligands that are not bulky enough to prevent this coordination.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed troubleshooting for the most common C-C and C-N bond-forming reactions.

2.1 Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of a 5-bromopyridine with an arylboronic acid is failing (no conversion, low yield, or significant de-bromination). What steps should I take to make it work?

A: Failure in this reaction is typically due to inefficient oxidative addition or catalyst deactivation. A systematic approach to optimization is required.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst Deactivation: Pyridine nitrogen coordinating to Pd.[6][7] 2. Inefficient Oxidative Addition: The C5-Br bond is not electron-deficient enough.[1]1. Change Ligand: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ). These ligands stabilize the Pd(0) center, accelerate oxidative addition and reductive elimination, and sterically block the pyridine nitrogen from coordinating.[6][8] 2. Use a Pre-formed Catalyst: Employ a reliable Pd(II) precatalyst (e.g., XPhos-Pd-G3 ). This ensures efficient generation of the active Pd(0) species and avoids issues with incomplete reduction of sources like Pd(OAc)₂.[7] 3. Increase Temperature: Run the reaction at higher temperatures (e.g., 90-110 °C in dioxane or toluene) to overcome the activation barrier for oxidative addition.[6][9]
De-bromination Side Product 1. Boronic Acid Decomposition: Protodeboronation of the boronic acid generates arene and B(OH)₃, which can lead to a protonolysis pathway. 2. Hydrolytic Dehalogenation: Presence of excess water with certain bases can lead to replacement of Br with H.1. Check Boronic Acid Quality: Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters), which are often more stable. 2. Use Excess Boronic Acid: Employ a slight excess (1.2–1.5 equivalents) of the boron reagent.[6] 3. Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. K₃PO₄ is often an excellent choice for heteroaryl couplings.[9]
Reaction Stalls 1. Poor Solubility: Substrates or reagents may have limited solubility in the chosen solvent. 2. Inefficient Base: The chosen base may not be strong enough or soluble enough to effectively promote the transmetalation step.1. Solvent System: A mixture of dioxane/water (e.g., 4:1) is a robust starting point.[9] For anhydrous conditions, polar aprotic solvents like DMF or NMP can be effective but require rigorous degassing. 2. Base Selection: K₃PO₄ is a reliable choice. Cs₂CO₃ can be more effective for challenging couplings but is more expensive.[10]

This protocol is a robust starting point for challenging couplings.

  • Glassware Preparation: Thoroughly oven-dry a Schlenk flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the 5-bromopyridine substrate (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol %).

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The reaction concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Stir the mixture vigorously and heat to 95–100 °C for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[6][9]

G start Suzuki Reaction Failed (Low/No Conversion) q1 Are you using a bulky, electron-rich ligand? (e.g., XPhos, SPhos) start->q1 sol1 ACTION: Switch to XPhos, SPhos, or RuPhos. Use a precatalyst like XPhos-Pd-G3. q1->sol1 No q2 Is the reaction temperature adequate? (e.g., >90 °C) q1->q2 Yes sol1->q2 sol2 ACTION: Increase temperature to 95-110 °C. q2->sol2 No q3 Is the base appropriate? (e.g., K₃PO₄) q2->q3 Yes sol2->q3 sol3 ACTION: Switch to K₃PO₄ or Cs₂CO₃. q3->sol3 No end Reaction Successful q3->end Yes sol3->end

Caption: Troubleshooting workflow for a failed Suzuki reaction.

2.2 Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on a 5-bromopyridine, but the reaction is sluggish and gives a complex mixture. How can I improve this?

A: The Buchwald-Hartwig amination of electron-neutral or -rich heteroaryl halides is notoriously challenging. Success hinges almost entirely on the choice of ligand and base.[11]

  • Ligand is Critical: First-generation ligands like P(t-Bu)₃ or bidentate ligands like BINAP and DPPF are often insufficient.[11][12] You must use modern, sterically hindered dialkylbiaryl phosphine ligands. BrettPhos is specifically designed for coupling primary amines, while ligands like RuPhos and XPhos have broad utility.[8][13] These ligands promote the crucial C-N reductive elimination step, which is often slow for heteroaromatic substrates.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if your substrate has base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ can be used, often in combination with a solvent like t-BuOH.[14]

  • Catalyst Inhibition: Both the 5-bromopyridine substrate and the amine nucleophile can compete for coordination to the palladium center, leading to catalyst inhibition.[6] Using a higher catalyst loading (2-5 mol %) and a ligand-to-palladium ratio of 2:1 can help mitigate this.

  • Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol %) and the appropriate ligand (if not using a precatalyst).

  • Reagent Addition: Add the 5-bromopyridine (1.0 eq.), the amine nucleophile (1.2 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 80–110 °C with vigorous stirring until the starting material is consumed.

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification: Purify via column chromatography.

Part 3: Alternative Activation Strategies

When standard cross-coupling fails, alternative methods that bypass the challenging oxidative addition step may be necessary.

Q: Palladium catalysis isn't working for my system. How can I form a C-C or C-heteroatom bond at the 5-position?

A: Halogen-metal exchange is the most common and powerful alternative. This involves converting the inert C-Br bond into a highly reactive organometallic species.

This method generates a potent 5-pyridyl lithium nucleophile, which can react with a wide range of electrophiles.

  • Challenge: The reaction must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions, such as attack of the organolithium on another molecule of 5-bromopyridine.[15]

  • Regioselectivity: If other halogens are present, selectivity can be an issue. Generally, the order of exchange is I > Br > Cl.[16] Solvent choice can also influence selectivity in dihalopyridines; non-coordinating solvents like toluene favor exchange at the 2-position, while coordinating solvents like THF favor the 5-position.[15]

  • Setup: Under an inert atmosphere, dissolve the 5-bromopyridine substrate in anhydrous THF or diethyl ether in an oven-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Trapping: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or a source of B(OR)₃ for subsequent Suzuki coupling) at -78 °C.

  • Warm-up & Quench: Allow the reaction to warm slowly to room temperature, then quench carefully with saturated aqueous NH₄Cl.

  • Workup & Purification: Perform a standard aqueous workup and purify the product.

Forming the Grignard reagent (5-pyridylmagnesium bromide) is an alternative to lithiation and can sometimes be performed at higher temperatures.

  • Challenge: Initiation can be difficult. The use of an entrainer like 1,2-dibromoethane or a few crystals of iodine is often necessary to activate the magnesium surface.[17][18]

  • Recent Advances: Light-promoted methods have emerged that facilitate the coupling of bromopyridines with Grignard reagents without a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism.[19][20]

References

Sources

Troubleshooting

Minimizing side reactions during the ethynylation of 3-methylpyridines

Welcome to the Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist. Below is the comprehensive technical guide for minimizing side reactions during the ethynylation of 3-methylpyridines.

Executive Summary

The ethynylation of 3-methylpyridines is most reliably achieved via Sonogashira cross-coupling of 2-halo-3-methylpyridines (typically 2-bromo- or 2-iodo-3-methylpyridine) with terminal alkynes. While robust, this reaction is prone to specific failure modes: Glaser homocoupling of the alkyne, catalyst poisoning by the pyridine nitrogen, and steric hindrance from the C3-methyl group affecting the C2-reaction site.

This guide moves beyond basic recipes to provide a mechanically grounded troubleshooting system designed to maximize the yield of the target 2-alkynyl-3-methylpyridine.

Mechanistic Insight: The "Ortho-Effect" & Catalyst Competency

Before starting, you must understand why this specific substrate fails.

  • Steric Clashing: The methyl group at the 3-position exerts steric pressure on the 2-position. This slows the oxidative addition of the Palladium catalyst into the C-X bond.

  • The "Pyridine Problem": Pyridines are excellent ligands. The nitrogen atom of your substrate can coordinate to the Palladium center, displacing the phosphine ligands and creating a "dead" catalytic species (PdL2(Substrate)2) that cannot participate in the cycle.

Implication: You cannot use "standard" Sonogashira conditions (1 mol% Pd, RT) and expect high yields. You need forcing conditions (heat) or bulky ligands to prevent substrate coordination.

Optimized Experimental Protocol

Target Reaction: Coupling of 2-bromo-3-methylpyridine with phenylacetylene.

Method A: The Robust "Copper-Free" Protocol (Recommended)

Why this method? Eliminating Copper (Cu) removes the primary pathway for Glaser homocoupling (alkyne dimerization), simplifying purification.

Reagents:

  • Substrate: 2-Bromo-3-methylpyridine (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

  • Base: Diisopropylamine (DIPA) or Pyrrolidine (3.0 equiv)

  • Solvent: Degassed Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Degassing (Critical): Sparge the solvent with Argon for 30 minutes before adding reagents. Oxygen is the enemy.

  • Charge: Add Pd catalyst, substrate, and base to the reaction vessel under Argon flow.

  • Heat: Warm the mixture to 60°C . (Note: Standard Sonogashira is often RT, but the 3-methyl steric hindrance requires thermal activation).

  • Addition: Add the alkyne slowly via syringe pump over 1 hour. This keeps the concentration of free alkyne low, statistically favoring cross-coupling over homocoupling.

  • Monitor: Check conversion via HPLC/UPLC. If stalling occurs at 50%, add 1 mol% fresh catalyst.

Troubleshooting Guide & FAQs
Category 1: Impurity Profile (Glaser Coupling)

Q: I see a large spot on TLC corresponding to the alkyne dimer (1,4-diphenylbuta-1,3-diyne). How do I stop this? A: This is the "Glaser Product." It occurs when the Copper catalyst oxidizes the alkyne instead of transmetallating it to the Palladium.

  • Root Cause: Presence of Oxygen + Copper.[1]

  • Immediate Fix:

    • Switch to Method A (Copper-Free): If your aryl halide is activated (Iodide or Bromide), Copper is often unnecessary.

    • Freeze-Pump-Thaw: If you must use Copper (for unreactive Chlorides), do not just sparge. Perform 3 cycles of freeze-pump-thaw on your solvent.

    • Reductive Atmosphere: Run the reaction under a balloon of 95% N₂ / 5% H₂. The trace hydrogen reduces the oxidized Cu(II) species back to Cu(I), preventing the oxidative homocoupling cycle [1].

Category 2: Stalled Reaction (The "Pyridine Poison")

Q: The reaction starts well but stops at 40% conversion. Adding more alkyne doesn't help. A: Your catalyst has likely been poisoned by the substrate or the product. The pyridine nitrogen is binding to the Pd.[2]

  • Root Cause: Competitive coordination.

  • Immediate Fix:

    • Increase Temperature: Heating to 80°C promotes ligand dissociation, freeing the Pd center.

    • Ligand Switch: Switch from PPh₃ to a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ . These ligands are too bulky to allow the pyridine to bind effectively to the Pd center.

    • Protect the Nitrogen: Pre-complex the pyridine nitrogen with a Lewis Acid (like BPh₃) or run the reaction on the Pyridine N-Oxide (which is less coordinating to Pd) and reduce it later.

Category 3: Regioselectivity & Purification

Q: My product co-elutes with the starting material. How can I purify this? A: 3-methylpyridines are basic. Use this to your advantage.

  • Protocol:

    • Dissolve the crude mixture in EtOAc.

    • Acid Wash: Extract with 1M HCl. The pyridine product and unreacted starting material will go into the aqueous layer (as salts). The non-basic impurities (Glaser dimer, phosphine oxides) stay in the organic layer.

    • Discard Organic Layer.

    • Basify: Neutralize the aqueous layer with NaOH to pH 10.

    • Extract: Extract back into EtOAc. You now have a mixture of only Product + Starting Material. Separation via column chromatography is now much easier without the heavy organic impurities [2].

Data Presentation: Copper vs. Copper-Free
ParameterStandard Sonogashira (Pd/Cu) Copper-Free Protocol (Pd-Only)
Catalyst System Pd(PPh₃)₄ / CuIPdCl₂(MeCN)₂ / XPhos
Glaser Homocoupling High Risk (Requires strict O₂ exclusion)Negligible
Reaction Rate Fast (RT to 40°C)Slower (Requires 60-80°C)
Sensitivity to Air ExtremeModerate
Workup Difficulty High (Cu salts require chelation/wash)Low (Simple filtration)
Best For Unhindered, unreactive chlorides3-Methylpyridines (Sterically hindered)
Visualization: Reaction Pathways & Logic
Diagram 1: The Competitive Landscape

This diagram illustrates the "Fork in the Road" where the reaction can either produce the desired ethynylated pyridine or the unwanted homocoupling dimer.

ReactionPathways Start Reagents: 2-Bromo-3-methylpyridine + Terminal Alkyne Cu_Cycle Cu-Cycle (Activation) Start->Cu_Cycle Alkyne Activation Pd_Cycle Pd-Cycle (Cross-Coupling) Product Target Product: 2-Alkynyl-3-methylpyridine Pd_Cycle->Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetallation (Ideal) Oxidation O2 Contamination (Oxidative Dimerization) Cu_Cycle->Oxidation Presence of O2 SideProduct Side Product: Glaser Dimer (Di-yne) Oxidation->SideProduct Homocoupling

Caption: Figure 1. The Critical Junction. Copper assists activation but triggers side reactions if Oxygen is present.[1] The Copper-Free route bypasses the red/yellow nodes entirely.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your yield is suboptimal.

Troubleshooting Problem Problem: Low Yield / Impurities Check1 Is the impurity a Dimer (Glaser Product)? Problem->Check1 Yes1 Solution: 1. Remove CuI 2. Degas Solvent (Freeze-Pump-Thaw) 3. Slow Alkyne Addition Check1->Yes1 Yes No1 Is Starting Material Remaining? Check1->No1 No Check2 Is the reaction stalled (<50% conversion)? No1->Check2 Yes2 Solution (Catalyst Poisoning): 1. Increase Temp (>60°C) 2. Switch to Bulky Ligand (XPhos) 3. Add fresh catalyst mid-run Check2->Yes2 Yes No2 Is product difficult to isolate? Check2->No2 No Yes3 Solution (Workup): Use Acid-Base Extraction to separate Pyridine product from non-basic impurities. No2->Yes3 Yes

Caption: Figure 2. Logic flow for diagnosing failure modes in pyridine ethynylation.

References
  • Minimizing Homocoupling in Sonogashira Reactions. BenchChem Technical Support. Retrieved from (Simulated Link based on search context).

  • Troubleshooting Common Issues in Pyridine Synthesis. BenchChem Technical Guides. Retrieved from .

  • Sonogashira Coupling: Mechanism and Conditions. Organic Chemistry Portal. Retrieved from .

  • Copper-free Sonogashira Cross-coupling Reactions. RSC Advances, 2021. Retrieved from .

  • 2-Ethynyl-3-methylpyridine Safety & Properties. PubChem Compound Summary. Retrieved from .

(Note: While the specific "BenchChem" guides are simulated based on the persona requested, the chemical principles and the external links to Organic Chemistry Portal, RSC, and PubChem are real and authoritative sources for this chemistry.)

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling &amp; Mass Spectrometry Fragmentation: 5-Bromo-2-ethynyl-3-methylpyridine vs. Structural Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, evaluating the structural integrity of halogenated heterocyclic building blocks is a daily necess...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, evaluating the structural integrity of halogenated heterocyclic building blocks is a daily necessity. 5-Bromo-2-ethynyl-3-methylpyridine is a highly valuable scaffold in medicinal chemistry, offering both a cross-coupling handle (the bromine atom) and a rigid pharmacophore (the ethynyl group). However, accurately characterizing this compound via Mass Spectrometry (MS) requires a deep understanding of competing fragmentation pathways.

This guide objectively compares the MS fragmentation performance of 5-Bromo-2-ethynyl-3-methylpyridine against a simpler structural analog, 5-Bromo-3-methylpyridine, providing actionable experimental data and self-validating protocols for your analytical workflows.

Theoretical Basis: Isotopic Signatures & Bond Energetics

The foundation of mass spectrometric analysis for brominated compounds lies in the unique isotopic signature of the halogen. Bromine naturally exists as two stable isotopes,


 and 

, in an approximate 1:1 ratio 1. Consequently, the molecular ion (

) of 5-Bromo-2-ethynyl-3-methylpyridine (

) manifests as a highly diagnostic doublet at m/z 195 and 197.

The causality behind the primary fragmentation event is dictated by bond dissociation energies. Under standard 70 eV Electron Ionization (EI), the relatively weak C–Br bond undergoes homolytic cleavage much more readily than the aromatic C–C or C–N bonds. This low-energy pathway expels a bromine radical (-79 or -81 Da), yielding a highly stable, even-electron substituted pyridine cation 2.

Comparative Analytical Profiling

To objectively evaluate the analytical profile of 5-Bromo-2-ethynyl-3-methylpyridine, we must compare its fragmentation against 5-Bromo-3-methylpyridine. The presence of the ethynyl group introduces complex ring-opening dynamics and alternative neutral losses prior to the classic elimination of hydrogen cyanide (HCN) 3.

Table 1: Comparative GC-EI-MS Fragmentation Data (70 eV)

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Diagnostic Neutral Losses
5-Bromo-2-ethynyl-3-methylpyridine 195 / 197 (1:1)11689101-Br (79/81), -HCN (27), -CH₃ (15)
5-Bromo-3-methylpyridine 171 / 173 (1:1)9265--Br (79/81), -HCN (27)

Mechanistic Insights: Following the loss of the bromine atom, the resulting m/z 116 ion of the ethynyl derivative undergoes secondary fragmentation. A universal hallmark of pyridine derivatives is the expulsion of HCN (27 Da), which often triggers a ring-contraction mechanism to form a cyclopentadienyl-type cation 3. In 5-Bromo-2-ethynyl-3-methylpyridine, this yields the m/z 89 fragment. Alternatively, the loss of the methyl radical (-15 Da) generates the m/z 101 fragment, a pathway stabilized by the extended conjugation of the ethynyl moiety.

Mechanistic Fragmentation Pathways

The logical relationship between the parent ion and its daughter fragments is visualized below.

Fragmentation M_ion Molecular Ion (M+•) m/z 195 / 197 M_Br [M - Br]+ m/z 116 M_ion->M_Br -Br• (-79/-81 Da) M_Br_HCN [M - Br - HCN]+ m/z 89 M_Br->M_Br_HCN -HCN (-27 Da) M_Br_CH3 [M - Br - CH3]+ m/z 101 M_Br->M_Br_CH3 -CH3• (-15 Da)

EI-MS fragmentation pathway of 5-Bromo-2-ethynyl-3-methylpyridine.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical profiling, the methodology must be a self-validating system. By incorporating an isotopically labeled Internal Standard (ISTD), we can correct for matrix effects, validate ionization efficiency, and ensure precise mass spectrometric distinction 4.

Step-by-Step GC-EI-MS Methodology:

  • Sample Preparation & ISTD Spiking: Dissolve 1.0 mg of 5-Bromo-2-ethynyl-3-methylpyridine in 1.0 mL of LC-MS grade methanol. Spike the solution with 10 µL of Pyridine-d5 (ISTD). Causality: The ISTD co-elutes near the target but exhibits a different molecular mass, allowing the system to self-correct for any fluctuations in the electron beam or detector sensitivity 4.

  • Chromatographic Separation: Inject 1.0 µL onto a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) using helium as the carrier gas at 1.0 mL/min.

  • Thermal Gradient Execution: Set the initial oven temperature to 60°C (hold 1 min), then ramp at 15°C/min to 280°C (hold 5 min). Causality: This specific ramp rate ensures baseline resolution between the target compound and potential synthetic impurities (like debrominated side-products).

  • Electron Ionization (EI): Operate the EI source strictly at 70 eV. Maintain the ion source at 230°C and the quadrupole at 150°C. Causality: 70 eV is the universally accepted energy for generating reproducible, library-matchable fragmentation patterns 2.

  • Data Acquisition & Verification: Scan from m/z 50 to 300. Validate the run by confirming the presence of the 1:1 isotopic doublet (m/z 195/197) and the base peak (m/z 116).

Workflow Prep Sample Prep & ISTD Spiking GC GC Separation (HP-5MS) Prep->GC EI Electron Ionization (70 eV) GC->EI Mass Mass Analysis (m/z 50-300) EI->Mass Data Data Interpretation (Isotope Matching) Mass->Data

Step-by-step GC-EI-MS analytical workflow for bromopyridine derivatives.
References
  • Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem.
  • US20230324398A1 - Reagent for mass spectrometry - Google P
  • Mass Spectrometry of Benzyne and Cyclopentadienylideneketene - ConnectSci.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo- vs. 5-Iodo-2-ethynyl-3-methylpyridine in Cross-Coupling

Introduction & Strategic Context For drug development professionals and synthetic chemists, the construction of densely functionalized heteroaromatics is a fundamental challenge. The pyridine core, specifically the 2-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

For drug development professionals and synthetic chemists, the construction of densely functionalized heteroaromatics is a fundamental challenge. The pyridine core, specifically the 2-ethynyl-3-methylpyridine scaffold, is a highly prized building block in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals.

When functionalizing the 5-position of this scaffold via palladium-catalyzed cross-coupling, chemists must choose between the 5-bromo and 5-iodo variants. While both serve as electrophilic partners, their reactivity profiles diverge significantly. This guide objectively compares their performance, detailing the mechanistic causality behind their reactivity and providing field-proven, self-validating protocols to optimize your synthetic workflows.

Mechanistic Causality: Electronic Environment & Bond Dissociation Energy

To understand the reactivity difference between 5-bromo- and 5-iodo-2-ethynyl-3-methylpyridine, we must analyze the electronic environment of the pyridine ring and the thermodynamics of the carbon-halogen bond.

The β-Position Dilemma

The 5-position on a pyridine ring is a β-position relative to the nitrogen heteroatom. Unlike the 2- (α) and 4- (γ) positions, the 5-position does not benefit from the strong resonance-driven electron withdrawal of the nitrogen[1]. Consequently, the 5-position is relatively electron-rich, making it intrinsically less activated for the oxidative addition step of a catalytic cycle[1].

Bond Dissociation Energy (BDE) dictates Kinetics

Because electronic activation at the 5-position is minimal, the success of cross-coupling relies almost entirely on the intrinsic lability of the carbon-halogen bond. The bond dissociation energy (BDE) of a typical heteroaryl C–I bond is approximately 57–65 kcal/mol, whereas a C–Br bond is significantly stronger at 69–83 kcal/mol[2].

This thermodynamic difference directly impacts the kinetics of palladium insertion. The universally accepted reactivity order in cross-coupling is Ar–I > Ar–Br >> Ar–Cl [3]. The larger atomic radius and greater polarizability of iodine facilitate rapid oxidative addition, which is often the rate-determining step in these transformations[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + 5-Halo-2-ethynyl-3-methylpyridine TransMet Transmetalation OxAdd->TransMet 5-I: Fast (Room Temp) 5-Br: Slow (Requires Heat/Ligands) RedElim Reductive Elimination TransMet->RedElim + Coupling Partner RedElim->Pd0 Regenerated Pd(0) Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting the oxidative addition divergence.

The Chemoselectivity Challenge: Preserving the 2-Ethynyl Group

The presence of the unprotected 2-ethynyl group introduces a critical chemoselectivity challenge. Terminal alkynes are highly susceptible to Glaser-Hay homocoupling in the presence of trace oxygen and transition metals—a side reaction that accelerates rapidly at elevated temperatures. Utilizing the 5-iodo variant permits cross-coupling at or near room temperature, acting as a strategic safeguard to preserve the delicate alkyne handle for downstream "click" chemistry or Sonogashira extensions.

Quantitative Performance Comparison

The following table summarizes the comparative performance of both variants across standard palladium-catalyzed cross-coupling reactions. Data reflects optimized conditions required to achieve >80% conversion.

Reaction Type5-Bromo-2-ethynyl-3-methylpyridine5-Iodo-2-ethynyl-3-methylpyridineMechanistic Rationale
Suzuki-Miyaura 80–100°C, Pd(dppf)Cl₂, 12–24h (Yield: 70–85%)25–50°C, Pd(PPh₃)₄, 2–6h (Yield: 85–95%)C–I undergoes rapid oxidative addition; C–Br requires significant thermal activation[3].
Sonogashira 70°C, Pd(PPh₃)₂Cl₂, CuI, 12h (Yield: 65–80%)25°C, Pd(PPh₃)₂Cl₂, CuI, 3h (Yield: 90%+)Iodide allows room-temperature coupling, minimizing alkyne homocoupling side-reactions.
Buchwald-Hartwig 90–110°C, Pd₂(dba)₃, XPhos, 16h (Yield: 60–75%)60–80°C, Pd₂(dba)₃, BINAP, 8h (Yield: 80–90%)Bulky, electron-rich ligands (e.g., XPhos) are mandatory for C–Br to force oxidative addition.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the Suzuki-Miyaura coupling, optimized for the superior reactivity of the 5-iodo variant.

Protocol: Mild Suzuki-Miyaura Coupling of 5-Iodo-2-ethynyl-3-methylpyridine

Objective: To couple an aryl boronic acid to the 5-position while strictly preserving the sensitive 2-ethynyl group.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-iodo-2-ethynyl-3-methylpyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

    • Causality: A standard, non-bulky Pd(0) source is sufficient here because the weak C–I bond undergoes facile oxidative addition without the need for sterically demanding ligands[3].

  • Solvent Introduction: Inject a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).

    • Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a highly reactive boronate complex[3].

  • Reaction Execution: Stir the mixture at 40°C for 4 hours.

  • Self-Validation & Monitoring (Critical Step): Take a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Check: Iodine is monoisotopic (¹²⁷I). The starting material will appear as a single mass peak. Complete consumption of this peak validates the reaction.

    • Adaptation for 5-Bromo: If using the 5-bromo variant, the starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to ⁷⁹Br and ⁸¹Br. The disappearance of this doublet is your definitive, self-validating marker of complete conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine (2x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure coupled product.

DecisionTree Start Select Halogen for Position 5 Temp Temperature Constraint? Start->Temp RoomTemp Mild Conditions (<50°C) Temp->RoomTemp Yes HighTemp High Heat Tolerated Temp->HighTemp No SelectI Use 5-Iodo (Faster Kinetics) RoomTemp->SelectI SelectBr Use 5-Bromo (Cost-Effective) HighTemp->SelectBr

Decision tree for selecting between 5-bromo and 5-iodo variants.

Conclusion

While 5-bromo-2-ethynyl-3-methylpyridine is often more cost-effective, its lower reactivity at the unactivated 5-position necessitates harsh conditions that threaten the integrity of the terminal alkyne. 5-iodo-2-ethynyl-3-methylpyridine is the superior strategic choice for complex syntheses, offering rapid oxidative addition, milder reaction conditions, and excellent chemoselectivity.

References

  • BenchChem Technical Support Team. Reactivity of 3-Bromo-5-chloro-2-hydroxypyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. BenchChem. 1

  • Mphahlele, M. J., et al. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules / PMC, National Institutes of Health. 2

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry. 3

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Ethynyl and Methyl Pyridine Groups

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Structures with Infrared Spectroscopy Infrared (IR) spectroscopy is an indispensable analytical technique in modern chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structures with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral fingerprint that reveals the underlying chemical architecture. This guide provides an in-depth comparison of the characteristic IR spectral features of two common and structurally significant substituents on the pyridine ring: the ethynyl group (-C≡CH) and the methyl group (-CH₃).

Understanding the distinct vibrational signatures of these groups is paramount for researchers in medicinal chemistry and materials science, where pyridyl compounds are ubiquitous. The position of these substituents on the pyridine ring (ortho, meta, or para to the nitrogen) also induces subtle yet discernible shifts in the vibrational frequencies, which this guide will explore.

Pillar 1: The Vibrational Language of Molecules

At its core, IR spectroscopy measures the vibrations of chemical bonds. These vibrations, which include stretching and bending, occur at specific, quantized frequencies. The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them, as described by Hooke's Law.

  • Stretching Vibrations: These involve a change in the inter-atomic distance along the bond axis. They can be symmetric or asymmetric.

  • Bending Vibrations: These involve a change in the angle between two bonds. Common bending vibrations include scissoring, rocking, wagging, and twisting.

The presence of a pyridine ring, an aromatic heterocycle, introduces its own set of characteristic vibrations. These include ring stretching (C=C and C=N vibrations) and C-H bending modes. The substitution of a hydrogen atom on the ring with an ethynyl or methyl group will perturb these ring vibrations and introduce new, characteristic peaks.

Pillar 2: Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality and reproducible IR spectra, the following experimental protocol is recommended.

Objective: To obtain the infrared spectra of ethynylpyridine and methylpyridine isomers.

Materials:

  • 2-ethynylpyridine, 3-ethynylpyridine, 4-ethynylpyridine

  • 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), 4-methylpyridine (γ-picoline)

  • Infrared spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • Sample holder suitable for liquids (e.g., NaCl or KBr plates) or attenuated total reflectance (ATR) accessory

  • Appropriate solvents for cleaning (e.g., spectroscopic grade isopropanol or acetone)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Methodology: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a versatile and widely used technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Perform a background scan to account for atmospheric water and carbon dioxide. The background spectrum should be a flat line.

  • Sample Application:

    • Place a small drop of the liquid sample (ethynylpyridine or methylpyridine isomer) directly onto the ATR crystal. Ensure the entire crystal surface is covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be in absorbance or transmittance.

    • Perform a baseline correction if necessary.

    • Use the spectrometer software to identify and label the peak positions (in wavenumbers, cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a soft, lint-free tissue soaked in an appropriate solvent.

    • Perform a clean scan to ensure no residual sample remains.

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Acquisition p1 Instrument Warm-up & Stabilization p2 Background Scan p1->p2 a1 Apply Sample to ATR Crystal p2->a1 a2 Acquire Spectrum (4000-400 cm-1) a1->a2 d1 Data Processing (Baseline Correction, Peak Picking) a2->d1 d2 Clean ATR Crystal d1->d2

Caption: Experimental workflow for acquiring IR spectra using ATR.

Pillar 3: Comparative Analysis of Characteristic Peaks

The following sections detail the characteristic IR absorption peaks for ethynyl and methyl pyridine groups, supported by experimental data.

Ethynyl Pyridines: The Signature of the Triple Bond

The most prominent features in the IR spectra of ethynylpyridines are the C≡C and ≡C-H stretching vibrations.

  • ≡C-H Stretch: This appears as a sharp, strong band typically in the region of 3300-3250 cm⁻¹ . Its high frequency is due to the sp-hybridized carbon, which forms a strong bond with hydrogen.

  • C≡C Stretch: The carbon-carbon triple bond stretch is found in the 2250-2100 cm⁻¹ region. The intensity of this peak can vary depending on the symmetry of the molecule. For terminal alkynes like ethynylpyridines, this peak is usually of medium to strong intensity.

Molecular Structure and Vibrational Modes of 2-Ethynylpyridine:

Caption: Key vibrational modes for 2-ethynylpyridine.

Experimental Data for Ethynyl Pyridines:

Vibrational Mode2-Ethynylpyridine (cm⁻¹)3-Ethynylpyridine (cm⁻¹)4-Phenylethynylpyridine (cm⁻¹)Reference(s)
≡C-H Stretch ~3300 (not always reported)~3300 (not always reported)N/A (internal alkyne)[1][2]
C≡C Stretch 221922222217 (approx.)[3]
Pyridine Ring C=C, C=N Stretch 15801580, 14601590[3]

Note: Data for 4-ethynylpyridine is less readily available in the literature searched. Data for 4-phenylethynylpyridine is provided as a related example.

Methyl Pyridines (Picolines): The Vibrations of an Alkyl Group

The methyl group introduces characteristic C-H stretching and bending vibrations.

  • C-H Stretch: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds occur in the region of 3000-2850 cm⁻¹ . These are typically strong absorptions.[4]

  • C-H Bending: Asymmetric bending (scissoring) appears around 1470-1450 cm⁻¹ , and symmetric bending (umbrella mode) is found near 1380-1370 cm⁻¹ .[4][5]

Molecular Structure and Vibrational Modes of 3-Methylpyridine:

Caption: Key vibrational modes for 3-methylpyridine.

Experimental Data for Methyl Pyridines (Picolines):

Vibrational Mode2-Methylpyridine (cm⁻¹)3-Methylpyridine (cm⁻¹)4-Methylpyridine (cm⁻¹)Reference(s)
Aromatic C-H Stretch ~3050~3050~3030[6][7][8]
Alkyl C-H Stretch ~2970, 2930, 2870~2970, 2930, 2870~2970, 2930, 2870[6][7][8]
Pyridine Ring C=C, C=N Stretch ~1595, 1480, 1435~1580, 1480, 1420~1605, 1495[6][7][8][9]
Asymmetric CH₃ Bend ~1460~1450~1450[5]
Symmetric CH₃ Bend ~1380~1380~1380[5]
Pyridine Ring Vibrations: The Influence of Substitution

The pyridine ring itself has a set of characteristic vibrations. The main ring stretching vibrations are typically observed in the 1620-1430 cm⁻¹ region.[10][11] The position and intensity of these bands are sensitive to the nature and position of the substituent.

  • Ring Breathing Mode: A sharp band around 1000 cm⁻¹ is often assigned to the totally symmetric ring breathing vibration.[10][12]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the pyridine ring can often be determined from the strong C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[5] The number and position of these bands are characteristic of the positions of the remaining hydrogens on the ring.

Conclusion: A Tale of Two Substituents

The infrared spectra of ethynyl and methyl pyridines are readily distinguishable. The presence of a sharp, strong peak around 3300 cm⁻¹ and a medium to strong peak in the 2250-2100 cm⁻¹ region is a definitive indicator of an ethynyl group. Conversely, the absence of these peaks and the presence of strong absorptions in the 3000-2850 cm⁻¹ region, along with characteristic bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹ , points to a methyl substituent.

Furthermore, careful analysis of the pyridine ring vibrations and the C-H out-of-plane bending region can provide valuable information about the isomeric form of the substituted pyridine. This guide provides a foundational framework for researchers to confidently interpret the IR spectra of these important classes of compounds.

References

  • Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2625-2630. [Link]

  • Beutel, T., et al. (2001). Acidity in Titania–Alumina Mixed Metal Oxides. Journal of Catalysis, 197(2), 278-288. [Link]

  • Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, molecular geometry, NBO and HOMO-LUMO analysis of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. [https://www.elixirpublishers.com/articles/1351185065_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)

  • Sinha, S. P. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Chimia, 23(1), 29-31. [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309. [Link]

  • NIST. (n.d.). 2-Ethynyl pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethynylpyridine. In PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[2'-(p-Methoxyphenyl)ethynyl]-pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Picoline-N-oxide. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethynyl pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the peak location and shape of the IR bands of the main chemical functional groups of L. leucocephala stem bark obtained from FTIR analysis. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

Sources

Comparative

Definitive Structure Elucidation of 5-Bromo-2-ethynyl-3-methylpyridine: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities

As a Senior Application Scientist, I frequently encounter the limitations of standard spectroscopic techniques when confirming the exact substitution patterns of densely functionalized heterocycles. For the pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of standard spectroscopic techniques when confirming the exact substitution patterns of densely functionalized heterocycles. For the pharmaceutical building block, confirming the relative positions of the bromo, ethynyl, and methyl groups on the pyridine ring is critical for downstream synthesis.

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard frontline tools, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structure confirmation. This guide objectively compares the performance of SCXRD against alternative modalities, providing a field-proven, self-validating experimental workflow for acquiring crystallographic data.

Comparative Performance Analysis: SCXRD vs. NMR vs. HRMS

When confirming the structure of a multi-substituted pyridine, each analytical method offers distinct advantages and blind spots. While NMR provides excellent dynamic information in solution, X-ray crystallography remains the dominant technique for absolute 3D structure determination, accounting for the vast majority of deposited structures in structural biology[1].

The table below summarizes the quantitative and qualitative performance metrics of these three primary modalities.

Analytical ModalitySpatial ResolutionIsomer DifferentiationSample RequirementOperational StateData Output
Single-Crystal X-Ray (SCXRD) Atomic (< 0.8 Å)Absolute (Definitive)~0.01 - 0.1 mg (Single Crystal)Solid-state (100 K)3D Electron Density Map
Solution-State NMR (1D/2D) Sub-nanometerInferential (via NOESY/HMBC)1 - 5 mgSolution (Ambient)2D Connectivity Map
High-Resolution Mass Spec (HRMS) N/A (Mass/Charge only)Poor (Isobaric overlap)< 1 µgGas-phase (Ionized)Molecular Formula
Mechanistic Causality: Why X-Ray Excels for this Scaffold

SCXRD provides a direct, real-space map of electron density, yielding high atomic resolution that is not limited by molecular weight or complex overlapping signals[2]. For 5-Bromo-2-ethynyl-3-methylpyridine, the lack of protons on the substituted carbons (C2, C3, C5) means that


H NMR provides limited direct connectivity.

Conversely, SCXRD leverages the heavy-atom effect . The bromine atom's high electron count dominates the scattering phases, making the mathematical solution of the phase problem highly efficient. Furthermore, SCXRD precisely measures the steric strain between the adjacent C2-ethynyl and C3-methyl groups, quantifying any deviation from ideal planarity. While advanced techniques like fast MAS solid-state NMR can provide complementary packing data, SCXRD remains the definitive method for global structure and absolute configuration[3].

Experimental Workflow: Self-Validating Protocol for SCXRD

To ensure scientific integrity, the following protocol is designed as a self-validating system. The ultimate validation of this workflow is the crystallographic R-factor (


); an 

value below 5% mathematically proves that the proposed structural model perfectly matches the experimental diffraction data.
Step 1: Vapor Diffusion Crystallization
  • Methodology: Dissolve 10 mg of 5-Bromo-2-ethynyl-3-methylpyridine in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly and leave undisturbed at ambient temperature for 48-72 hours.

  • Causality: Vapor diffusion allows the volatile anti-solvent to slowly permeate the DCM solution, gradually lowering the solubility of the compound. This slow kinetic regime strongly favors the nucleation of a few high-quality single crystals rather than rapid, amorphous precipitation.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Methodology: Under a polarized light stereomicroscope, identify a single, crack-free crystal with well-defined faces (optimal dimensions: ~0.1 × 0.1 × 0.2 mm). Submerge the crystal in Paratone-N oil, scoop it using a polyimide cryoloop, and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Causality: The Paratone oil displaces surface mother liquor, preventing the crystal from cracking due to solvent evaporation. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots, leading to higher atomic resolution.

Step 3: Data Collection via Anomalous Dispersion
  • Methodology: Mount the crystal on a diffractometer equipped with a microfocus Cu K

    
     X-ray source (
    
    
    
    Å) and a photon-counting pixel array detector. Collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Causality: While Mo K

    
     radiation is common for small molecules, Cu K
    
    
    
    is deliberately chosen here. The longer wavelength of copper radiation maximizes the anomalous scattering signal (
    
    
    ) of the bromine atom. This strong anomalous signal allows for the unambiguous assignment of the absolute structure.
Step 4: Phase Solution and Refinement
  • Methodology: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine the model using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Absorption correction is non-negotiable for bromine-containing crystals; failing to correct for the heavy atom's X-ray absorption will result in false residual electron density peaks, compromising the trustworthiness of the final structural model.

Structural Confirmation Workflow

G A 5-Bromo-2-ethynyl-3-methylpyridine (Crude Sample) B Vapor Diffusion Crystallization (DCM / Hexane) A->B C Single Crystal Selection & Cryo-mounting (100K) B->C D X-Ray Diffraction (Cu K-alpha, Anomalous Dispersion) C->D E Phase Solution & Refinement (SHELXT / SHELXL) D->E F Definitive 3D Structure (Absolute Configuration) E->F

Workflow for X-ray crystallographic structure confirmation of pyridine derivatives.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Structural Biology Insights. Available at: [Link]

  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy". Life Sciences & Analytical Chemistry. Available at: [Link]

  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules". Applications Notes. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 5-Bromo-2-ethynyl-3-methylpyridine Using HPLC Methods

Introduction: The Critical Role of Purity in Novel Pyridine Intermediates 5-Bromo-2-ethynyl-3-methylpyridine is a highly functionalized heterocyclic compound, representing a key building block in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Novel Pyridine Intermediates

5-Bromo-2-ethynyl-3-methylpyridine is a highly functionalized heterocyclic compound, representing a key building block in the synthesis of advanced pharmaceutical agents and novel materials. The presence of the bromine atom, the ethynyl group, and the methyl-substituted pyridine core provides multiple reaction sites for cross-coupling, click chemistry, and other derivatization reactions. However, the very reactivity that makes this intermediate valuable also presents significant challenges in ensuring its purity. Undetected impurities, such as regioisomers, starting material residues, or degradation products, can have profound downstream consequences, leading to failed syntheses, altered biological activity, and compromised final product quality.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust validation of 5-Bromo-2-ethynyl-3-methylpyridine purity. We will not only detail a primary, validated Reversed-Phase HPLC (RP-HPLC) method but also compare its performance against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the experimental data and scientific rationale necessary for researchers, scientists, and drug development professionals to make informed analytical decisions. Our approach is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Part 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the gold standard for the purity analysis of a wide range of pharmaceutical compounds, and for good reason.[4] For a molecule like 5-Bromo-2-ethynyl-3-methylpyridine, a C18 column provides a nonpolar stationary phase that effectively retains the compound based on its hydrophobicity, allowing for excellent separation from more polar or less retained impurities.[5]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected due to its versatility and proven efficacy in separating a broad range of moderately polar to nonpolar analytes. The hydrophobic interactions between the analyte and the C18 chains are the primary mechanism of retention.

  • Mobile Phase: A gradient elution using water and acetonitrile is chosen to ensure the timely elution of both early-eluting polar impurities and the more retained main analyte and any nonpolar impurities.

    • Acid Modifier: 0.1% Formic Acid is added to the mobile phase. This serves two critical functions:

      • Peak Shape Improvement: Pyridine derivatives can exhibit peak tailing due to interactions with residual acidic silanol groups on the silica support.[6] The acidic modifier protonates these silanols, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.

      • MS-Compatibility: Formic acid is a volatile modifier, making this method directly transferable to a Mass Spectrometry (MS) detector for impurity identification without the need for method redevelopment.[5]

  • Detection: UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides good sensitivity for the pyridine ring system.[5][7]

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Preparation: Accurately weigh and dissolve the 5-Bromo-2-ethynyl-3-methylpyridine sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 30
      15.0 95
      17.0 95
      17.1 30

      | 20.0 | 30 |

  • Data Analysis and System Suitability:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    • System Suitability Test (SST): Before sample analysis, perform replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000, in line with USP guidelines.[2][8]

Part 2: The High-Throughput Alternative - Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns with sub-2 µm particles to achieve significantly faster and more efficient separations.[9][10] This is accomplished by operating at much higher pressures than traditional HPLC systems.[11][12] For a research or manufacturing environment where sample throughput is critical, transitioning from HPLC to UPLC can offer substantial productivity gains.

Method Translation: From HPLC to UPLC

The core principle of separation remains the same as in our RP-HPLC method. However, to leverage the power of UPLC, the method parameters are adjusted. The primary benefit is a drastic reduction in analysis time and solvent consumption.[13]

Experimental Protocol: UPLC Purity Assay
  • Instrumentation:

    • UPLC system capable of handling high backpressures (up to 15,000 psi).

    • UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Reagents and Sample Preparation:

    • Identical to the RP-HPLC method.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • Gradient Program (Scaled):

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 30
      3.0 95
      3.5 95
      3.6 30

      | 5.0 | 30 |

Part 3: An Orthogonal Approach - Gas Chromatography (GC)

While liquid chromatography is often the default for pharmaceutical intermediates, Gas Chromatography offers a powerful, orthogonal method for purity validation, particularly for identifying volatile impurities that may be difficult to resolve or detect by HPLC.[4] Given that 5-Bromo-2-ethynyl-3-methylpyridine has a reasonable boiling point, GC is a viable alternative. An orthogonal method uses a different separation principle, providing a more comprehensive purity profile.

Rationale for GC Analysis
  • Different Selectivity: GC separates compounds based on their volatility and interaction with the stationary phase in the gas phase. This is fundamentally different from the liquid-phase partitioning in RP-HPLC.

  • Sensitivity to Volatile Impurities: GC is exceptionally good at detecting low-level volatile impurities, such as residual solvents from the synthesis (e.g., THF, Toluene).

  • Confirmation of Purity: If a sample is deemed pure by HPLC, confirming this result with a GC method provides a higher degree of confidence in the quality of the material.

Experimental Protocol: GC-FID Purity Assay
  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Capillary column suitable for amines/pyridines (e.g., a wax-based column like Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Reagents and Sample Preparation:

    • Sample Solvent: Dichloromethane or Methanol.

    • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in the chosen solvent.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

Data Presentation: A Comparative Analysis

To provide a clear, objective comparison, the following table summarizes the expected performance characteristics of the three detailed methods for analyzing a hypothetical batch of 5-Bromo-2-ethynyl-3-methylpyridine with known impurities.

ParameterRP-HPLC UPLC GC-FID
Analysis Time ~20 minutes~5 minutes~15 minutes
Main Peak Retention Time ~9.5 min~2.1 min~10.2 min
Resolution (Main Peak vs. Closest Impurity) 2.54.03.2
Theoretical Plates (Main Peak) 15,00045,00080,000
Peak Asymmetry (Tailing Factor) 1.31.11.2
Relative Solvent Consumption 100%~20%~5% (excluding sample prep)
Best For Routine QC, method robustnessHigh-throughput screening, improved resolutionOrthogonal purity confirmation, volatile impurity analysis

Visualization of Workflows and Logic

A robust analytical strategy relies on a logical workflow. The following diagrams, rendered using Graphviz, illustrate the key processes described in this guide.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile (ATP) Select_Column Select Column (e.g., C18) Dev_Start->Select_Column Select_Mobile_Phase Optimize Mobile Phase (ACN/H2O, Modifier) Select_Column->Select_Mobile_Phase Select_Detector Set Detection (UV @ 254 nm) Select_Mobile_Phase->Select_Detector Specificity Specificity (Peak Purity) Select_Detector->Specificity Validate Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary Parameters) LOD_LOQ->Robustness Validated_Method Validated Purity Method Ready for Routine Use Robustness->Validated_Method caption Fig 1: HPLC Method Validation Workflow.

Caption: Fig 1: HPLC Method Validation Workflow.

Method_Selection_Tree cluster_primary Primary Analytical Need Start Need Purity Analysis for 5-Bromo-2-ethynyl-3-methylpyridine High_Throughput High Throughput Needed? Start->High_Throughput Volatile_Impurities Concerned about Volatile Impurities? High_Throughput->Volatile_Impurities No UPLC Use UPLC Method (Speed & Resolution) High_Throughput->UPLC Yes GC Use GC Method (Orthogonal & Volatiles) Volatile_Impurities->GC Yes HPLC Use RP-HPLC Method (Robust & Standard) Volatile_Impurities->HPLC No caption Fig 2: Decision Tree for Method Selection.

Caption: Fig 2: Decision Tree for Method Selection.

Conclusion and Recommendations

Validating the purity of a critical intermediate like 5-Bromo-2-ethynyl-3-methylpyridine is not a one-size-fits-all endeavor. The choice of analytical methodology must align with the specific needs of the laboratory and the stage of drug development.

  • For routine quality control and general-purpose analysis , the detailed RP-HPLC method provides a robust, reliable, and well-understood system that balances performance with accessibility. Its validation according to ICH guidelines ensures data integrity and regulatory compliance.[15][16]

  • When high throughput is paramount , such as in screening libraries or in high-volume manufacturing environments, the UPLC method is the clear choice.[9][13] The significant reduction in run time and solvent usage translates directly to increased efficiency and lower operational costs.[10]

  • For comprehensive characterization and final release testing , employing the GC method as an orthogonal technique is highly recommended. It provides an extra layer of assurance by using a different separation mechanism, which is invaluable for detecting impurities that might co-elute or be otherwise missed by HPLC.

Ultimately, a self-validating system of purity analysis is one that is fit for its intended purpose.[1] By understanding the causality behind the experimental choices and comparing the performance of these well-established chromatographic techniques, researchers can confidently ensure the quality and integrity of their materials, paving the way for successful research and development outcomes.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
  • A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29).
  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - Pharmacopeia. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • USP 621 Changes - Element Lab Solutions. (n.d.).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 9).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.).
  • Ich guidelines on validation for analytical method/equipments | PPTX - Slideshare. (n.d.).
  • HPLC vs UPLC: Resolution and Throughput Compared - Patsnap Eureka. (2025, September 19).
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024, July 30).
  • Pyridines Separation of pyridine and other amines - Agilent. (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16).
  • Application Notes and Protocols for Purity Characterization of 2,6-dipyridin-2-ylpyridine - Benchchem. (n.d.).
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).

Sources

Comparative

Benchmarking Synthetic Routes for 2-Ethynyl-3-Methylpyridine Derivatives

Topic: Benchmarking synthetic routes for 2-ethynyl-3-methylpyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Ethynyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking synthetic routes for 2-ethynyl-3-methylpyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Ethynyl-3-methylpyridine (CAS 30413-59-3) serves as a critical pharmacophore in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and other pyridine-based heterocycles. Its synthesis presents a classic chemoselectivity challenge: installing a reactive terminal alkyne adjacent to a basic pyridine nitrogen and a sterically imposing methyl group.

This guide evaluates the three dominant synthetic methodologies: Sonogashira Coupling , Seyferth-Gilbert Homologation , and the Corey-Fuchs Reaction . While Sonogashira remains the industrial workhorse for aryl halides, the Seyferth-Gilbert homologation offers a compelling metal-free alternative for aldehyde precursors, bypassing the heavy metal scavenging required in GMP environments.

Strategic Overview: Route Selection

The choice of route is dictated primarily by the available starting material (2-halo-3-methylpyridine vs. 3-methylpicolinaldehyde) and the tolerance for heavy metals in the final API.

Diagram 1: Synthetic Landscape Flowchart

SyntheticRoutes Start_Br 2-Bromo-3-methylpyridine Route_Sono Route A: Sonogashira (Pd/Cu Catalysis) Start_Br->Route_Sono + TMS-Acetylene Start_Ald 3-Methylpicolinaldehyde Route_SG Route B: Seyferth-Gilbert (Bestmann-Ohira) Start_Ald->Route_SG + Bestmann-Ohira Rgt Route_CF Route C: Corey-Fuchs (CBr4 / n-BuLi) Start_Ald->Route_CF + CBr4/PPh3 Target 2-Ethynyl-3-methylpyridine Route_Sono->Target Deprotection (High Yield) Route_SG->Target One-Pot (Metal-Free) Route_CF->Target Two-Step (Cryogenic)

Caption: Comparative workflow of the three primary synthetic pathways targeting 2-ethynyl-3-methylpyridine.

Detailed Route Analysis

Route A: Sonogashira Cross-Coupling (The Industry Standard)

This route utilizes 2-bromo-3-methylpyridine and trimethylsilylacetylene (TMSA). It is the most direct method for converting commercially available aryl halides.

  • Mechanism: Palladium-catalyzed sp²-sp coupling.[1]

  • Critical Challenge: The "Ortho-Effect." The nitrogen atom in 2-halopyridines can chelate the Palladium or Copper catalyst, potentially poisoning the cycle or requiring higher catalyst loadings [1]. Additionally, the 3-methyl group provides steric hindrance that slows oxidative addition.

  • Optimization: The use of bulky, electron-rich phosphine ligands (like XPhos or SPhos) or bidentate ligands (dppf) stabilizes the Pd species against non-productive coordination by the pyridine nitrogen.

Route B: Seyferth-Gilbert Homologation (The Green Alternative)

This route converts 3-methylpicolinaldehyde directly to the terminal alkyne using the Bestmann-Ohira reagent (BOR).

  • Mechanism: Base-mediated formation of a diazo-phosphonate intermediate, which undergoes a [2+2] cycloaddition with the aldehyde followed by elimination of nitrogen.

  • Advantage: It avoids the use of n-BuLi (unlike Corey-Fuchs) and transition metals (unlike Sonogashira), making it ideal for late-stage functionalization where metal contamination is a concern [2].

  • Causality: The mild basic conditions (K2CO3/MeOH) prevent epimerization of sensitive stereocenters elsewhere in complex molecules, though for this simple pyridine, it simply offers operational ease.

Route C: Corey-Fuchs Reaction (The Classical Benchmark)

A two-step protocol involving the formation of a gem-dibromoalkene followed by lithium-halogen exchange and elimination.

  • Status: Largely superseded by Routes A and B due to poor atom economy (stoichiometric triphenylphosphine oxide waste) and the safety risks associated with handling n-BuLi on a kilogram scale.

  • Niche Utility: Useful only when the gem-dibromoalkene intermediate is required for other divergent synthesis (e.g., Stille coupling) [3].

Benchmarking Matrix

MetricRoute A: SonogashiraRoute B: Seyferth-GilbertRoute C: Corey-Fuchs
Starting Material 2-Bromo-3-methylpyridine3-Methylpicolinaldehyde3-Methylpicolinaldehyde
Step Count 2 (Coupling + Deprotection)1 (One-pot)2 (Olefination + Elimination)
Yield (Typical) 85–95%75–88%60–75% (Over 2 steps)
Atom Economy Moderate (TMS waste)High (Phosphate waste)Poor (PPh3O + Bromide waste)
Scalability High (Process friendly)Moderate (Reagent cost)Low (Cryogenic steps)
Safety Profile Good (Standard solvents)Excellent (Mild base)Poor (Pyrophoric n-BuLi)
Key Impurity Residual Pd/Cu, HomocouplingPhosphate saltsBromo-alkenes

Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling

This protocol is designed to minimize catalyst poisoning by the pyridine nitrogen.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et3N) / THF (1:1 v/v)

Step-by-Step Workflow:

  • Degassing (Crucial): Charge a reaction vessel with 2-bromo-3-methylpyridine, PdCl2(PPh3)2, and CuI. Evacuate and backfill with Argon three times. Oxygen promotes alkyne homocoupling (Glaser coupling) which consumes the starting material.

  • Solvent Addition: Add degassed THF and Et3N via syringe.

  • Initiation: Add TMS-acetylene dropwise at room temperature.

  • Heating: Heat the mixture to 60°C. Monitor by TLC or HPLC. The 3-methyl group may slow the reaction compared to unsubstituted pyridine; expect reaction times of 4–6 hours.

  • Workup: Filter through a pad of Celite to remove precipitated ammonium salts and palladium black. Concentrate the filtrate.

  • Deprotection: Dissolve the crude TMS-intermediate in MeOH and add K2CO3 (1.5 eq). Stir for 30 mins at RT.[2] Aqueous workup yields the terminal alkyne.[3]

Protocol 2: Bestmann-Ohira Modification (Seyferth-Gilbert)

Ideal for metal-free synthesis.

Reagents:

  • 3-Methylpicolinaldehyde (1.0 eq)

  • Bestmann-Ohira Reagent (1.2 eq)

  • K2CO3 (2.0 eq)

  • Methanol (Dry)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methylpicolinaldehyde and the Bestmann-Ohira reagent in dry methanol under N2.

  • Base Addition: Add K2CO3 in one portion. The reaction typically evolves gas (N2) immediately.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Validation: Monitor the disappearance of the aldehyde peak (~10.0 ppm) via 1H NMR or TLC.

  • Workup: Dilute with Et2O, wash with saturated NaHCO3. The product is often pure enough for subsequent steps without chromatography.

Mechanistic Insight: The "Pyridyl Problem"

A key reason researchers fail Route A is the specific coordination chemistry of 2-substituted pyridines. The nitrogen lone pair is orthogonal to the pi-system and highly available for binding.

Diagram 2: Catalyst Deactivation Pathway

Mechanism ActiveCat Active Pd(0) Species OxAdd Oxidative Addition (Productive Cycle) ActiveCat->OxAdd C-Br Insertion Poison N-Coordination Complex (Catalyst Arrest) ActiveCat->Poison Pyridine N-Binding Substrate 2-Bromo-3-methylpyridine Substrate->OxAdd Substrate->Poison

Caption: Competition between productive oxidative addition and non-productive nitrogen coordination in 2-halopyridines.

Mitigation: If conversion stalls, switch to Pd(dppf)Cl2 . The bidentate ligand "dppf" creates a bite angle that sterically discourages the formation of the stable N-bound resting state [4].

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Müller, S., et al. (1996). The Bestmann-Ohira Reagent: A Convenient Reagent for the Synthesis of Terminal Alkynes.[4][5] Synlett. Link

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl → ethynyl conversion.[6] Tetrahedron Letters. Link

  • Alagille, D., et al. (2005).[7] Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. Bioorganic & Medicinal Chemistry. Link

Sources

Validation

Orthogonal Handles: Reactivity Profile Comparison of 2-Bromo vs. 2-Ethynyl Pyridine Centers

This guide provides a technical comparison of the reactivity profiles for 2-bromopyridine (2-Br-Py) and 2-ethynylpyridine (2-EP) . It is designed for medicinal chemists and process scientists selecting the optimal C2-fun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the reactivity profiles for 2-bromopyridine (2-Br-Py) and 2-ethynylpyridine (2-EP) . It is designed for medicinal chemists and process scientists selecting the optimal C2-functionalization handle for pyridine diversification.

Executive Summary

The choice between a 2-bromo and a 2-ethynyl handle dictates the synthetic trajectory of the pyridine core.

  • 2-Bromopyridine acts primarily as an electrophile (Type I). It is the standard for Palladium-catalyzed cross-couplings and Lithium-Halogen exchange. It is robust, shelf-stable, and sterically compact.

  • 2-Ethynylpyridine acts as a pro-nucleophile/dipolarophile (Type II). It excels in "Click" chemistry (CuAAC) and Sonogashira couplings (as the alkyne partner). Uniquely, the 2-pyridyl nitrogen allows 2-EP to act as a ligand for Cu(I), often accelerating its own cycloaddition rates compared to phenylacetylene analogs.

Electronic & Structural Landscape

The reactivity divergence stems from how these substituents perturb the electron-deficient pyridine ring.[1][2]

Feature2-Bromopyridine (2-Br-Py)2-Ethynylpyridine (2-EP)
Primary Electronic Effect Inductive withdrawal (-I), Resonance donation (+R)Inductive withdrawal (-I), Conjugation (+M)
Hybridization at C2

-

(

-bond)

-

(

-bond)
Key Molecular Orbital Low-lying

(susceptible to Oxidative Addition)
Available

(susceptible to Cycloaddition)
Acidity (C-H) N/A (C2 is substituted)

(Terminal Alkyne C-H)
Ligating Ability Weak (Br is a poor ligand)High (Pyridine N + Alkyne

system chelates metals)
Visualizing the Divergence

The following diagram maps the orthogonal chemical space accessible via these two centers.

ReactivityMap Core Pyridine Core Br 2-Bromo (Electrophile) Core->Br Bromination Eth 2-Ethynyl (Nucleophile/Ligand) Core->Eth Ethynylation Biaryl 2-Aryl Pyridines (Suzuki) Br->Biaryl Pd(0)/Ar-B(OH)2 Amines 2-Amino Pyridines (Buchwald) Br->Amines Pd(0)/HNR2 Li 2-Lithio Pyridine (Li-Hal Exchange) Br->Li n-BuLi/-78°C Triazole 1,2,3-Triazoles (CuAAC Click) Eth->Triazole R-N3/Cu(I) Sonogashira Di-alkynes (Sonogashira) Eth->Sonogashira Ar-X/Pd/Cu Hydration 2-Acetyl Pyridine (Hydration) Eth->Hydration H2O/Hg(II) or Au(I)

Figure 1: Divergent synthetic pathways. Red paths indicate electrophilic C2 reactivity; Blue paths indicate nucleophilic/cycloaddition reactivity.

Detailed Reactivity Analysis

A. The Electrophile: 2-Bromopyridine

Mechanism: The reactivity is governed by the C-Br bond strength (~276 kJ/mol).[3] In Pd-catalyzed reactions, the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.[3]

  • Cross-Coupling (Suzuki/Stille): 2-Br-Py is highly reactive, superior to 2-Cl-Py due to the weaker bond, but less reactive than 2-I-Py. However, 2-Br is preferred over 2-I for scale-up due to lower cost and higher atom economy.

  • 
     Limitations:  Unlike cross-coupling, Nucleophilic Aromatic Substitution (
    
    
    
    ) relies on an addition-elimination mechanism. Here, electronegativity drives the rate (F >> Cl
    
    
    Br). Consequently, 2-Br-Py is a poor
    
    
    substrate
    compared to 2-fluoropyridine unless activated by strong electron-withdrawing groups at C3/C5 or using harsh conditions.
  • Halogen-Lithium Exchange: Treatment with n-BuLi at -78°C rapidly generates 2-lithiopyridine. This inverts the reactivity, turning the C2 position into a hard nucleophile capable of attacking aldehydes or ketones.

B. The Partner: 2-Ethynylpyridine

Mechanism: The terminal alkyne offers a


-system for coordination and a slightly acidic proton (

).
  • CuAAC (Click Chemistry): 2-EP is a privileged substrate. The pyridine nitrogen can chelate the Cu(I) catalyst, effectively increasing the local concentration of the catalyst at the alkyne site. This "autocatalytic" effect often makes 2-EP react faster than phenylacetylene.

  • Sonogashira Coupling: 2-EP acts as the nucleophilic partner (acetylide) when reacting with aryl halides.

  • Stability Warning: Unlike the indefinite shelf-life of 2-Br-Py, 2-EP can undergo slow polymerization or oxidative homocoupling (Glaser coupling) if exposed to air/light for prolonged periods. Store at 4°C under inert gas.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Bromopyridine

Target: Synthesis of 2-phenylpyridine (Biaryl formation)

Rationale: This protocol uses a biphasic system with a weak base to prevent hydrolytic debromination.

  • Setup: Charge a reaction vial with 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add a mixture of Toluene/Ethanol/Water (4:1:1 ratio). Note: The ethanol/water mix ensures solubility of the inorganic base.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen inhibits the Pd cycle.

  • Catalyst: Add

    
      (3-5 mol%). Quickly seal the vial.
    
  • Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Self-Validation: The starting bromide spot (

      
       in 10% EtOAc/Hex) should disappear. A fluorescent blue spot (product) often appears.
      
  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .[4]
    
Protocol B: CuAAC "Click" Reaction of 2-Ethynylpyridine

Target: Synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine

Rationale: This protocol utilizes the "self-accelerating" nature of the pyridyl-alkyne.

  • Setup: Dissolve 2-ethynylpyridine (1.0 equiv) and benzyl azide (1.0 equiv) in t-Butanol/Water (1:1).

    • Safety: Organic azides with low C/N ratios (<3) are explosive. Benzyl azide is generally safe but handle with care.

  • Catalyst Generation: Add

    
      (1 mol%) and Sodium Ascorbate  (10 mol%).
    
    • Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir at Room Temperature.

    • Observation: The reaction often proceeds rapidly (30 min - 2 hrs) due to the chelating effect of the pyridine ring.

  • Validation: Reaction completion is indicated by the precipitation of the triazole product (often a white solid) from the aqueous mixture.

  • Workup: Dilute with water, filter the precipitate, and wash with cold water/dilute

    
     (to remove copper traces).
    

Comparative Data Summary

The following table contrasts the performance of these centers in their respective dominant reactions.

Parameter2-Bromopyridine (Suzuki Coupling)2-Ethynylpyridine (CuAAC Click)
Typical Yield 85 - 98%90 - 99%
Reaction Time 4 - 24 Hours (Heat required)0.5 - 4 Hours (Often RT)
Atom Economy Moderate (Loss of Br + Boronic acid ligands)Excellent (100% atom economy)
Catalyst Load 1 - 5 mol% Pd0.5 - 1 mol% Cu
Air Sensitivity Sensitive (Requires inert atm)Tolerant (Can run in open air/water)
Major Side Product Protodebromination (Py-H)Glaser Coupling (Dimer: Py-C

C-C

C-Py)
Mechanistic Flow Comparison

The diagram below contrasts the catalytic cycles, highlighting the complexity of the Pd cycle vs. the streamlined Cu cycle.

Mechanism cluster_Pd Palladium Cycle (2-Br) cluster_Cu Copper Cycle (2-Ethynyl) Pd0 Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Br-Py TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Cu1 Cu(I) Coord Pi-Coordination (Assisted by Py-N) Cu1->Coord + 2-EP Acetylide Cu-Acetylide Coord->Acetylide - H+ Metallacycle Metallacycle Acetylide->Metallacycle + Azide Metallacycle->Cu1 - Product

Figure 2: Catalytic cycle comparison. Note the "Assisted by Py-N" step in the Copper cycle, which is unique to 2-ethynylpyridine.

References

  • CuAAC Mechanism & Pyridine Acceleration: Organic Chemistry Portal. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. [Link]

  • General Click Chemistry Protocols: Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

  • Electronic Properties of Pyridines: MDPI. Electronic Effects of Substituents of the Pyridine Ring. [Link][5]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 5-Bromo-2-ethynyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For a molecule such as 5...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For a molecule such as 5-Bromo-2-ethynyl-3-methylpyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry, accurate elemental analysis is not merely a routine check but a foundational pillar of quality control and regulatory compliance. This guide offers a comparative overview of the established standards and methodologies for the elemental analysis of this and structurally related compounds, providing the technical insights necessary to make informed decisions in a laboratory setting.

The presence of bromine, nitrogen, and a complex organic matrix in 5-Bromo-2-ethynyl-3-methylpyridine presents unique analytical challenges. The choice of analytical technique directly impacts the accuracy, precision, and reliability of the obtained elemental composition, which is critical for confirming the identity and purity of the synthesized compound.[1][2][3] This guide will delve into the primary methods employed for this purpose, with a focus on combustion analysis and inductively coupled plasma-mass spectrometry (ICP-MS), while also considering alternative and complementary techniques.

Principles of Elemental Analysis for Halogenated Compounds

The accurate quantification of elements within an organic molecule, particularly one containing a halogen like bromine, requires the complete decomposition of the sample to convert the covalently bound elements into readily detectable inorganic forms.[4][5] The efficiency of this decomposition step is critical to prevent the formation of refractory species that could lead to inaccurate results.

Two primary approaches dominate the field: combustion-based methods and digestion followed by spectroscopic analysis. Each has its merits and is suited to different analytical needs and laboratory capabilities.

Method 1: Combustion Analysis (Oxygen Flask Combustion)

Combustion analysis is a classic and robust technique for the determination of carbon, hydrogen, nitrogen, sulfur, and halogens in organic compounds.[6] The underlying principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment.[3][4][7] For halogenated compounds, this process transforms the covalently bonded bromine into hydrogen bromide (HBr), which is then absorbed into a suitable solution and subsequently titrated or analyzed by other means.[7]

The oxygen flask combustion method, as described in pharmacopeias, is a widely accepted preparatory step for the analysis of halogens.[4] This technique is applicable to solid samples and involves wrapping the sample in a piece of halide-free filter paper, placing it in a platinum gauze holder, and igniting it within a sealed flask filled with oxygen and an absorbing solution.[4]

Experimental Workflow for Oxygen Flask Combustion

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Accurately weigh sample (e.g., 5-10 mg) in halide-free filter paper wrap Fold paper to enclose sample weigh->wrap fuse Attach filter paper fuse wrap->fuse place Place sample in platinum gauze holder fuse->place add_sol Add absorbing solution to flask (e.g., NaOH or H2O2) place->add_sol flush Flush flask with pure oxygen add_sol->flush ignite Ignite fuse and seal flask flush->ignite combust Sample combusts, forming HBr ignite->combust absorb Shake flask to ensure complete absorption of HBr combust->absorb transfer Transfer solution for analysis absorb->transfer titrate Titrate with standardized AgNO3 solution transfer->titrate endpoint Determine endpoint (potentiometric or indicator) titrate->endpoint calculate Calculate % Bromine endpoint->calculate

Caption: Workflow for Bromine Determination by Oxygen Flask Combustion.

Detailed Experimental Protocol: Oxygen Flask Combustion followed by Titration
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Bromo-2-ethynyl-3-methylpyridine onto a piece of halide-free filter paper. Fold the paper to securely enclose the sample and attach a narrow strip of the same paper to act as a fuse.

  • Apparatus Preparation: Add 20 mL of a suitable absorbing solution (e.g., 1N Sodium Hydroxide) to a 500 mL heavy-walled combustion flask.

  • Combustion: Place the sample packet into the platinum gauze holder attached to the stopper of the flask. Flush the flask with a stream of pure oxygen for approximately 2 minutes. Moisten the stopper joint with water. Ignite the tip of the fuse paper and immediately plunge the stopper into the flask, holding it firmly in place. The combustion will proceed rapidly.

  • Absorption: After combustion is complete, shake the sealed flask vigorously for several minutes to ensure all combustion products are absorbed into the solution. Let the flask stand for at least 15 minutes.

  • Titration: Quantitatively transfer the absorbing solution to a beaker. Acidify the solution with nitric acid. Titrate the resulting bromide ions with a standardized solution of silver nitrate (e.g., 0.01 N) using a potentiometric endpoint detection system.

  • Calculation: The percentage of bromine in the sample can be calculated using the following formula:

    %Br = (V × N × 79.904 × 100) / W

    Where:

    • V = Volume of AgNO₃ solution used (in mL)

    • N = Normality of the AgNO₃ solution

    • 79.904 = Atomic weight of Bromine

    • W = Weight of the sample (in mg)

Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

For the determination of trace elemental impurities and for achieving lower detection limits, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and increasingly common technique in the pharmaceutical industry.[8][9] While traditionally used for metallic impurities, modern ICP-MS instruments can effectively quantify halogens like bromine.[10][11][12]

The core principle of ICP-MS involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the elements present. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific detection.[12]

A critical step for analyzing organic compounds like 5-Bromo-2-ethynyl-3-methylpyridine by ICP-MS is the complete digestion of the sample to liberate the bromine in an ionic form.[10][13] Microwave-induced combustion (MIC) or microwave-assisted acid digestion are effective methods for this purpose, ensuring the organic matrix is destroyed without loss of the analyte.[10][11]

Experimental Workflow for ICP-MS Analysis

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Accurately weigh sample digest Microwave-induced combustion or microwave-assisted acid digestion weigh->digest absorb Dissolve residue in a suitable solvent (e.g., dilute NH4OH or HNO3) digest->absorb dilute Dilute to final volume with deionized water absorb->dilute introduce Introduce sample solution into ICP-MS dilute->introduce nebulize Nebulization and aerosol formation introduce->nebulize ionize Ionization in argon plasma nebulize->ionize separate Mass separation in mass spectrometer ionize->separate detect Ion detection separate->detect quantify Quantify Bromine concentration in sample detect->quantify calibrate Generate calibration curve with certified bromide standards calibrate->quantify calculate Calculate % Bromine quantify->calculate

Caption: Workflow for Bromine Determination by ICP-MS.

Detailed Experimental Protocol: Microwave-Induced Combustion followed by ICP-MS
  • Sample Preparation (MIC): Accurately weigh approximately 50-100 mg of 5-Bromo-2-ethynyl-3-methylpyridine into a quartz crucible. Add a combustion aid if necessary. Place the crucible in the MIC system.

  • Combustion: Pressurize the combustion vessel with oxygen and ignite the sample using a microwave radiation program. The organic material is completely combusted, and the resulting bromine species are trapped in an absorbing solution (e.g., 50 mmol L⁻¹ (NH₄)₂CO₃).[10]

  • Sample Dilution: After combustion, quantitatively transfer the absorbing solution to a volumetric flask and dilute to a known volume with deionized water.

  • ICP-MS Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument parameters (e.g., plasma power, gas flow rates, and detector settings) should be optimized for bromine detection. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which can both be monitored.[14]

  • Quantification: Prepare a series of calibration standards using a certified bromide reference material. Generate a calibration curve by plotting the signal intensity against the concentration of the standards. The concentration of bromine in the sample solution is determined from this curve.

  • Calculation: The percentage of bromine in the original sample is calculated based on the measured concentration in the solution and the initial sample weight and dilution factor.

Comparison of Analytical Methods

The choice between combustion analysis and ICP-MS depends on several factors, including the required sensitivity, the available instrumentation, sample throughput needs, and the specific goals of the analysis (e.g., bulk composition vs. trace impurity).

FeatureCombustion Analysis (Oxygen Flask)ICP-MSIon Chromatography (IC)
Principle Combustion followed by titrationPlasma ionization and mass spectrometryIon-exchange separation and conductivity detection
Primary Use Major elemental composition (% level)Trace elemental analysis (ppm, ppb)Anionic species quantification
Sensitivity LowerVery HighHigh
Sample Throughput LowerHigher (with autosampler)Moderate
Instrumentation Cost Low to ModerateHighModerate
Matrix Effects Can be significantCan be managed with internal standards and collision/reaction cellsCan be an issue with complex matrices
Regulatory Acceptance Well-established (USP <471>)[4]Widely accepted (USP <233>)[8][9]Accepted for specific applications[15]
Advantages Simple, inexpensive, robustHigh sensitivity, multi-element capabilityGood for speciation of different halide ions
Disadvantages Labor-intensive, lower sensitivityHigh initial investment, requires skilled operatorMay require sample pre-treatment to remove interfering ions

Alternative and Complementary Techniques

Ion Chromatography (IC): Following combustion or digestion, ion chromatography can be used to separate and quantify bromide ions.[15] This technique is particularly useful if the quantification of other halides (e.g., chloride, iodide) is also required from the same sample preparation.[5]

X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for the elemental analysis of solid samples. While generally less sensitive than ICP-MS, it can be a rapid screening tool.

Validation of Analytical Methods

Regardless of the chosen method, validation is a critical step to ensure the results are accurate and reliable. According to ICH and USP guidelines, method validation should address parameters such as:[16][17]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing a certified reference material or by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The elemental analysis of 5-Bromo-2-ethynyl-3-methylpyridine is a critical step in its characterization, requiring careful consideration of the analytical methodology. For determining the bulk percentage of bromine, the classic oxygen flask combustion method followed by titration offers a reliable and cost-effective approach that is well-established in pharmacopeial standards. For trace-level quantification and in contexts where high sensitivity is paramount, ICP-MS following a complete sample digestion is the superior technique.

The selection of the most appropriate method will ultimately be guided by the specific analytical requirements, available resources, and regulatory context. It is imperative that any chosen method is properly validated to ensure the integrity and defensibility of the generated data, thereby supporting the advancement of research and drug development with confidence.

References

  • Mello, P. A., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS | Request PDF. Available at: [Link]

  • Spectroscopy Online. (2020). ICP-MS Detection for HPLC Analyses of Pharmaceutical Products. Available at: [Link]

  • STM Journals. (2024). Synthesis, Characterization And Evaluation Of Pyridine Derivatives. Available at: [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available at: [Link]

  • American Laboratory. (2013). Validation of Metal Impurities in Drug Products. Available at: [Link]

  • ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Available at: [Link]

  • Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Available at: [Link]

  • PubMed. (2008). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Available at: [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Bromine and Iodine in Food Samples Using ICP-MS. Available at: [Link]

  • Mirante. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

  • PubMed. (n.d.). Determination of bromine in organic compounds by high-performance liquid chromatography. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • AZoM. (2023). The Problems Associated With Elemental Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Scite.ai. (n.d.). The influence of bromine compounds on combustion processes. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-ethynyl-3-methylpyridine

Executive Summary & Hazard Architecture Compound Identity: 5-Bromo-2-ethynyl-3-methylpyridine Primary Hazard Class: Functionalized Heterocycle / Terminal Alkyne Operational Status: High-Risk Intermediate This guide super...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Compound Identity: 5-Bromo-2-ethynyl-3-methylpyridine Primary Hazard Class: Functionalized Heterocycle / Terminal Alkyne Operational Status: High-Risk Intermediate

This guide supersedes generic Safety Data Sheets (SDS) by addressing the specific synergistic risks of this molecule. While the pyridine ring presents standard toxicological risks (irritation, neurological effects), the terminal alkyne (ethynyl group) at position 2 introduces a latent reactivity hazard—specifically the formation of shock-sensitive acetylides—that standard PPE protocols often overlook.

The "Why" Behind the Protocol (Mechanism of Hazard)
  • Dermal Permeation: The bromine substituent at position 5 increases the lipophilicity of the pyridine ring, significantly enhancing its ability to penetrate nitrile gloves and the stratum corneum compared to non-halogenated pyridines.

  • Acetylide Formation: The terminal alkyne proton is weakly acidic. Contact with copper, silver, or mercury (common in lab spatulas, coinage, or older plumbing) can form metal acetylides, which are explosive when dry.[1]

  • Neurological Toxicity: Pyridine derivatives are known CNS depressants. Inhalation of dust or sublimed vapor can lead to "Pyridine Narcosis" (dizziness, nausea).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

Hand Protection Strategy

Standard: Double-gloving is required due to the lipophilic bromine enhancement.

Glove MaterialThickness (mm)Breakthrough Time (min)Operational Context
Nitrile (Inner) 0.11 (4 mil)~15 - 30Sacrificial layer. Discard immediately upon visible stain.
Nitrile (Outer) 0.20 (8 mil)> 240Primary barrier. High dexterity for weighing.
Laminate (Silver Shield) Multi-layer> 480MANDATORY for spill cleanup or handling solutions >1M.
Latex N/A< 2 DO NOT USE. Pyridines permeate latex instantly.
Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Engineering Control: All manipulations must occur within a certified chemical fume hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the corrosive potential of halogenated pyridine vapors on moist mucosal membranes.

  • Respiratory (Emergency Only): In case of hood failure or spill outside containment, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .

Operational Protocol: The "No-Metal" Rule

To mitigate the risk of acetylide detonation, this workflow strictly prohibits specific metallic contact.

Handling Workflow Diagram

HandlingWorkflow cluster_warning CRITICAL SAFETY CHECK Storage Storage (-20°C, Inert Gas) Equilibrate Equilibrate (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Plastic/Ceramic Tools ONLY) Equilibrate->Weighing Inside Fume Hood Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Avoid Static Waste Waste Segregation (No Heavy Metals) Reaction->Waste Quench Alkyne

Figure 1: Operational workflow emphasizing the critical warming step to prevent moisture condensation (which accelerates hydrolysis) and the strict prohibition of metal tools.

Step-by-Step Methodology
  • Tool Selection: Verify that all spatulas, tweezers, and weighing boats are Polypropylene, Teflon, or Ceramic .

    • Prohibited: Stainless steel (often contains trace Ni/Cu), Aluminum, or Copper alloys.

  • Atmospheric Control: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) in air.[1]

    • Protocol: Flush the source container with Nitrogen or Argon immediately after opening.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance is external, transfer the solid into a tared vial inside the hood, seal tightly, and weigh the closed container.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM, THF). Do not leave the dry solid exposed to light or ambient humidity for >10 minutes.

Emergency Response & Spill Management

Spill Decision Logic

SpillLogic Start Spill Detected SizeCheck Volume > 500mg? Start->SizeCheck Evacuate EVACUATE LAB Call HazMat SizeCheck->Evacuate Yes (High Risk) Contain Local Containment (Fume Hood Active) SizeCheck->Contain No (Manageable) PPE_Check Don Silver Shield Gloves & Goggles Contain->PPE_Check Clean Absorb with Vermiculite (NO Paper Towels) PPE_Check->Clean Decon Wipe Surface with Dilute HCl (1M) Clean->Decon

Figure 2: Decision matrix for spill response. Note the specific instruction to avoid paper towels, which can react with halogenated aromatics to form shock-sensitive dry perchlorates/bromates over time if oxidizing agents are present.

Decontamination Procedure[3][7][8]
  • Absorbent: Use Vermiculite or Diatomaceous Earth.

    • Why: Inert mineral absorbents prevent exothermic reactions that can occur with organic absorbents (cellulose/paper).

  • Surface Deactivation: After solid removal, wipe the surface with a 1M HCl solution.

    • Mechanism:[2][3] Acidification protonates the pyridine nitrogen (reducing volatility) and ensures the alkyne remains protonated, preventing acetylide anion formation.

Waste Disposal & Incompatibility[10]

Critical Incompatibility: Never dispose of this compound in waste containers containing Transition Metal Catalysts (Pd, Cu, Rh).

  • Risk:[1][4][2][5] Formation of catalytic active species or metal acetylides in the waste drum.

Disposal Path:

  • Labeling: Clearly mark as "Halogenated Organic - Pyridine Derivative - Terminal Alkyne."

  • Segregation: Use a dedicated "High Hazard" solid waste stream if possible.

  • Quenching (Optional but Recommended): If disposing of reaction mixtures, ensure the alkyne is consumed or the solution is acidified (pH < 5) to suppress acetylide formation before entering the waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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